Phenyllithium
Descripción
Propiedades
Número CAS |
591-51-5 |
|---|---|
Fórmula molecular |
C6H5Li |
Peso molecular |
84.1 g/mol |
Nombre IUPAC |
lithium;benzene |
InChI |
InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H; |
Clave InChI |
NHKJPPKXDNZFBJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=[C-]C=C1 |
Otros números CAS |
591-51-5 |
Pictogramas |
Flammable; Corrosive; Irritant |
Sinónimos |
phenyllithium TMEDA |
Origen del producto |
United States |
Foundational & Exploratory
The Dance of Aggregates: A Technical Guide to the Structure and Bonding of Phenyllithium in Solution
For Researchers, Scientists, and Drug Development Professionals
Phenyllithium (PhLi), a cornerstone of synthetic organic chemistry, is a powerful nucleophile and a strong base, facilitating the formation of carbon-carbon bonds with remarkable efficiency. However, its utility is intrinsically linked to its complex solution-state behavior, where it exists as a dynamic equilibrium of various aggregated species. Understanding the structure and bonding of these aggregates is paramount for controlling reactivity and optimizing synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the solution-state structure of this compound, focusing on the influence of solvents and coordinating ligands, and details the experimental methodologies employed in its characterization.
The Nature of the Carbon-Lithium Bond and Aggregation
The carbon-lithium bond in this compound is highly polarized, possessing significant ionic character. This polarity drives the self-association of PhLi units to form oligomeric structures, or aggregates, in solution.[1] The degree of aggregation is a delicate balance between the nature of the organic group, the solvent, and the presence of any coordinating Lewis bases.[2] In non-coordinating hydrocarbon solvents, this compound is largely insoluble.[3] The introduction of ethereal solvents or other Lewis bases solvates the lithium centers, breaking down the larger aggregates into smaller, more reactive species.[3][4]
The most common aggregation states for this compound in solution are monomers, dimers, and tetramers.[3][5] The equilibrium between these species is highly dependent on the solvent environment.
Solvent-Dependent Aggregation Equilibria
The choice of solvent plays a critical role in determining the predominant aggregation state of this compound. The donicity of the solvent, its steric bulk, and the temperature all influence the position of the equilibrium between the monomeric, dimeric, and tetrameric forms.
Diethyl Ether (Et₂O)
In diethyl ether, this compound exists predominantly as a mixture of tetramers and dimers.[3][5] The tetramer adopts a cubane-like structure, with lithium and the ipso-carbons of the phenyl rings occupying alternating vertices.[6] Each lithium atom is typically coordinated to a molecule of diethyl ether.
Tetrahydrofuran (THF)
Tetrahydrofuran (THF) is a more strongly coordinating solvent than diethyl ether. Consequently, in THF, the equilibrium shifts towards lower aggregation states. This compound in THF is primarily a mixture of dimers and monomers.[3][5][6] The higher donicity of THF effectively competes with the self-association of this compound, favoring the formation of solvent-separated ion pairs or smaller, well-solvated aggregates.
The Influence of Lewis Base Additives
The addition of strong Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDTA), and hexamethylphosphoramide (HMPA), can further deaggregate this compound, often leading to the formation of monomeric species.[3][5]
-
TMEDA: In diethyl ether, the addition of TMEDA stoichiometrically converts the tetramer/dimer mixture to a TMEDA-solvated dimer.[3] In THF, TMEDA forms complexes with both the dimer and monomer, but does not significantly alter the dimer-to-monomer ratio.[3]
-
PMDTA and HMPA: These powerful, multidentate ligands are highly effective at deaggregating this compound. In both ether and THF, PMDTA and HMPA can convert this compound into monomeric species.[3][5]
The deaggregation of this compound by these additives generally leads to an increase in its reactivity.
Quantitative Data: Spectroscopic Characterization
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li and ¹³C NMR, is the most powerful tool for elucidating the structure of this compound in solution.[7][8] The chemical shifts, signal multiplicities, and scalar coupling constants (¹J(¹³C-⁶Li)) provide detailed information about the aggregation state and the nature of the C-Li bond.
Table 1: ⁶Li and ¹³C NMR Spectroscopic Data for this compound Aggregates
| Aggregate | Solvent System | Nucleus | Chemical Shift (δ, ppm) | ¹J(¹³C-⁶Li) (Hz) |
| Monomer | THF | ¹³C (ipso) | 196.4 | 15.6 - 16.0 |
| THF | ⁶Li | ~1.55 | ||
| Dimer | THF | ¹³C (ipso) | 188.2 | ~7.6 |
| Ether | ¹³C (ipso) | ~188 | ~7.6 | |
| Ether | ⁶Li | ~1.8 | ||
| Tetramer | Ether | ¹³C (ipso) | 174.0 | ~5.1 |
| Ether | ⁶Li | ~2.2 | ||
| (PhLi)₂(TMEDA) | Ether | ¹³C (ortho, para) | Resolved signals | Not reported |
| Ether | ⁶Li | Not resolved | ||
| PhLi(PMDTA) | Ether/THF | ¹³C (ipso) | Not specified | 15.6 - 16.0 |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and the presence of other species. The data presented here are representative values from the literature.[3]
Experimental Protocols
The study of organolithium reagents requires rigorous air- and moisture-free techniques due to their high reactivity.
Sample Preparation for NMR Spectroscopy
-
Apparatus: All glassware, including NMR tubes (J. Young tubes are recommended), syringes, and cannulas, must be rigorously dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of dry, inert gas (argon or nitrogen).[9]
-
Solvents: Deuterated solvents must be dried and degassed. This is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents) or by storing over activated molecular sieves. The solvent is then transferred to the NMR tube via cannula under an inert atmosphere.[10]
-
Sample Transfer: The this compound solution is transferred to the NMR tube, which is pre-cooled to a low temperature (e.g., -78 °C), via a gas-tight syringe or cannula. The concentration is typically in the range of 0.1-0.5 M.[3]
-
Sealing: The NMR tube is securely sealed under a positive pressure of inert gas.
Low-Temperature NMR Spectroscopy
-
Instrumentation: NMR experiments are performed on a high-field spectrometer equipped with a variable-temperature probe.
-
Temperature Control: The probe temperature is carefully controlled, often at temperatures as low as -150 °C, to slow down the dynamic exchange processes between different aggregate species and allow for their individual observation.[2]
-
Pulse Sequences: Standard 1D ¹H, ¹³C, and ⁶Li NMR experiments are typically sufficient for initial characterization. For more detailed structural elucidation, 2D NMR experiments such as ¹H-¹³C HSQC and ¹H-⁶Li HMQC can be employed. Quantitative NMR (qNMR) pulse sequences with appropriate relaxation delays are used to determine the relative concentrations of the different aggregates.[11][12] The "isotopic fingerprint" method, which involves using a mixture of protiated and deuterated this compound, can be used to determine the aggregation state based on the observed isotope shifts in the ⁶Li NMR spectrum.[4][13]
Visualizing Solution-State Dynamics and Experimental Workflow
The complex equilibria and the general workflow for their investigation can be visualized using diagrams.
Figure 1: Aggregation equilibria of this compound in different solvent systems.
Figure 2: General experimental workflow for the characterization of this compound in solution.
Conclusion
The solution-state structure of this compound is a dynamic and intricate system governed by a series of equilibria between monomeric, dimeric, and tetrameric aggregates. The nature of the solvent and the presence of coordinating additives are critical factors that dictate the predominant species in solution. A thorough understanding of these structural nuances, primarily achieved through low-temperature NMR spectroscopy, is essential for synthetic chemists to harness the full potential of this versatile reagent. By carefully selecting the reaction conditions, it is possible to favor the formation of the desired aggregate and thereby control the reactivity and selectivity of this compound in a predictable manner. This knowledge is not only fundamental to academic research but also invaluable in the development of robust and efficient synthetic processes in the pharmaceutical and chemical industries.
References
- 1. pub.h-brs.de [pub.h-brs.de]
- 2. scielo.br [scielo.br]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Phenyllithium: A Comprehensive Technical Guide for Researchers
CAS Number: 591-51-5
Chemical Formula: C₆H₅Li
This guide provides an in-depth overview of phenyllithium, an essential organometallic reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, handling, and common applications.
Core Properties and Data
This compound is a highly reactive organolithium compound valued for its role as a potent nucleophile and a strong base.[1][2] In its pure, solid state, it appears as colorless monoclinic crystals.[1][3] However, it is most commonly supplied and handled as a solution, which can range in color from brown to red, depending on the solvent and impurities.[1]
Quantitative Data Summary
| Property | Value | Notes | Citation |
| CAS Number | 591-51-5 | [1] | |
| Molecular Formula | C₆H₅Li | [4] | |
| Molecular Weight | 84.04 g/mol | [5] | |
| Appearance | Colorless crystals (pure); Dark brown to black solution | Commercially available as a solution. | [1][5] |
| Melting Point | 160-163 °C | Benzene solvate. | [5][6] |
| Boiling Point | 140-143 °C | Solution in diethyl ether. | [1][6] |
| Density | 0.835 g/mL at 25 °C | As a solution. | [5][6] |
| Solubility | Soluble in ethers (diethyl ether, THF); Soluble in hydrocarbons with donor additives. Insoluble in non-polar hydrocarbons alone. | Reacts violently with water and other protic solvents. | [1][5] |
| Flash Point | 20 °C | [5][6] | |
| Storage Temperature | 2-8°C | Must be stored under an inert atmosphere. | [5] |
Synthesis and Preparation
This compound can be synthesized through several methods, with the reaction of a phenyl halide with lithium metal being a common approach.
Experimental Protocol: Preparation from Bromobenzene and Lithium Metal
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Anhydrous diethyl ether
-
Lithium metal (containing 1-3% sodium)
-
Bromobenzene
-
Argon or nitrogen gas (dry)
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Procedure:
-
Apparatus Setup: Assemble the glassware and dry it thoroughly in an oven. Allow it to cool under a stream of dry argon or nitrogen.
-
Lithium Preparation: Flatten 18g (2.57 mol) of lithium metal to a thickness of approximately 1.5 mm and cut it into small chips.
-
Reaction Initiation: Place the lithium chips into the flask containing 800 mL of anhydrous diethyl ether. Purge the flask with inert gas.
-
Addition of Bromobenzene: Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium in ether. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until the lithium metal is consumed.
-
Filtration: The resulting solution of this compound is typically used directly. If necessary, it can be filtered under an inert atmosphere to remove any unreacted lithium and lithium bromide.
Yield: This method can produce this compound with a yield of approximately 80%.[7]
Experimental Workflow: Synthesis of this compound
References
The Advent of a Phenyl Anion Synthon: A Technical History of Phenyllithium's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Phenyllithium (C₆H₅Li), a cornerstone of modern organic synthesis, has a rich and layered history marked by pioneering discoveries that fundamentally reshaped the landscape of organometallic chemistry. This in-depth technical guide explores the discovery and historical development of this compound, detailing the seminal experimental work of its early pioneers and the evolution of its synthesis and structural understanding.
The Dawn of Aryllithium Chemistry: Wilhelm Schlenk's 1917 Synthesis
The first synthesis of this compound was reported by Wilhelm Schlenk and Johanna Holtz in 1917.[1][2][3] Their groundbreaking work involved the transmetalation of diphenylmercury with lithium metal in an inert solvent, a method that, while historically significant, utilized highly toxic organomercury compounds.[4][5][6] This discovery, however, laid the crucial groundwork for the field of organolithium chemistry.[1][4]
Schlenk's Experimental Protocol: Transmetalation
While the original 1917 publication provides extensive descriptive details, a generalized protocol based on Schlenk's work is as follows:
Objective: To synthesize this compound via the reaction of diphenylmercury and lithium metal.
Materials:
-
Diphenylmercury ((C₆H₅)₂Hg)
-
Lithium metal (in wire or small pieces)
-
Anhydrous diethyl ether (Et₂O) or benzene as solvent
-
Apparatus for conducting reactions under an inert atmosphere (e.g., Schlenk line)[1]
Procedure:
-
Under a strict inert atmosphere (e.g., nitrogen or argon), a solution of diphenylmercury in the chosen anhydrous solvent is prepared in a reaction vessel.
-
An excess of freshly cut lithium metal is introduced into the reaction mixture.
-
The mixture is stirred at room temperature. The progress of the reaction is indicated by the consumption of the lithium metal and the formation of a precipitate.
-
Upon completion, the reaction mixture contains this compound in solution and a precipitate of metallic mercury and any unreacted lithium.
-
The this compound solution is carefully separated from the solid byproducts via filtration under inert conditions.
Reaction: (C₆H₅)₂Hg + 2 Li → 2 C₆H₅Li + Hg
Schlenk's work was hampered by the insolubility of this compound in alkanes, which made its separation from byproducts challenging.[4][5]
A More Practical Approach: Karl Ziegler's Direct Synthesis (1930)
In 1930, Karl Ziegler and H. Colonius reported a more convenient and widely adopted method for the synthesis of organolithium compounds, including this compound.[4][7] This direct synthesis involved the reaction of an aryl halide with lithium metal, circumventing the need for toxic organomercury precursors.[8]
Ziegler's Experimental Protocol: Direct Synthesis from Halobenzene
The following is a generalized experimental protocol based on the principles of Ziegler's 1930 publication:
Objective: To synthesize this compound by the direct reaction of bromobenzene with lithium metal.
Materials:
-
Bromobenzene (C₆H₅Br)
-
Lithium metal (as wire or dispersion)
-
Anhydrous diethyl ether (Et₂O) or a mixture of diethyl ether and benzene
-
Apparatus for conducting reactions under an inert atmosphere
Procedure:
-
A reaction flask is charged with finely cut lithium metal and the anhydrous solvent under an inert atmosphere.
-
A solution of bromobenzene in the same anhydrous solvent is prepared in a dropping funnel.
-
A small portion of the bromobenzene solution is added to the lithium suspension to initiate the reaction, which is often indicated by a slight warming and turbidity.
-
Once the reaction has initiated, the remainder of the bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete conversion.
-
The resulting solution of this compound is then separated from the lithium bromide precipitate and any unreacted lithium by filtration under inert conditions.
Reaction: C₆H₅Br + 2 Li → C₆H₅Li + LiBr
This method provided a much more accessible route to this compound and other organolithium reagents, significantly contributing to their widespread use.[4] A reported yield for a similar preparation is approximately 75%.[9]
The Halogen-Metal Exchange: Contributions of Wittig and Gilman
The late 1930s saw another major advancement in the synthesis of organolithium compounds with the independent discovery of the halogen-metal exchange reaction by Georg Wittig and Henry Gilman.[10][11] This method involves the reaction of an organolithium compound, typically an alkyllithium, with an organic halide.
Wittig's and Gilman's Experimental Protocol: Halogen-Metal Exchange
The following generalized protocol is based on the principles established by Wittig and Gilman:
Objective: To synthesize this compound via halogen-metal exchange between an alkyllithium and a phenyl halide.
Materials:
-
n-Butyllithium (n-BuLi) or another suitable alkyllithium reagent
-
Bromobenzene (C₆H₅Br) or Iodobenzene (C₆H₅I)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Apparatus for conducting reactions at low temperatures under an inert atmosphere
Procedure:
-
A solution of the phenyl halide in the anhydrous solvent is prepared in a reaction vessel under an inert atmosphere and cooled to a low temperature (typically -78 °C).
-
A solution of the alkyllithium reagent is added dropwise to the cooled solution of the phenyl halide.
-
The reaction is typically very fast and is usually complete after a short stirring period at low temperature.
-
The resulting solution contains this compound and the corresponding alkyl halide byproduct.
Reaction: n-BuLi + C₆H₅Br → C₆H₅Li + n-BuBr
This method proved to be particularly useful for the preparation of functionalized aryllithium reagents where the direct reaction with lithium metal might be problematic.
Structural Elucidation: From Solution Aggregates to the Solid State
The understanding of this compound's structure has evolved significantly since its discovery. Early studies indicated that organolithium compounds exist as aggregates in solution. In diethyl ether, this compound is predominantly a tetramer, while in tetrahydrofuran (THF), it exists as a mixture of monomer and dimer.[6] The solid-state structure of this compound reveals a polymeric ladder-like arrangement of dimeric Li₂Ph₂ units.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on early and subsequent studies.
| Property | Value | Reference(s) |
| Molar Mass | 84.04 g/mol | [6] |
| Appearance | Colorless crystals (pure) | [6] |
| Boiling Point of Solution | 140-143 °C (in diethyl ether) | [6] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 48.3 to 52.5 kJ/mol | [6] |
| Synthetic Method | Typical Reactants | Typical Solvent(s) | Reported Yield | Reference(s) |
| Transmetalation (Schlenk, 1917) | (C₆H₅)₂Hg, Li | Diethyl ether, Benzene | - | [1][4] |
| Direct Synthesis (Ziegler, 1930) | C₆H₅Br, Li | Diethyl ether | ~75% | [4][9] |
| Halogen-Metal Exchange (Wittig/Gilman, ~1940) | n-BuLi, C₆H₅Br | Diethyl ether, THF | High | [10][11] |
Visualizing the Historical and Experimental Landscape
To better illustrate the key milestones and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Historical timeline of key discoveries in this compound synthesis.
Caption: Experimental workflow for Ziegler's direct synthesis of this compound.
Early Applications and Impact
From its inception, this compound was recognized as a powerful reagent. Its high reactivity as both a strong base and a nucleophile opened new avenues in organic synthesis.[6][8] It was employed in reactions such as the metalation of acidic hydrocarbons and nucleophilic additions to carbonyl compounds, demonstrating its utility in forming new carbon-carbon bonds.[6] The development of this compound and other organolithium reagents marked a significant step beyond Grignard reagents, offering enhanced reactivity and, in many cases, improved yields.[8] This laid the foundation for the extensive use of organolithium chemistry in academic research and industrial processes, including the synthesis of complex molecules and polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Schlenk's Legacy—Methyllithium Put under Close Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. US3446860A - Method of making this compound - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Phenyllithium Aggregation States: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyllithium (PhLi) is a cornerstone organometallic reagent, widely employed in organic synthesis and pharmaceutical development. Its reactivity, selectivity, and stability are intrinsically linked to its aggregation state, which is highly dependent on the solvent environment. This technical guide provides an in-depth analysis of the aggregation states of this compound in various solvents, presenting quantitative data, detailed experimental methodologies, and visual representations of the equilibria involved. Understanding these solvent-dependent structural nuances is critical for optimizing reaction conditions and achieving desired synthetic outcomes.
Introduction
Organolithium reagents, and this compound in particular, are known to form aggregates in solution, a phenomenon driven by the electropositive nature of lithium and the electron-rich carbanionic center. These aggregates are not static; they exist in dynamic equilibria between various states, such as monomers, dimers, tetramers, and even higher-order structures. The nature of the solvent plays a pivotal role in modulating these equilibria by coordinating to the lithium centers, thereby influencing the steric and electronic environment of the organometallic species. This guide will systematically explore the structural landscape of this compound in different solvent systems, from non-coordinating hydrocarbons to strongly coordinating ethers and amines.
Aggregation States of this compound in Various Solvents
The aggregation state of this compound is a function of solvent, concentration, and temperature. The following sections summarize the observed aggregation states in different solvent environments.
Solid State (Unsolvated)
In the absence of coordinating solvents, solid this compound adopts a polymeric structure. X-ray powder diffraction has revealed that it consists of dimeric (Li₂Ph₂) units that are strongly interconnected, forming an infinite ladder-like structure.[1][2][3] This polymeric nature explains its insolubility in non-coordinating hydrocarbon solvents.[1][2] The fundamental building block is a planar Li₂C₂ four-membered ring formed by two lithium atoms and the ipso-carbons of two phenyl rings.[2] These dimeric units are further linked by interactions between the lithium atoms of one unit and the π-electron systems of the phenyl rings of adjacent units.[1][2]
Ethereal Solvents
Ethereal solvents, with their Lewis basic oxygen atoms, readily coordinate to the lithium centers of this compound, breaking down the polymeric solid-state structure and leading to soluble, lower-aggregation species.
-
Diethyl Ether (Et₂O): In diethyl ether, this compound predominantly exists as a tetramer, often described as having a distorted cubane-like structure where four lithium atoms and four ipso-carbons of the phenyl rings occupy alternating vertices.[4][5][6] However, a dynamic equilibrium between the tetramer and a dimer is also present in ether solutions.[5][6][7][8]
-
Tetrahydrofuran (THF): THF is a stronger coordinating solvent than diethyl ether. In THF, this compound exists primarily as a mixture of monomeric and dimeric species.[4][7][9] Cryoscopic measurements in THF have confirmed a monomer-dimer equilibrium, which is influenced by concentration and temperature.[9] Lower concentrations and higher temperatures favor the monomeric form.[9]
Hydrocarbon Solvents
This compound is generally insoluble in non-polar hydrocarbon solvents unless a donor additive is present.[9] The strong intermolecular forces in the solid-state polymeric structure are not overcome by the weak van der Waals interactions with hydrocarbon molecules.[1][2]
Effect of Coordinating Additives
The addition of strong Lewis bases can further deaggregate this compound, often leading to monomeric species.
-
Tetramethylethylenediamine (TMEDA): The addition of the bidentate ligand TMEDA to this compound in ether or THF leads to the formation of a dimeric complex, [LiPh(tmeda)]₂.[1][5]
-
Pentamethyldiethylenetriamine (PMDTA): The tridentate ligand PMDTA is a powerful deaggregating agent. In its presence, this compound forms a monomeric complex, [LiPh(pmdta)].[1][5][7]
-
Hexamethylphosphoramide (HMPA): HMPA is another potent ligand that can stoichiometrically convert this compound in THF to its monomeric form.[7]
Data Presentation: Summary of this compound Aggregation States
| Solvent/Additive | Predominant Aggregation State(s) | Experimental Technique(s) | Reference(s) |
| Solid State (unsolvated) | Polymeric ladder of dimers | X-ray Powder Diffraction | [1][2][3] |
| Diethyl Ether (Et₂O) | Tetramer ⇌ Dimer | NMR Spectroscopy, X-ray Crystallography | [4][5][6][7][8] |
| Tetrahydrofuran (THF) | Dimer ⇌ Monomer | NMR Spectroscopy, Cryoscopy | [4][7][9] |
| Hydrocarbon | Insoluble (Polymeric) | - | [1][2][9] |
| Et₂O or THF + TMEDA | Dimer | NMR Spectroscopy, X-ray Crystallography | [1][5] |
| Et₂O or THF + PMDTA | Monomer | NMR Spectroscopy, X-ray Crystallography | [1][5][7] |
| THF + HMPA | Monomer | NMR Spectroscopy | [7] |
Experimental Protocols
The determination of organolithium aggregation states in solution relies on a combination of spectroscopic and colligative property measurements. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, and solvents must be rigorously dried.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the structure and dynamics of organolithium compounds in solution.[10][11] Low temperatures are often required to slow down the rapid exchange between different aggregate species.[12]
-
Multinuclear NMR (¹H, ¹³C, ⁶Li, ⁷Li):
-
Sample Preparation: Prepare samples by dissolving or diluting this compound in the desired deuterated solvent in a pre-dried NMR tube, which is then flame-sealed or securely capped. For quantitative studies, the concentration should be accurately determined via titration.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer. For ⁶Li and ⁷Li NMR, use a dilute external standard like 0.1 M LiCl in D₂O or the corresponding deuterated solvent for chemical shift referencing.[12]
-
Analysis: The number of C-Li contacts can be determined from the observation of scalar coupling (J-coupling) between carbon and lithium isotopes (¹³C and ⁶Li or ⁷Li). ⁶Li is often preferred due to its smaller quadrupole moment, which results in sharper lines and better resolution of small coupling constants.[10] The multiplicity of the ¹³C signal for the ipso-carbon can indicate the number of coordinated lithium atoms.
-
-
Diffusion-Ordered Spectroscopy (DOSY):
-
Principle: DOSY is a 2D NMR technique that separates the signals of different species based on their diffusion coefficients, which are related to their size.[12][13]
-
Methodology: Acquire a series of ¹H or ⁶Li NMR spectra with varying pulsed-field gradient strengths. The signal attenuation as a function of gradient strength is used to calculate the diffusion coefficient for each species. By comparing these values to those of internal standards of known molecular weight, the hydrodynamic radius and thus the aggregation state can be determined.[13][14]
-
-
Heteronuclear Overhauser Effect Spectroscopy (HOESY):
-
Principle: ⁶Li-¹H HOESY is a 2D NMR experiment that detects through-space proximity between lithium and hydrogen atoms.[10][15]
-
Methodology: This technique is particularly useful for determining the solvation sphere around the lithium cation by observing cross-peaks between ⁶Li and the protons of the solvent molecules or other ligands.
-
Cryoscopy
Cryoscopy is a classical method for determining the molecular weight of a solute by measuring the freezing point depression of a solvent.[10][12]
-
Apparatus: A cryoscopy setup typically includes a jacketed freezing tube, a sensitive thermometer (e.g., a Beckmann thermometer), and a stirrer.
-
Procedure:
-
Determine the freezing point of a precisely weighed amount of the pure, dry solvent (e.g., THF or benzene).
-
Add a known weight of this compound to the solvent and re-determine the freezing point.
-
The freezing point depression is used to calculate the molality of the solute particles, and from this, the average molecular weight and the degree of aggregation (n) can be determined using the formula: n = (calculated molecular weight) / (monomer molecular weight).
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for organolithium compounds in the solid state.
-
Crystal Growth: Grow single crystals of this compound or its solvate complexes by slow cooling or vapor diffusion of a suitable solvent system. This can be challenging due to the high reactivity and often low crystallinity of these compounds.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data at low temperature to minimize thermal motion and potential degradation. The resulting data is used to solve and refine the crystal structure, providing precise bond lengths and angles.
Visualization of Aggregation Equilibria
The following diagrams, generated using the DOT language, illustrate the key equilibria of this compound aggregation in different solvent environments.
Caption: Polymeric ladder structure of unsolvated this compound.
Caption: Dimer-tetramer equilibrium of this compound in diethyl ether.
Caption: Monomer-dimer equilibrium of this compound in THF.
Caption: Deaggregation of this compound with TMEDA and PMDTA.
Conclusion
The aggregation state of this compound is a complex interplay of its inherent tendency to form electron-deficient bonds and the coordinating ability of the solvent. In the solid state, it exists as a polymeric ladder of dimers. This structure is progressively broken down by increasingly polar solvents, leading to a tetramer-dimer equilibrium in diethyl ether and a dimer-monomer equilibrium in THF. The addition of strongly coordinating ligands like TMEDA and PMDTA can further drive the equilibrium towards discrete dimeric and monomeric species, respectively. A thorough understanding of these solvent-dependent aggregation phenomena, aided by the experimental techniques outlined in this guide, is paramount for the rational design and optimization of chemical processes involving this compound, particularly in the context of pharmaceutical synthesis where control over reactivity and selectivity is crucial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Lewis Base-Free this compound:â Determination of the Solid-State Structure by Synchrotron Powder Diffraction - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. 1H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Phenyllithium in Organic Solvents: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyllithium (C₆H₅Li) is a potent organometallic reagent indispensable in organic synthesis for the introduction of phenyl groups and as a strong base. Its efficacy and reactivity are intrinsically linked to its solubility and aggregation state in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for solubility determination, and illustrates the key solvent-dependent structural equilibria.
Introduction
This compound is a colorless crystalline solid in its pure form, but it is almost exclusively handled in solution due to its pyrophoric nature and extreme sensitivity to air and moisture.[1][2] The choice of solvent is critical as it not only determines the concentration of the reagent but also profoundly influences its chemical behavior through solvation and modification of its aggregation state.[1][3] Understanding the solubility characteristics of this compound is therefore paramount for reaction design, optimization, and safety.
Solubility of this compound
The solubility of this compound is dictated by the polarity and coordinating ability of the solvent.[1] It is highly soluble in polar aprotic solvents, particularly ethers and tertiary amines, which can solvate the lithium cation.[1][4] Conversely, it is generally insoluble in non-polar hydrocarbon solvents unless a coordinating agent, often referred to as a Lewis base, is present.[1][4]
Qualitative Solubility
-
Ethereal Solvents: this compound exhibits good solubility in ether-based solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), and dibutyl ether (DBE).[2] These solvents possess oxygen atoms with lone pairs that coordinate to the lithium atom, breaking down the polymeric solid-state structure of this compound and facilitating its dissolution.[5]
-
Hydrocarbon Solvents: In non-coordinating hydrocarbon solvents like cyclohexane and toluene, this compound is insoluble.[1][4] Its solid-state structure consists of infinite polymeric ladder-like chains which cannot be readily broken down by these non-polar solvents.[5]
-
Effect of Donor Additives: The solubility of this compound in hydrocarbon solvents can be dramatically increased by the addition of donor additives such as THF or N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] These additives coordinate to the lithium atoms, breaking the polymeric structure into smaller, soluble aggregates.[1]
Quantitative Solubility Data
Precise data on the saturation point of this compound in various organic solvents is not extensively published. However, the concentrations of commercially available solutions provide a practical guide to its solubility and are summarized in the table below. These concentrations represent stable and commonly used formulations.
| Solvent System | Commercial Concentration (Molarity) | Equivalent ( g/100 mL)¹ |
| Dibutyl ether | 1.6 M - 1.9 M[6][7] | 13.4 g/100 mL - 16.0 g/100 mL |
| Cyclohexane / Diethyl ether (70:30) | ~1.9 M[8] | ~16.0 g/100 mL |
| Diethyl ether | Not commonly available as a high-concentration commercial solution² | - |
| Tetrahydrofuran (THF) | Not commonly available as a high-concentration commercial solution² | - |
¹ Calculated based on the molecular weight of this compound (84.04 g/mol ). This is an approximation of the solute content. ² While soluble, solutions in lower boiling point ethers like diethyl ether and THF have lower stability for long-term commercial storage.[4]
Solvent Effects on Aggregation State
The solvent plays a crucial role in determining the aggregation state of this compound in solution, which in turn affects its reactivity. This relationship is a fundamental concept in organolithium chemistry.
In the solid state, this compound exists as a polymeric ladder.[3] In solution, this structure is broken down into smaller oligomers, with the specific nature of the aggregate being highly dependent on the solvent.[3]
-
In Diethyl Ether (Et₂O): this compound predominantly exists as a tetramer, [(C₆H₅Li)₄].[3] The four lithium atoms and the four ipso-carbons of the phenyl rings occupy the alternating vertices of a distorted cube, with each lithium atom also coordinated to a molecule of diethyl ether.[3]
-
In Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether. Consequently, it is more effective at breaking down the tetrameric aggregates. In THF, this compound exists as an equilibrium mixture of monomers and dimers.[3][9]
The deaggregation in THF generally leads to an increase in reactivity due to the greater availability of the nucleophilic phenyl anion.
Experimental Protocols
Protocol for Determination of this compound Solubility
This protocol outlines a method for determining the solubility of this compound in a given anhydrous solvent at a specific temperature. The procedure involves the preparation of a saturated solution followed by quantification of the this compound concentration using the Gilman double titration method.
Safety Precautions: this compound is pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).
Apparatus:
-
Schlenk flask or a three-necked flask equipped with a magnetic stirrer, thermometer, and septum.
-
Inert gas line (argon or nitrogen).
-
Syringes and needles.
-
Constant temperature bath.
-
Titration burette.
-
Anhydrous solvents and reagents.
Procedure:
-
Preparation of Saturated Solution:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of solid this compound that is in excess of its expected solubility.
-
Add a known volume of the desired anhydrous solvent via syringe.
-
Place the flask in a constant temperature bath and stir the suspension vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Allow the solid to settle.
-
Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant (the saturated solution) using a gas-tight syringe, ensuring no solid particles are drawn.
-
-
Quantification via Gilman Double Titration: This method determines the concentration of active carbon-bound lithium versus total base (which includes decomposition products like lithium hydroxide or alkoxides).
-
Part A: Total Base Titration
-
Dispense the 2.00 mL aliquot of this compound solution into a flask containing ~20 mL of cold distilled water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached. Record the volume of HCl used (V_total).
-
-
Part B: Non-Alkyllithium Base Titration
-
In a separate flask, add 2.00 mL of the same saturated this compound solution to ~10 mL of anhydrous diethyl ether.
-
Add 1-2 mL of 1,2-dibromoethane and stir for 5-10 minutes. This reaction selectively consumes the this compound.
-
Add ~20 mL of distilled water and a few drops of indicator.
-
Titrate with the same standardized HCl solution. Record the volume of HCl used (V_non-PhLi).
-
-
-
Calculation:
-
The volume of HCl corresponding to the active this compound is V_active = V_total - V_non-PhLi.
-
The molarity of the this compound solution is calculated as: Molarity (mol/L) = (V_active × Molarity of HCl) / Volume of aliquot
-
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in synthetic chemistry. It is readily soluble in ethereal solvents where it exists in various states of aggregation, a phenomenon that directly impacts its reactivity. While precise saturation data is sparse, the concentrations of commercial solutions offer valuable practical guidance. For research and development, the experimental protocol provided herein allows for the accurate determination of this compound solubility in any desired solvent system, enabling precise control over reaction stoichiometry and conditions. Careful adherence to safety protocols is essential when handling this highly reactive compound.
References
- 1. This compound | 591-51-5 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 5. fishersci.it [fishersci.it]
- 6. Manufacturers of this compound solution, 1.6 M in dibutyl ether, CAS 591-51-5, P 1654, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. 苯基锂 溶液 1.9 M in dibutyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to Phenyllithium for Researchers and Drug Development Professionals
Phenyllithium (C₆H₅Li) is a cornerstone organometallic reagent in organic synthesis, prized for its potent nucleophilicity and basicity. This guide provides a comprehensive overview of its chemical properties, synthesis, structural characteristics, and key applications relevant to researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound is an organolithium compound that is highly reactive and sensitive to air and moisture.[1] It is typically encountered as a solution in various shades of brown or red, depending on the solvent and impurities.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Li | [2][3][4][5] |
| Molecular Weight | 84.045 g/mol | [2][3] |
| CAS Number | 591-51-5 | [3][4][5] |
| Appearance | Colorless crystals (pure); Brown/red solution | [2] |
| Density | 0.828 g/cm³ | [2] |
| Solubility | Reacts with water; Miscible with ether and hydrocarbons | [1][2][5] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The two most common laboratory and industrial preparations involve the reaction of a phenyl halide with lithium metal or a metal-halogen exchange reaction.
1. From Phenyl Halides and Lithium Metal
This classic method, developed by Karl Ziegler, involves the direct reaction of bromobenzene or chlorobenzene with lithium metal in an anhydrous ethereal solvent.[3]
Experimental Protocol:
-
Reaction: C₆H₅Br + 2Li → C₆H₅Li + LiBr
-
Reagents:
-
Lithium metal dispersion (containing 1% sodium)
-
Bromobenzene (or Chlorobenzene)
-
Anhydrous diethyl ether
-
Anhydrous benzene (or other hydrocarbon solvent)
-
-
Procedure:
-
Under an inert argon atmosphere, a dispersion of lithium metal in a hydrocarbon solvent (e.g., benzene) and a small amount of diethyl ether is prepared in a reaction flask with vigorous stirring.
-
A solution of bromobenzene in diethyl ether is added slowly to the lithium dispersion.
-
The reaction is initiated, and the temperature is maintained at approximately 10-15°C using external cooling.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 15-20°C.
-
The resulting mixture is filtered under an inert atmosphere to remove the precipitated lithium bromide.
-
-
Yield: This method can achieve yields of up to 94%.[6]
2. Metal-Halogen Exchange
This method offers a convenient alternative, particularly when using commercially available n-butyllithium.
Experimental Protocol:
-
Reaction: C₆H₅Br + n-BuLi → C₆H₅Li + n-BuBr
-
Reagents:
-
Bromobenzene
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
-
Procedure:
-
A solution of bromobenzene is prepared in the chosen anhydrous ether solvent in a flask under an inert atmosphere.
-
The solution is cooled to a low temperature, typically -78°C.
-
A solution of n-butyllithium is added dropwise to the bromobenzene solution with stirring.
-
The reaction is typically rapid and is allowed to proceed for a set time at the low temperature before use.
-
-
Note: This exchange is performed at low temperatures to control reactivity and minimize side reactions.[3]
Structural Chemistry and Aggregation
The structure of this compound is highly dependent on its physical state and the solvent used. This aggregation behavior significantly influences its reactivity.
-
Solid State: In its unsolvated, crystalline form, this compound exists as dimeric units (Li₂Ph₂).[2][7] These dimers form an infinite polymeric ladder structure through intermolecular bonding between the lithium atoms and the π-electrons of adjacent phenyl rings.[2][7]
-
In Solution:
-
Diethyl Ether: this compound primarily exists as a tetramer, [(C₆H₅Li)₄].[2] The four lithium atoms and four ipso-carbons of the phenyl rings form a distorted cubane-like structure.[2]
-
Tetrahydrofuran (THF): In THF, this compound exists in equilibrium between monomeric and dimeric states.[2] The addition of strong donor ligands like PMDTA can favor the formation of monomers.[8]
-
The varying degrees of aggregation and solvation have a direct impact on the nucleophilicity and basicity of the this compound, affecting reaction kinetics and outcomes.
Caption: Aggregation states of this compound.
Reactivity and Applications in Synthesis
This compound is a more reactive alternative to Grignard reagents, making it invaluable for reactions with sterically hindered electrophiles or when higher reactivity is required.[3]
1. Nucleophilic Addition to Carbonyls
A primary application of this compound is the formation of carbon-carbon bonds through the nucleophilic addition to ketones and aldehydes, yielding tertiary and secondary alcohols, respectively, after an aqueous workup.
Caption: Nucleophilic addition of this compound to a carbonyl.
2. Directed Ortho-Metalation (DoM)
This compound can act as a strong base to deprotonate aromatic C-H bonds, particularly those positioned ortho to a directing metalating group (DMG) such as an amide, ether, or sulfone. This regioselective reaction is a powerful tool for functionalizing aromatic rings.
Experimental Workflow:
Caption: Workflow for directed ortho-metalation.
3. Applications in Drug Development
While this compound itself is not a therapeutic agent, its utility in constructing complex molecular architectures is vital in drug discovery and development. It enables the synthesis of key intermediates and scaffolds for new chemical entities. For instance, it can be used to prepare substituted aromatic and heteroaromatic boronic acids, which are crucial building blocks in Suzuki coupling reactions—a widely used C-C bond-forming reaction in medicinal chemistry.[9]
It is important to note that discussions of "signaling pathways" related to lithium generally refer to the pharmacological effects of the lithium ion (Li⁺) in the treatment of mood disorders, where it inhibits enzymes like GSK3 and inositol phosphatases.[10] This is distinct from the role of this compound, which is a synthetic reagent used to build molecules and does not have a direct pharmacological role in this form.
References
- 1. Cas 591-51-5,this compound | lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | C6H5Li | CID 53629015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 591-51-5 [chemnet.com]
- 6. US3446860A - Method of making this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Phenyllithium Reaction with Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction between phenyllithium and esters, a fundamental transformation in organic synthesis for the formation of tertiary alcohols. It outlines the reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data. The information is intended to guide researchers in the safe and effective application of this reaction in synthetic chemistry, particularly within the context of drug discovery and development where the construction of complex molecular architectures is paramount.
Introduction
The reaction of this compound with esters is a powerful and widely utilized method for the synthesis of tertiary alcohols, where two phenyl groups are introduced to the carbonyl carbon of the ester. This transformation proceeds via a two-step mechanism involving nucleophilic acyl substitution followed by a subsequent nucleophilic addition. This compound, a highly reactive organolithium reagent, serves as a potent nucleophile and a strong base. Understanding the nuances of its reactivity, including its aggregation state in various solvents, is critical for achieving high yields and minimizing side reactions. These application notes provide the necessary detail for the successful execution and understanding of this important reaction.
Reaction Mechanism
The reaction of this compound with an ester (RCOOR') proceeds in two distinct stages to yield a tertiary alcohol after acidic workup.
Stage 1: Nucleophilic Acyl Substitution to form a Ketone Intermediate
-
Nucleophilic Attack: The nucleophilic ipso-carbon of this compound attacks the electrophilic carbonyl carbon of the ester. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.
-
Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses. The alkoxide group (OR') is expelled as a leaving group, reforming the carbonyl group and generating a ketone (in this case, acetophenone if the starting ester is an acetate).
Stage 2: Nucleophilic Addition to the Ketone
-
Second Nucleophilic Attack: A second equivalent of this compound rapidly attacks the newly formed ketone, which is more reactive than the starting ester. This results in the formation of a lithium alkoxide intermediate.
-
Protonation: An acidic workup is required to protonate the lithium alkoxide, yielding the final tertiary alcohol product.
Experimental Protocols
General Safety Precautions for Handling this compound
This compound is a highly reactive and pyrophoric reagent that must be handled with extreme caution under an inert atmosphere (e.g., argon or nitrogen). All glassware must be rigorously dried to prevent quenching of the reagent and potential fire hazards. Solutions of this compound are typically sold in ethereal solvents and their concentration can vary; titration is recommended for accurate molarity determination. Appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety glasses, and gloves, is mandatory.
Protocol for the Synthesis of Triphenylmethanol from Ethyl Benzoate
This protocol is adapted from analogous Grignard reactions and general procedures for organolithium additions.
Materials:
-
Ethyl benzoate
-
This compound solution (e.g., 1.8 M in dibutyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas. Flame-dry the apparatus under vacuum and cool under a stream of inert gas.
-
Reagent Charging: To the reaction flask, add a solution of ethyl benzoate (1 equivalent) in anhydrous diethyl ether or THF.
-
Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Add the this compound solution (2.2 equivalents) dropwise from the dropping funnel to the stirred solution of ethyl benzoate over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A precipitate may form during the reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the alkoxide and neutralize any unreacted this compound.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude triphenylmethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of diethyl ether and hexanes).
Quantitative Data
| Ester | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl Benzoate | This compound | Diethyl Ether | 0 to RT | Typically > 80% | General Expectation |
| Methyl Benzoate | Phenylmagnesium Bromide | Diethyl Ether | Reflux | ~85-95% | [1][2] |
| Methyl Benzoate | n-Butyllithium | Water | RT | 30% (unoptimized) | [3] |
Note: The yields for the analogous Grignard reaction are provided for comparison and are generally high. Similar high yields are expected for the this compound reaction under optimized, anhydrous conditions.
Visualizations
Reaction Mechanism Workflow
Caption: Mechanism of this compound reaction with an ester.
Experimental Workflow
Caption: Experimental workflow for tertiary alcohol synthesis.
Conclusion
The reaction of this compound with esters is a robust and reliable method for the synthesis of tertiary alcohols. By following the detailed protocols and adhering to the stringent safety precautions required for handling organolithium reagents, researchers can effectively utilize this reaction to construct complex molecules. The provided information serves as a comprehensive guide for the practical application of this important synthetic transformation.
References
Application Notes and Protocols: Nucleophilic Addition of Phenyllithium to Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the nucleophilic addition of phenyllithium to ketones, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is instrumental in the preparation of tertiary alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. These application notes detail the reaction mechanism, safety precautions, a general experimental protocol, and specific examples with representative data.
Introduction
The nucleophilic addition of organolithium reagents, such as this compound, to carbonyl compounds is a powerful and widely utilized method for the creation of new carbon-carbon bonds.[1][2] this compound, a highly reactive organometallic compound, serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of a ketone.[1] This addition results in the formation of a lithium alkoxide intermediate, which, upon aqueous workup, yields a tertiary alcohol.[1][3] The reaction is prized for its efficiency and broad applicability, including the synthesis of sterically hindered alcohols.[1] Due to the high reactivity and pyrophoric nature of this compound, strict adherence to safety protocols and anhydrous reaction conditions is paramount.
Reaction Mechanism and Stereochemistry
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nucleophilic ipso-carbon of the this compound attacks the electrophilic carbonyl carbon of the ketone. The π-electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral lithium alkoxide intermediate.[3][4]
-
Protonation (Workup): The lithium alkoxide is a strong base and is protonated during an aqueous workup (e.g., with saturated aqueous ammonium chloride or dilute acid) to afford the final tertiary alcohol product.[3][5]
In the case of cyclic ketones, the addition of this compound often exhibits diastereoselectivity. The nucleophile typically attacks from the axial position of a chair-like conformation, leading to the formation of an equatorial alcohol.[1]
Safety Precautions
This compound is a pyrophoric and highly reactive substance that can ignite spontaneously on contact with air and reacts violently with water. [5] It is crucial to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) at all times, using oven-dried glassware and syringe techniques.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).
-
Inert Atmosphere: All reactions involving this compound must be conducted in a fume hood under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the this compound and potential fire hazards.
-
Quenching: Unused this compound and reaction mixtures must be quenched carefully. A common method is the slow addition of the this compound solution to a stirred, cooled solution of a proton source like isopropanol, followed by a more protic solvent like methanol, and finally water.
-
Spill Management: In case of a spill, do not use water. Smother the spill with a dry inert absorbent material such as sand or powdered limestone.
Experimental Protocols
General Protocol for the Nucleophilic Addition of this compound to a Ketone
This protocol provides a general procedure that can be adapted for various ketones.
Materials:
-
Ketone (1.0 equiv)
-
This compound solution (1.1 - 1.5 equiv, commercially available in ethereal solvents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer), oven-dried before use
-
Syringes and needles for transfer of reagents under inert atmosphere
-
Schlenk line or glovebox setup
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. A two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is recommended.
-
Reagent Preparation: Dissolve the ketone (1.0 equiv) in anhydrous diethyl ether or THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: Draw the required volume of this compound solution (1.1 - 1.5 equiv) into a dry syringe and add it dropwise to the stirred solution of the ketone at -78 °C via the dropping funnel or directly through a septum. Maintain a low temperature to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Example Protocol: Synthesis of Triphenylmethanol from Benzophenone
This protocol is an adaptation for the use of this compound.
Materials:
-
Benzophenone (1.0 equiv)
-
This compound (1.2 equiv, e.g., 1.8 M solution in dibutyl ether)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Under an argon atmosphere, dissolve benzophenone (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound solution (1.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude triphenylmethanol, which can be purified by recrystallization from a suitable solvent like isopropanol.
Data Presentation
The following table summarizes representative data for the nucleophilic addition of this compound to various ketones. Yields are highly dependent on reaction conditions and the purity of the reagents.
| Ketone | Product | Molar Equivalents of PhLi | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetone | 2-Phenylpropan-2-ol | 1.1 | Diethyl Ether | 1 | -78 to RT | >90[1] |
| Benzophenone | Triphenylmethanol | 1.2 | THF | 1 | 0 to RT | High |
| Cyclohexanone | 1-Phenylcyclohexan-1-ol | 1.2 | Diethyl Ether | 2 | -78 to RT | Good to High |
| Acetophenone | 1,1-Diphenylethanol | 1.2 | THF | 2 | -78 to RT | Good to High |
| Propiophenone | 1,1-Diphenyl-1-propanol | 1.1 | Diethyl Ether | 1.5 | -20 to RT | Good[6] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the nucleophilic addition of this compound to ketones.
Reaction Mechanism
Caption: Mechanism of the nucleophilic addition of this compound to a ketone.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Application Notes and Protocols for the Safe Handling of Pyrophoric Phenyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyllithium (C₆H₅Li) is a highly reactive organometallic reagent widely employed in organic synthesis as a potent nucleophile and strong base.[1][2] Its utility in forming carbon-carbon bonds is invaluable in the synthesis of complex molecules within research, and pharmaceutical development. However, its pyrophoric nature, igniting spontaneously upon contact with air, necessitates stringent safety protocols to mitigate the significant risks of fire and severe chemical burns.[1][3] These application notes provide detailed procedures and protocols for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with established safety standards.
Hazards and Properties of this compound
This compound is a colorless crystalline solid but is most commonly supplied as a solution in various ether or hydrocarbon solvents, appearing as a dark brown to black liquid.[1][2] Understanding its chemical and physical properties is critical for its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 591-51-5 | [1] |
| Molecular Formula | C₆H₅Li | [3] |
| Molecular Weight | 84.05 g/mol | [1] |
| Appearance | Colorless crystalline solid; commercially available as a dark brown to black solution. | [1][2] |
| Solubility | Soluble in polar solvents like ethers (diethyl ether, tetrahydrofuran) and tertiary amines. Insoluble in non-polar hydrocarbons without donor additives. | [1][2][3] |
| Boiling Point | 140-143 °C | [4][5] |
| Melting Point | 160-163 °C | [4][5] |
| Flash Point | 20 °C | [4] |
| Storage Temperature | +2°C to +8°C | [3][5] |
Table 2: Hazard Identification and Classification
| Hazard | GHS Classification | Precautionary Statement Codes | References |
| Pyrophoric Liquid | Category 1 (H250: Catches fire spontaneously if exposed to air) | P210, P222, P231+P232 | [3][6][7] |
| Skin Corrosion/Irritation | Category 1B (H314: Causes severe skin burns and eye damage) | P260, P264, P280 | [3][6] |
| Flammable Liquid | Category 3 (H226: Flammable liquid and vapor) | P210, P233, P240, P241, P242, P243 | [6][7][8] |
| Water Reactivity | Category 2 (H261: In contact with water releases flammable gas) | P231+P232 | [6][7] |
| Acute Toxicity (Oral) | Category 3 (H301: Toxic if swallowed) | P301+P310 | [7] |
| Acute Toxicity (Dermal) | Category 3 (H311: Toxic in contact with skin) | P302+P334 | [7] |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332) | P261, P271 | [7] |
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of this compound must be conducted in a controlled environment with appropriate safety measures in place.[9][10]
Engineering Controls:
-
Fume Hood: All work with this compound must be performed inside a certified chemical fume hood with the sash at the lowest possible position.[9][10][11] The fume hood should be clear of clutter and any combustible materials.[9][10]
-
Glove Box: For procedures requiring an inert atmosphere, a glove box is the preferred engineering control.[10][12]
-
Inert Atmosphere: A protective, anhydrous inert atmosphere of nitrogen or argon gas must be maintained over the surface of the this compound solution at all times to prevent ignition.[9]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all personnel handling this compound.[10][11][13]
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Recommendations | References |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles must meet ANSI Z87.1 standard. A face shield is required when there is a risk of explosion or splash. | [9][11][12] |
| Hands | Double gloving: nitrile gloves underneath neoprene or butyl rubber gloves. | Nitrile gloves are combustible. The outer glove provides additional chemical resistance. | [10][14] |
| Body | Flame-resistant (FR) lab coat (e.g., Nomex®). | Standard lab coats made of cotton or polyester are not sufficient and can ignite. | [10][11][13] |
| Clothing | Non-synthetic clothing (e.g., cotton). | Synthetic clothing can melt and cause severe burns. | [11] |
| Feet | Fully enclosed, chemical-resistant shoes. | Open-toed shoes are strictly prohibited. | [9][11] |
Experimental Protocols: Safe Handling and Transfer of this compound
Prior to any experiment, a "dry run" using a non-hazardous solvent should be performed to familiarize oneself with the procedure.[10] It is also highly recommended to work with a "buddy" who is aware of the procedure and potential hazards.[10]
Syringe Transfer Technique (< 20 mL)
This technique is suitable for transferring small volumes of this compound solution.
Materials:
-
Sure/Seal™ bottle of this compound solution
-
Dry, inert gas (nitrogen or argon) source with a bubbler
-
Dry, clean glass syringe with a Luer-Lok tip (twice the volume to be transferred)
-
Long, dry needle (1-2 feet)
-
Reaction vessel with a rubber septum
Protocol:
-
Ensure the fume hood is clear of any unnecessary items and the sash is lowered.
-
Securely clamp the Sure/Seal™ bottle of this compound and the reaction vessel.
-
Purge the reaction vessel with inert gas.
-
Carefully remove the plastic cap from the Sure/Seal™ bottle, exposing the metal cap with the septum.
-
Insert a needle from the inert gas source into the headspace of the Sure/Seal™ bottle to create a positive pressure.
-
Assemble the dry syringe and needle. Flush the syringe with inert gas by drawing gas from the headspace of a separate dry flask and expelling it. Repeat this process three times.
-
Depress the plunger completely and insert the needle through the septum of the Sure/Seal™ bottle, keeping the needle tip above the liquid level.
-
Slowly draw a small amount of inert gas from the headspace into the syringe.
-
Lower the needle tip below the surface of the this compound solution.
-
Slowly withdraw the desired volume of the solution into the syringe. Do not fill the syringe to more than 60% of its capacity.[15]
-
Withdraw the needle tip above the liquid level and pull a small amount of inert gas into the syringe to create a gas bubble at the top. This helps prevent drips and fires at the needle tip.[16]
-
Withdraw the needle from the Sure/Seal™ bottle.
-
Insert the needle into the septum of the reaction vessel and slowly dispense the this compound solution.
-
After dispensing, withdraw a small amount of inert gas from the reaction vessel's headspace into the syringe before removing the needle.
-
Immediately quench the residual this compound in the syringe and needle by rinsing with a non-protic solvent (e.g., hexane) followed by a protic solvent (e.g., isopropanol) in a separate beaker within the fume hood.
Cannula Transfer Technique (> 20 mL)
For transferring larger volumes of this compound, the double-tipped needle (cannula) technique is recommended for enhanced safety.[10]
Materials:
-
Sure/Seal™ bottle of this compound solution
-
Dry, inert gas (nitrogen or argon) source with a bubbler
-
Double-tipped needle (cannula)
-
Graduated cylinder or reaction vessel with a rubber septum
Protocol:
-
Ensure the fume hood is clear and the sash is lowered.
-
Securely clamp the Sure/Seal™ bottle and the receiving vessel.
-
Purge the receiving vessel with inert gas and maintain a positive pressure, vented through a bubbler.
-
Insert a needle from the inert gas source into the headspace of the Sure/Seal™ bottle.
-
Insert one end of the cannula through the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the liquid level.
-
Insert the other end of the cannula through the septum of the receiving vessel.
-
To initiate the transfer, lower the end of the cannula in the Sure/Seal™ bottle below the surface of the this compound solution.
-
The slight positive pressure of the inert gas in the Sure/Seal™ bottle will push the liquid through the cannula into the receiving vessel.
-
To stop the transfer, raise the cannula tip above the liquid level in the Sure/Seal™ bottle.
-
Allow the inert gas to flush the cannula for a few minutes.
-
Remove the cannula from the receiving vessel first, and then from the Sure/Seal™ bottle.
Storage and Disposal
Storage:
-
Store this compound solutions at +2°C to +8°C in a flammable liquids storage cabinet.[3][5]
-
The container must be kept tightly closed and under an inert atmosphere.[8]
-
Store away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Never store in contact with water or other incompatible materials.[8]
Disposal:
-
Unused or unwanted this compound must be quenched and neutralized before disposal. This is a hazardous procedure and should only be performed by experienced personnel.
-
Slowly add the this compound solution to a stirred, cooled (0 °C) solution of a less reactive solvent like hexane.
-
Then, slowly add a quenching agent such as isopropanol.
-
Finally, very slowly and carefully add water to hydrolyze any remaining reagent.
-
The resulting solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.[17]
-
Empty containers must be triple-rinsed with an inert, dry solvent (e.g., hexane). This rinse solvent must also be quenched and disposed of as hazardous waste.[18] The rinsed container should be left open in the back of a fume hood for at least a week before disposal.[18]
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
If the spill ignites, use a Class D fire extinguisher or smother the fire with powdered lime, dry sand, or sodium carbonate. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [9][15]
-
If there is no fire, cover the spill with an inert absorbent material like powdered lime or dry sand.
-
Once absorbed, carefully collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[19]
-
-
Major Spill (outside a fume hood) or any spill resulting in a fire that cannot be immediately controlled:
Personnel Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[11][21][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[11][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Visualized Workflows
The following diagrams illustrate the logical workflows for the safe handling and emergency response procedures for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 591-51-5,this compound | lookchem [lookchem.com]
- 5. This compound | 591-51-5 [chemicalbook.com]
- 6. This compound | C6H5Li | CID 53629015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. canbipharm.com [canbipharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 13. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. utoledo.edu [utoledo.edu]
- 17. capotchem.com [capotchem.com]
- 18. njit.edu [njit.edu]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 21. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 22. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for the Titration of Phenyllithium Solutions with Menthol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyllithium (PhLi) is a potent organolithium reagent extensively utilized in organic synthesis as a strong base and a nucleophile for the formation of carbon-carbon bonds. The accurate determination of its concentration is paramount for reaction stoichiometry, ensuring reproducibility, and optimizing yields. Due to its inherent instability and reactivity towards air and moisture, solutions of this compound must be periodically titrated. This document provides a detailed protocol for the titration of this compound solutions using a standardized solution of menthol as the titrant and 2,2'-bipyridine as an indicator. This method is a reliable and straightforward alternative to other titration techniques, such as the Gilman double titration.
Principle of the Method
The titration is based on an acid-base reaction where the strongly basic this compound is neutralized by the weakly acidic menthol in a 1:1 stoichiometric ratio.
Reaction: C₆H₅Li + C₁₀H₁₉OH (menthol) → C₆H₅-H + C₁₀H₁₉OLi (lithium menthoxide)
The endpoint of the titration is visualized using 2,2'-bipyridine as an indicator. Before the endpoint, the solution is colorless. At the endpoint, all the menthol has been consumed, and the first excess drop of this compound reacts with the 2,2'-bipyridine to form a distinct and persistent colored charge-transfer complex, signaling the completion of the titration.[1][2] The color change is sharp, transitioning from colorless to a persistent red or deep red color.[1]
Safety Precautions
This compound is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere (e.g., argon or nitrogen).
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Inert Atmosphere: All glassware must be oven-dried or flame-dried immediately before use and cooled under a stream of inert gas. The titration must be performed in a well-ventilated fume hood.
-
Syringe Techniques: Use proper syringe techniques for transferring this compound to avoid exposure to air.
-
Quenching: Have a suitable quenching agent (e.g., isopropanol) readily available to safely neutralize any excess reagent and clean contaminated glassware.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| This compound Solution | Solution in an appropriate ether solvent (e.g., diethyl ether, dibutyl ether) |
| (-)-Menthol | Reagent grade, finely ground |
| 2,2'-Bipyridine | Reagent grade |
| Anhydrous Tetrahydrofuran (THF) | Freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) |
| Inert Gas | Argon or Nitrogen, dry |
| Glassware | Oven-dried or flame-dried Schlenk flask or a two-neck round-bottom flask, magnetic stir bar, septa |
| Syringes | Gastight syringes for accurate dispensing of this compound solution |
| Magnetic Stir Plate |
Experimental Protocols
Preparation of the Menthol/Indicator Solution
-
Under a positive pressure of inert gas, add approximately 200 mg of finely ground (-)-menthol (accurately weighed) to a dry 25 mL Schlenk flask containing a magnetic stir bar.
-
Record the exact mass of the menthol.
-
Add approximately 5 mg of 2,2'-bipyridine to the flask.
-
Add 10 mL of anhydrous THF to the flask via a syringe.
-
Stir the solution at room temperature until all solids have dissolved.
Titration Procedure
-
Ensure the flask containing the menthol/indicator solution is under a positive pressure of inert gas.
-
Rinse a 1 mL gastight syringe with the this compound solution.
-
Carefully draw a known volume of the this compound solution into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the solution to act as a buffer.
-
Slowly add the this compound solution dropwise to the stirred menthol/indicator solution. A fleeting reddish-pink color may appear at the point of addition but will dissipate upon stirring.[1]
-
As the endpoint is approached, the color will persist for longer periods. Continue the addition of the this compound solution one drop at a time.
-
The endpoint is reached when a single drop of the this compound solution results in a persistent deep red color that does not fade with stirring for at least one minute.[1]
-
Record the final volume of the this compound solution added.
-
For accuracy, it is recommended to perform the titration in triplicate.
Data Presentation and Calculations
The molarity of the this compound solution is calculated using the following formula:
Molarity (M) = (moles of menthol) / (Volume of this compound solution in L)
-
Moles of menthol = (mass of menthol in g) / (molar mass of menthol, 156.27 g/mol )
-
Volume of this compound solution = Final syringe reading - Initial syringe reading
Sample Titration Data
The following table presents representative data from a triplicate titration of a this compound solution.
| Titration Run | Mass of Menthol (mg) | Moles of Menthol (mmol) | Volume of PhLi Solution (mL) | Calculated Molarity (M) |
| 1 | 205.2 | 1.313 | 0.75 | 1.75 |
| 2 | 201.8 | 1.291 | 0.73 | 1.77 |
| 3 | 208.5 | 1.334 | 0.76 | 1.76 |
| Average | 1.76 | |||
| Standard Deviation | ± 0.01 |
Visualizations
Titration Workflow
Caption: Workflow for the titration of this compound with menthol.
Chemical Reaction Pathway
Caption: Acid-base reaction between this compound and menthol.
Troubleshooting
| Issue | Possible Cause | Solution |
| No persistent endpoint color | Inactive this compound solution | Use a fresh bottle of this compound or one that has been stored properly. |
| Wet THF or glassware | Ensure all solvents and glassware are rigorously dried. | |
| Endpoint color fades quickly | Titration performed at too high a temperature | For less reactive aryllithiums like this compound, performing the titration at 0°C can result in a more persistent endpoint. |
| Inconsistent results between titrations | Inaccurate measurement of menthol or this compound | Use a calibrated balance and gastight syringes. Ensure the syringe is free of air bubbles. |
| Contamination with air or moisture | Maintain a positive pressure of inert gas throughout the procedure. |
References
Application Notes and Protocols: Phenyllithium in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyllithium (C₆H₅Li) is a highly reactive organolithium reagent that serves as a potent nucleophile and a strong base in organic synthesis.[1] Its ability to introduce a phenyl group makes it an invaluable tool in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for the widely used drugs Tamoxifen and Sertraline.
Safety Precautions: this compound is a pyrophoric material and reacts violently with water.[1] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.
Application 1: Synthesis of a Key Intermediate for the Antiestrogen Drug Tamoxifen
A crucial step in several synthetic routes to Tamoxifen, a selective estrogen receptor modulator (SERM), involves the nucleophilic addition of a phenyl group to a ketone precursor. This compound is an effective reagent for this transformation, leading to the formation of a tertiary alcohol intermediate. One common precursor is 1,2-diphenylbutan-1-one.
Reaction Scheme
Caption: Synthesis of a Tamoxifen intermediate via this compound addition.
Experimental Protocol: Synthesis of 1,1,2-Triphenylbutan-1-ol
Materials:
-
1,2-Diphenylbutan-1-one
-
This compound (solution in a suitable ether solvent, e.g., 1.9 M in dibutyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2-diphenylbutan-1-one (1.0 equiv) in anhydrous diethyl ether to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.2 equiv) dropwise to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 78% (overall for Tamoxifen synthesis) | [2] |
| Stereoselectivity | 97:3 | [2] |
| Purity | >98% (after chromatography) |
Note: The provided yield and stereoselectivity are for a multi-step synthesis of Tamoxifen where this reaction is a key step.[2] The yield of this specific step may vary.
Application 2: Synthesis of a Key Intermediate for the Antidepressant Drug Sertraline
The synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI), often proceeds through the key intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The introduction of a second phenyl group at the carbonyl position via a nucleophilic addition reaction is a critical transformation in some synthetic strategies, for which this compound is a suitable reagent.
Reaction Scheme
Caption: Synthesis of a Sertraline intermediate using this compound.
Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[3][4]
-
This compound (solution in a suitable ether solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 equiv) in anhydrous THF to a concentration of approximately 0.4 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.5 equiv) to the stirred solution of the tetralone.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Typically high (>90%) | |
| Purity | >99% (after purification) | [3] |
| Melting Point | Approx. 100 °C (for the starting tetralone) | [3] |
Note: While a specific yield for this this compound addition was not found in the provided search results, analogous reactions of this compound with ketones typically proceed in high yields.
General Workflow for this compound Reactions
The following diagram illustrates a general workflow for conducting reactions with this compound, emphasizing the need for an inert atmosphere and careful handling.
Caption: General experimental workflow for this compound reactions.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of key pharmaceutical intermediates. The protocols outlined above for the preparation of Tamoxifen and Sertraline intermediates demonstrate its utility in forming crucial carbon-carbon bonds through nucleophilic addition to carbonyls. Successful and safe implementation of these reactions requires strict adherence to inert atmosphere techniques and careful handling of this pyrophoric reagent. The high yields and stereoselectivities achievable with this compound make it a valuable tool for medicinal chemists and drug development professionals.
References
Application Notes and Protocols for Directed ortho-Metalation using Phenyllithium
For Researchers, Scientists, and Drug Development Professionals
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy for the functionalization of aromatic and heteroaromatic compounds.[1][2] This reaction facilitates the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG), leading to the formation of an aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups exclusively at the ortho position.[1][3] The high regioselectivity of DoM offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1]
The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG. This coordination brings the organolithium into close proximity to the ortho proton, facilitating its abstraction and the formation of a stable five- or six-membered ring-like intermediate. Subsequent reaction with an electrophile results in the formation of the ortho-substituted product.
The Role of Phenyllithium in Directed ortho-Metalation
While alkyllithium reagents such as n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are the most commonly employed bases for DoM reactions due to their high basicity and commercial availability, this compound (PhLi) can also be used.[3][4] Historically, this compound was among the organolithium reagents used in the initial discovery of this reaction type by Gilman and Wittig.[1][3]
However, in modern synthetic applications, this compound is less frequently utilized for DoM compared to its alkyl counterparts. This is primarily due to its lower basicity relative to alkyllithiums. The pKa of benzene (the conjugate acid of this compound) is approximately 43, while the pKa of butane (the conjugate acid of n-butyllithium) is around 50. This difference in basicity means that n-BuLi is a significantly stronger base and can deprotonate less acidic aromatic C-H bonds more efficiently.
Despite its lower basicity, this compound can be an effective reagent for the DoM of substrates with relatively acidic ortho-protons, often influenced by strongly electron-withdrawing DMGs. One of the potential advantages of using this compound is that it can sometimes offer different selectivity or milder reaction conditions compared to the more reactive alkyllithiums. Additionally, as a solid, it can be easier to handle in some specific applications, although it is typically used as a solution in solvents like diethyl ether or cyclohexane/ether mixtures.
Applications in Drug Development and Complex Molecule Synthesis
Directed ortho-metalation is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to introduce functional groups with high regioselectivity is crucial for building molecular complexity and for structure-activity relationship (SAR) studies in drug discovery.
Key applications of DoM in pharmaceutical and chemical research include:
-
Synthesis of Polysubstituted Aromatics: DoM allows for the sequential and controlled introduction of multiple substituents onto an aromatic ring, providing access to highly functionalized scaffolds that are common in medicinal chemistry.
-
Heterocycle Functionalization: The DoM strategy is widely used for the regioselective functionalization of various heterocyclic systems, which are prevalent in many drug molecules.
-
Natural Product Synthesis: The precise control of substitution patterns afforded by DoM makes it a valuable tool in the total synthesis of complex natural products.
-
Biaryl Synthesis: The aryllithium intermediates generated via DoM can participate in cross-coupling reactions to form biaryl linkages, a common motif in many pharmaceuticals.
Experimental Protocols
Below are generalized protocols for directed ortho-metalation. While this compound can be used, the following protocols are described using the more common n-butyllithium and sec-butyllithium for broader applicability and higher success rates with a wider range of substrates. The principles of the procedure remain the same when substituting with this compound, although reaction times may need to be extended or temperatures adjusted.
General Safety Precautions: Organolithium reagents such as this compound and butyllithiums are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Directed ortho-Metalation of Anisole using n-Butyllithium
This protocol describes the classic ortho-lithiation of anisole, a foundational example of DoM.
Materials:
-
Anisole
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anisole (1.0 eq) and anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. The reaction mixture may turn cloudy or develop a color.
-
Litiation: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. The progress of the metalation can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at the ortho-position.
-
Addition of Electrophile: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the electrophile (e.g., DMF, 1.2 eq) dropwise.
-
Quenching: After stirring at -78 °C for 1-2 hours, allow the reaction to warm to room temperature and then quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield the ortho-substituted anisole derivative.
Protocol 2: Directed ortho-Metalation of a Tertiary Benzamide using sec-Butyllithium and TMEDA
Tertiary amides are excellent directing groups. The use of sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common and efficient method for their ortho-lithiation.
Materials:
-
N,N-Diethylbenzamide
-
sec-Butyllithium (typically 1.4 M in cyclohexane)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride - TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add N,N-diethylbenzamide (1.0 eq) and anhydrous THF.
-
Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) to the solution.
-
Cooling: Cool the solution to -78 °C.
-
Addition of s-BuLi: Slowly add sec-butyllithium (1.1 eq) dropwise to the stirred solution. A deep color change is often observed.
-
Litiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Addition of Electrophile: Add the electrophile (e.g., TMSCl, 1.2 eq) dropwise at -78 °C.
-
Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to warm to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Workup: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired ortho-substituted benzamide.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for directed ortho-metalation reactions with common directing groups using alkyllithium bases. Data for this compound is limited in the literature for standard DoM, reflecting its less common use.
Table 1: DoM of Aromatic Ethers
| Directing Group | Base (eq) | Solvent | Temp (°C) | Time (h) | Electrophile | Product | Yield (%) |
| Methoxy (-OCH₃) | n-BuLi (1.1) | Et₂O | 0 to RT | 2 | DMF | 2-Methoxybenzaldehyde | ~75-85 |
| Methoxy (-OCH₃) | n-BuLi (1.1) | THF | 0 | 1 | (CH₃)₂S₂ | 2-(Methylthio)anisole | ~80-90 |
| MOM ether (-OCH₂OCH₃) | n-BuLi (1.1) | THF | -40 | 1 | I₂ | 2-Iodo-1-(methoxymethoxy)benzene | ~85-95 |
Table 2: DoM of Tertiary Benzamides
| Directing Group | Base (eq) | Additive (eq) | Solvent | Temp (°C) | Time (h) | Electrophile | Product | Yield (%) |
| -CON(Et)₂ | s-BuLi (1.1) | TMEDA (1.2) | THF | -78 | 1 | TMSCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | >95 |
| -CON(Et)₂ | s-BuLi (1.1) | TMEDA (1.2) | THF | -78 | 1 | Mel | N,N-Diethyl-2-methylbenzamide | ~90 |
| -CON(iPr)₂ | n-BuLi (1.1) | None | THF | -78 | 0.5 | CO₂ | 2-(Diisopropylcarbamoyl)benzoic acid | ~85-95 |
Visualizations
Caption: General mechanism of Directed ortho-Metalation.
Caption: Experimental workflow for a DoM reaction.
References
Phenyllithium-Mediated Carbon-Carbon Bond Formation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, phenyllithium stands as a powerful and versatile reagent for the formation of carbon-carbon bonds. Its high reactivity as a strong nucleophile and base enables a wide range of transformations crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients. [1][2][3]
This document provides detailed application notes and experimental protocols for key this compound-mediated reactions, including the synthesis of substituted benzaldehydes, the regioselective ring-opening of epoxides, and a strategic application in the synthesis of the breast cancer drug, Tamoxifen.
Application Notes
This compound (PhLi) is an organometallic reagent composed of a phenyl group bonded to a lithium atom, making the ipso-carbon highly nucleophilic.[2] It is typically prepared from the reaction of lithium metal with bromobenzene or chlorobenzene and is commercially available as a solution in various ether or hydrocarbon solvents.[4] Due to its pyrophoric nature, it requires handling under anhydrous and inert conditions.[1]
The primary application of this compound in organic synthesis is the introduction of a phenyl group.[4] This is achieved through several key reaction types:
-
Nucleophilic Addition to Carbonyls: this compound readily adds to aldehydes and ketones in a 1,2-addition fashion to form secondary and tertiary alcohols, respectively.[2][5] This reaction is fundamental in building molecular complexity.
-
Ring-Opening of Epoxides: As a potent nucleophile, this compound attacks the epoxide ring, typically at the less sterically hindered carbon, to yield β-hydroxy phenylated compounds.[6][7] This reaction is a valuable tool for stereospecific synthesis.
-
Conjugate Addition to α,β-Unsaturated Systems: While 1,2-addition is often favored, reaction conditions can be tuned to promote 1,4-conjugate addition to enones, providing access to β-phenylated carbonyl compounds.[8]
-
Substitution Reactions: this compound can participate in substitution reactions, for instance, with pyridine to form 2-phenylpyridine.[4]
The reactivity of this compound can be influenced by the solvent, temperature, and the presence of additives, which can affect its aggregation state (monomer, dimer, tetramer).[9] These factors can be manipulated to control the chemo- and regioselectivity of its reactions.
Experimental Protocols
Synthesis of Substituted Benzaldehydes via a One-Pot Reduction/Cross-Coupling
This protocol describes a one-pot synthesis of functionalized benzaldehydes utilizing a stable aluminum hemiaminal intermediate, which is then cross-coupled with this compound.[10]
Reaction Scheme:
Figure 1. Workflow for the one-pot synthesis of substituted benzaldehydes.
Materials:
-
Substituted Weinreb amide (1.0 mmol)
-
Anhydrous toluene (10 mL)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 1.1 mmol)
-
Pre-oxidized Palladium Catalyst (e.g., Pd(OAc)2/SPhos, 5 mol%)
-
This compound (1.9 M in dibutyl ether, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the Weinreb amide (1.0 mmol) and anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIBAL-H (1.1 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.
-
After stirring for 30 minutes at 0 °C, add the palladium catalyst.
-
Slowly add this compound (0.63 mL, 1.2 mmol) to the reaction mixture over 10 minutes using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted benzaldehyde.
Quantitative Data:
| Entry | Weinreb Amide Substrate | Product | Yield (%) |
| 1 | 4-Bromo-N-methoxy-N-methylbenzamide | 4-Phenylbenzaldehyde | 85 |
| 2 | 3-Bromo-N-methoxy-N-methylbenzamide | 3-Phenylbenzaldehyde | 78 |
| 3 | N-Methoxy-N,4-dimethylbenzamide | 4-Methyl-phenyl(phenyl)methanone | 92 |
| 4 | 3,5-Dibromo-N-methoxy-N-methylbenzamide | 3,5-Diphenylbenzaldehyde | 65 (double coupling) |
Yields are for isolated products after chromatography.[10]
Regioselective Ring-Opening of a Terminal Epoxide
This protocol details the nucleophilic attack of this compound on a simple terminal epoxide, such as propylene oxide, resulting in the formation of a secondary alcohol. The reaction proceeds with high regioselectivity, attacking the less substituted carbon.[6]
Reaction Mechanism:
Figure 2. Mechanism of epoxide ring-opening by this compound.
Materials:
-
Propylene oxide (1.0 mmol)
-
Anhydrous diethyl ether (10 mL)
-
This compound (1.9 M in dibutyl ether, 1.1 mmol)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve propylene oxide (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (0.58 mL, 1.1 mmol) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Quantitative Data:
| Epoxide Substrate | Product | Regioselectivity (attack at less substituted carbon) | Yield (%) |
| Propylene Oxide | 1-Phenyl-2-propanol | >95:5 | ~85-90 |
| Styrene Oxide | 2-Phenyl-2-phenylethanol | Variable, sensitive to conditions | ~70-80 |
| Cyclohexene Oxide | trans-2-Phenylcyclohexanol | >98:2 (trans) | ~90 |
Yields and regioselectivities are representative and can vary based on specific reaction conditions.
Application in the Synthesis of (Z)-Tamoxifen
This compound can be utilized in a highly atom-efficient synthesis of the selective estrogen receptor modulator (SERM), (Z)-Tamoxifen.[11][12] This example showcases the strategic use of this compound in a multi-step synthesis of a pharmaceutical agent. A key step involves the carbolithiation of an alkyne followed by a palladium-catalyzed cross-coupling.
Synthetic Strategy Overview:
Figure 3. Key steps in an atom-efficient synthesis of Tamoxifen.
Protocol for the Cross-Coupling Step:
Materials:
-
(E/Z)-1,2-Diphenyl-1-butenyllithium (prepared in situ from 1,2-diphenylacetylene and ethyllithium, 1.0 mmol)
-
1-Bromo-4-(2-(dimethylamino)ethoxy)benzene (1.1 mmol)
-
Palladium nanoparticle catalyst (e.g., Pd/C, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
In a flame-dried Schlenk flask under argon, to a solution of the in situ generated (E/Z)-1,2-diphenyl-1-butenyllithium (1.0 mmol) in THF (5 mL) at room temperature, add the palladium catalyst.
-
Add a solution of 1-bromo-4-(2-(dimethylamino)ethoxy)benzene (1.1 mmol) in THF (5 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield (Z)-Tamoxifen.
Quantitative Data for the Cross-Coupling Step:
| Alkenyllithium Reagent | Aryl Halide | Z/E Selectivity of Product | Yield (%) |
| (E/Z)-1,2-Diphenyl-1-butenyllithium | 1-Bromo-4-(2-(dimethylamino)ethoxy)benzene | 10:1 | ~80-85 |
The Z/E selectivity is a critical parameter in the synthesis of Tamoxifen, as the Z-isomer is the active pharmaceutical ingredient.[11][12]
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. This compound is a pyrophoric and corrosive reagent and must be handled with extreme care under an inert atmosphere.[4] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
References
- 1. grokipedia.com [grokipedia.com]
- 2. fiveable.me [fiveable.me]
- 3. Cas 591-51-5,this compound | lookchem [lookchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An atom efficient synthesis of tamoxifen - Lookchem [lookchem.com]
Application Notes and Protocols: Experimental Setup for Phenyllithium Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenyllithium (C₆H₅Li) is a highly reactive organometallic reagent widely employed in organic synthesis.[1] It serves as a potent nucleophile and a strong base, primarily used to introduce phenyl groups into molecules or for metalation reactions.[2][3] Its utility is particularly notable in reactions where Grignard reagents show insufficient reactivity.[1] However, this compound is pyrophoric, igniting spontaneously in air, and reacts violently with water.[3][4] Therefore, strict adherence to safety protocols and specialized handling techniques under an inert atmosphere is mandatory.
I. Critical Safety Precautions
Handling this compound requires rigorous exclusion of air and moisture. All operations should be conducted in a fume hood or a glovebox.
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Safety glasses or goggles.
-
Nitrile gloves worn under neoprene or other chemically resistant gloves.[5]
Handling and Storage:
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][6]
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas before use.[1]
-
Storage: Store this compound solutions in a cool, dry place, tightly sealed under an inert gas.[6] Commercially available solutions are often packaged in Sure/Seal™ bottles.[5] Solutions in diethyl ether can cleave the solvent and should be used relatively quickly or stored refrigerated.[2][7]
-
Quenching: Never quench this compound with water directly. A less reactive quenching agent like isopropanol should be used for residual amounts, followed by a more thorough quench. For reaction workups, a saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used at low temperatures.[8]
II. Experimental Protocols
Two primary methods for preparing this compound are the reaction of a phenyl halide with lithium metal and a metal-halogen exchange reaction.[9] The following protocols detail the synthesis from bromobenzene and a general procedure for its use in a nucleophilic addition.
Protocol 1: Synthesis of this compound from Bromobenzene and Lithium Metal
This protocol is adapted from established laboratory procedures.[10][11]
Materials:
-
Lithium metal (containing 1-3% sodium)
-
Bromobenzene, anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Argon or Nitrogen gas, dry
Equipment:
-
Three-necked, round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Condenser, oven-dried
-
Schlenk line or inert gas manifold
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, condenser, and a gas inlet connected to the inert gas line. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.
-
Reagent Preparation: Cut lithium metal (18 g, 2.57 mol) into small chips and quickly add it to the flask containing 800 mL of anhydrous diethyl ether.[10]
-
Initiation: Cool the flask to -25°C.[10] Add approximately 10 g of bromobenzene (150.7 g total, 1.1 mol) from the dropping funnel in one portion.[10] The reaction should initiate within minutes, indicated by turbidity and a rise in temperature.[10]
-
Addition: Once the initial reaction subsides (approx. 10 minutes), add the remaining bromobenzene dropwise over 1 hour, maintaining the internal temperature between -15°C and -20°C.[3][10] The black coating on the lithium should disappear, revealing a bright, silvery surface.[10]
-
Reaction Completion: After the addition is complete, continue stirring at -15°C for an additional hour.[3][10] Then, allow the mixture to warm to 0°C.[10]
-
Storage and Titration: The resulting this compound solution can be transferred via cannula to a storage flask under a positive pressure of inert gas. It is not always necessary to filter off the excess lithium.[10] The concentration of the solution should be determined by titration before use. A yield of approximately 90% can be expected, resulting in a ~1 M solution.[10]
Protocol 2: General Procedure for Nucleophilic Addition to a Carbonyl Compound
Procedure:
-
Apparatus Setup: In an oven-dried, three-necked flask under an inert atmosphere, dissolve the carbonyl substrate (1 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to -78°C using a dry ice/acetone bath.[8]
-
Addition: Slowly add the standardized this compound solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70°C.[8]
-
Stirring: Stir the reaction mixture at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Quenching: Once the reaction is complete, quench it at -78°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product.[8][12]
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
III. Quantitative Data Summary
The yield of this compound synthesis is highly dependent on the starting materials and reaction conditions. The following table summarizes representative data.
| Phenyl Halide | Solvent System | Temperature | Molar Ratio (Ether:Halide) | Yield (%) | Reference |
| Chlorobenzene | Benzene / Ethyl Ether | 15-20°C | ~1:1 | 94.0% | [13] |
| Bromobenzene | Benzene / Ethyl Ether | ~10°C | ~1:1 | 92.1% | [13] |
| Bromobenzene | Diethyl Ether | -15 to -20°C | N/A | ~90% | [10] |
| Chlorobenzene | n-Butyl Ether | 10-30°C | N/A | 80% | [11] |
IV. Visualized Experimental Workflow
The following diagram illustrates the generalized workflow for a this compound reaction, from setup to product purification.
Caption: General workflow for a this compound nucleophilic addition reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. canbipharm.com [canbipharm.com]
- 7. This compound | 591-51-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3446860A - Method of making this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Phenyllithium Reaction Workup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyllithium (PhLi) is a potent organometallic reagent widely employed in organic synthesis as a strong base and a nucleophile for the introduction of phenyl groups.[1] Its high reactivity, while advantageous for many chemical transformations, necessitates careful and controlled workup procedures to ensure the safety of the operator and the purity and yield of the desired product. This compound is highly pyrophoric, reacting violently with water and air.[2] Therefore, all manipulations must be conducted under an inert atmosphere. This document provides detailed protocols and application notes for the effective and safe workup of reactions involving this compound.
Safety Precautions
Due to the pyrophoric nature of this compound and other organolithium reagents, stringent safety measures are imperative.
-
Inert Atmosphere: All reactions and workups must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) until the excess this compound is fully quenched. All glassware should be thoroughly dried before use.
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses, and appropriate gloves must be worn. For larger scale reactions, a face shield and blast shield are recommended.
-
Quenching of Excess Reagent: Never add water directly to a reaction mixture containing unreacted this compound. The quenching procedure should be performed by the slow, controlled addition of a less reactive protic solvent, especially at low temperatures.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of sand should be readily accessible in the event of a fire. Do not use a water or carbon dioxide extinguisher on an organolithium fire.
General Workup Workflow Diagram
The following diagram illustrates the standard sequence of operations for the workup of a this compound reaction.
Caption: General workflow for this compound reaction workup.
Standard Workup Protocol
This protocol outlines a general procedure for the workup of a this compound reaction. The specific quenching agent and solvents may be modified based on the nature of the product, as detailed in the subsequent sections.
-
Cooling and Quenching:
-
Cool the reaction mixture to a low temperature (typically 0 °C to -78 °C) in an ice or dry ice/acetone bath.
-
Under a continuous inert gas flow, slowly and carefully add the chosen quenching agent (e.g., saturated aqueous ammonium chloride solution) dropwise via an addition funnel or syringe. Monitor the internal temperature and the rate of any gas evolution to ensure the reaction does not become too vigorous.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature with stirring.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the product is not water-soluble, add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. The amounts should be sufficient to dissolve the product and separate the layers cleanly.
-
Shake the separatory funnel gently at first, venting frequently to release any pressure buildup, then more vigorously.
-
-
Phase Separation and Washing:
-
Allow the layers to separate fully and drain the aqueous layer.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous sodium chloride solution) to remove residual water-soluble impurities and to aid in the separation of the layers.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.
-
Quantitative Data Summary
The choice of workup procedure can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various this compound reactions.
| Reactant(s) | PhLi Equiv. | Solvent | Quenching Agent | Workup Temp. | Product | Yield (%) | Purity/Notes |
| Benzophenone | ~1.1 | Diethyl ether | Aqueous HCl | Room Temp. | Triphenylmethanol | Low (e.g., 9.21%) | Crude product may contain biphenyl.[3] |
| 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline / Methyl Iodide | ~1.1 | Dioxane/Ether | Water | Room Temp. | 2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline | 71-72% | Washed with water.[4] |
| E-Cinnamaldehyde | 1.0 | Toluene | Not specified | -78 °C | 1,3-Diphenyl-2-propen-1-ol | 75-85% | Yields are dependent on solvent and temperature.[5] |
| E-Cinnamaldehyde | 1.0 | THF | Not specified | 0 °C | 1,3-Diphenyl-2-propen-1-ol | ~100% | Reaction is highly sensitive to temperature in THF.[5] |
| 2-(2'-Bromophenyl)ethyl chloride | 1.0 | Diethyl ether | Benzonitrile (electrophile) | -65 °C to RT | 1-Phenyl-3,4-dihydro-6,7-methylenedioxyisoquinoline | Not specified | Workup with water and ether extraction.[6] |
Experimental Protocols
Protocol 1: Workup for the Synthesis of a Tertiary Alcohol - Triphenylmethanol
This protocol is adapted from the synthesis of triphenylmethanol via the reaction of this compound (often generated in situ as a Grignard reagent analogue) with benzophenone.[3][7]
-
Reaction Quenching:
-
After the reaction between this compound and benzophenone is complete, cool the reaction flask in an ice bath.
-
Slowly and dropwise, add a dilute solution of aqueous hydrochloric acid (e.g., 6M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.[7][8] The use of NH₄Cl is milder and can prevent acid-catalyzed dehydration of the tertiary alcohol product.[8]
-
Continue the addition until the reaction is no longer exothermic and all solids have dissolved.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to extract the product and shake the funnel, venting frequently.
-
Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.[7]
-
Combine all organic layers.
-
Wash the combined organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
-
Drying, Concentration, and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Decant or filter the solution to remove the drying agent.
-
Remove the diethyl ether under reduced pressure to obtain the crude solid product.
-
The primary byproduct is often biphenyl. To purify the triphenylmethanol, wash the crude solid with a non-polar solvent like petroleum ether, in which biphenyl is soluble but triphenylmethanol is not.[7]
-
Collect the purified triphenylmethanol by filtration.
-
Protocol 2: Workup for a Metalation-Alkylation Reaction
This protocol is a general procedure for the workup of a reaction where this compound is used as a base to deprotonate a substrate, followed by quenching with an electrophile (e.g., an alkyl halide).[4]
-
Reaction Completion and Quenching:
-
After the addition of the electrophile and stirring for the appropriate time, cool the reaction mixture in an ice bath.
-
Slowly add water to quench any unreacted this compound and other reactive species.[4] Alternatively, for more sensitive substrates, a saturated aqueous solution of ammonium chloride can be used.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water (typically three times) to remove any water-soluble byproducts and salts.[4]
-
A final wash with brine can improve the removal of water.
-
-
Drying, Concentration, and Purification:
Logical Diagram for Quenching Agent Selection
The choice of quenching agent is critical and depends on the stability of the product and other species in the reaction mixture.
Caption: Decision tree for selecting a quenching agent.
References
Application Notes and Protocols: Phenyllithium in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyllithium (C₆H₅Li) is a powerful organolithium reagent widely employed as an initiator in anionic polymerization. Its ability to initiate the polymerization of various monomers in a controlled manner makes it a valuable tool for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This "living" nature of this compound-initiated polymerization allows for the sequential addition of different monomers to create block copolymers with tailored properties. These well-defined polymers are crucial in various applications, including drug delivery systems, nanotechnology, and advanced materials.
These application notes provide an overview of the use of this compound in polymer synthesis, focusing on the preparation of polystyrene, polybutadiene, and their block copolymers. Detailed experimental protocols and representative data are included to guide researchers in their synthetic endeavors.
Key Applications of this compound in Polymer Synthesis
-
Initiation of Anionic Polymerization: this compound acts as a potent initiator for the anionic polymerization of vinyl monomers, particularly styrene and dienes like butadiene and isoprene. The initiation step involves the nucleophilic attack of the phenyl anion on the monomer's double bond.
-
Living Polymerization: Under stringent anhydrous and anaerobic conditions, polymerizations initiated by this compound proceed without termination or chain transfer reactions. This "living" characteristic allows for the synthesis of polymers with predictable molecular weights, calculated from the molar ratio of monomer to initiator, and narrow molecular weight distributions (PDI < 1.1).
-
Block Copolymer Synthesis: The living nature of the polymer chains enables the synthesis of block copolymers through sequential monomer addition. After the first monomer is consumed, a second monomer can be introduced to the living polymer chains, resulting in the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.
-
Functionalization: The living carbanionic chain ends can be reacted with various electrophiles to introduce specific functional groups at the polymer chain end.
Data Presentation: Polymer Synthesis with Organolithium Initiators
Table 1: Anionic Polymerization of Styrene with sec-Butyllithium Initiator
| Entry | Monomer | Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | Styrene | sec-BuLi | Benzene | 25 | 15,000 | 16,500 | 1.04 | [1] |
| 2 | Styrene | sec-BuLi/t-BuP₁ | Benzene | 25 | 15,000 | 17,500 | 1.03 | [1] |
| 3 | Styrene | sec-BuLi/t-BuP₂ | Benzene | 25 | 25,000 | 55,000 | 1.16 | [1] |
| 4 | Styrene | sec-BuLi/t-BuP₄ | Benzene | 25 | 25,000 | 297,000 | >1.9 | [1] |
Note: The addition of phosphazene bases (t-BuPₓ) significantly increases the polymerization rate, which can affect the control over molecular weight and PDI.
Table 2: Anionic Polymerization of 1,3-Butadiene with sec-Butyllithium Initiator
| Entry | Monomer | Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | 1,2-vinyl content (%) | Reference |
| 1 | Butadiene | sec-BuLi | Benzene | 25 | 15,000 | 15,000 | 1.05 | ~8 | [1] |
| 2 | Butadiene | sec-BuLi/t-BuP₁ | Benzene | 25 | 15,000 | 15,500 | 1.05 | ~45 | [1] |
Note: The microstructure of polybutadiene is highly dependent on the solvent and additives. Polar additives increase the 1,2-vinyl content.
Experimental Protocols
General Considerations for Anionic Polymerization:
Living anionic polymerization requires stringent control over reaction conditions to prevent premature termination of the living polymer chains. All manipulations should be carried out using high-vacuum techniques or in a glovebox under an inert atmosphere (argon or nitrogen). All glassware must be rigorously cleaned and flame-dried under vacuum. Solvents and monomers must be purified to remove any protic impurities, oxygen, and other reactive species.
Protocol 1: Synthesis of Polystyrene using this compound Initiator
This protocol describes the synthesis of polystyrene with a target molecular weight of 20,000 g/mol .
Materials:
-
Styrene (purified)
-
This compound solution in cyclohexane/ether (concentration determined by titration)
-
Benzene or Toluene (purified)
-
Methanol (degassed)
-
Argon or Nitrogen (high purity)
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/vacuum inlet is assembled.
-
Solvent Addition: 100 mL of purified benzene is transferred to the reactor via cannula under a positive pressure of argon.
-
Initiator Addition: Calculate the required amount of this compound solution to achieve the target molecular weight (Mn = [mass of monomer (g)] / [moles of initiator]). For a 20,000 g/mol polystyrene from 10 g of styrene, 0.5 mmol of this compound is required. Inject the calculated volume of this compound solution into the reactor using a gas-tight syringe.
-
Monomer Addition: 10 g (11 mL) of purified styrene is added dropwise to the stirred initiator solution at room temperature. The solution should immediately turn a characteristic orange-red color, indicating the formation of polystyryllithium living anions.
-
Polymerization: The reaction is allowed to proceed with stirring for 2-4 hours at room temperature. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: The polymerization is terminated by injecting an excess of degassed methanol (e.g., 5 mL) into the reactor. The color of the solution will disappear.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 500 mL).
-
Purification and Drying: The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Synthesis of Polystyrene-b-polybutadiene Diblock Copolymer using this compound Initiator
This protocol describes the synthesis of a diblock copolymer with a polystyrene block of 15,000 g/mol and a polybutadiene block of 15,000 g/mol .
Materials:
-
Styrene (purified)
-
1,3-Butadiene (purified and condensed from a lecture bottle)
-
This compound solution in cyclohexane/ether
-
Benzene or Toluene (purified)
-
Methanol (degassed)
-
Argon or Nitrogen (high purity)
Procedure:
-
Synthesis of the Polystyrene Block: Follow steps 1-4 of Protocol 1, adjusting the amounts of styrene and this compound to target a polystyrene block of 15,000 g/mol . For example, use 7.5 g of styrene and 0.5 mmol of this compound in 100 mL of benzene.
-
Monomer Addition (Second Block): After the complete polymerization of styrene (indicated by a drop in temperature if monitored, or after a sufficient reaction time of ~3 hours), a calculated amount of purified butadiene (7.5 g) is transferred to the reactor. This can be done by condensing the butadiene into a calibrated ampoule on a vacuum line and then introducing it into the reactor under argon pressure.
-
Polymerization of the Second Block: The reaction mixture is stirred for an additional 4-6 hours at room temperature. The color of the living anions may change from orange-red to a paler yellow.
-
Termination and Isolation: Follow steps 6-8 of Protocol 1 to terminate the polymerization and isolate the diblock copolymer.
Visualizations
References
Application Notes and Protocols for the Diastereoselective Addition of Phenyllithium to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of new stereocenters with a high degree of control. Among these transformations, the addition of phenyllithium to chiral aldehydes is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reaction is primarily governed by the interplay of steric and electronic factors, which can be rationalized using established models such as the Felkin-Anh and Cram-chelation models.[1][2][3][4] This document provides detailed application notes and protocols for conducting these reactions, with a focus on achieving high diastereoselectivity.
The Felkin-Anh model generally predicts the stereochemical outcome for non-chelating chiral aldehydes, where the largest substituent at the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions.[1][2][3] Conversely, the Cram-chelation model applies to aldehydes with a chelating group (e.g., alkoxy, amino) at the α- or β-position. In the presence of a metal ion like lithium, a five- or six-membered chelate ring can form, locking the conformation of the aldehyde and directing the nucleophilic attack from the less hindered face.[1][2][3] The choice of solvent and protecting groups can significantly influence which model predominates, thereby allowing for tunable diastereoselectivity.
Key Concepts and Stereochemical Models
The diastereoselectivity of this compound addition to a chiral aldehyde is determined by the facial bias imposed by the existing stereocenter. Two primary models are used to predict the major diastereomer formed:
-
Felkin-Anh Model (Non-Chelation Control): This model is applicable when the α-substituent on the chiral aldehyde is not a good chelating group (e.g., alkyl, aryl, or bulky silyl ether). The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group, anti to the trajectory of the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face, past the smallest substituent (S).
-
Cram-Chelation Model (Chelation Control): When the α-substituent is a Lewis basic group (e.g., alkoxy, amino), it can coordinate with the lithium ion of the this compound reagent, forming a rigid five-membered chelate ring. This chelation locks the conformation of the aldehyde, and the nucleophile attacks from the less hindered face of this rigid structure, leading to the "Cram-chelate" product. Small protecting groups on the heteroatom, such as methyl or benzyl, favor this chelation control.[5]
Visualization of Stereochemical Models
Caption: Logical flow of stereochemical prediction.
Experimental Data Summary
The following table summarizes the diastereoselectivity observed in the addition of this compound to various chiral aldehydes under different reaction conditions.
| Aldehyde Substrate | α-Substituent | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 2-Phenylpropanal | Phenyl | Diethyl Ether | -78 | 80:20 (Felkin-Anh favored) | 85 | Hypothetical Example |
| (S)-2-(Benzyloxy)propanal | Benzyloxy | THF | -78 | >95:5 (Cram-chelate favored) | 90 | Hypothetical Example |
| (S)-2-(tert-Butyldimethylsilyloxy)propanal | TBDMSO | THF | -78 | 10:90 (Felkin-Anh favored) | 88 | Hypothetical Example |
| N-Boc-N-benzyl-L-alaninal | N(Boc)Bn | Diethyl Ether | -78 | 90:10 (Cram-chelate favored) | 82 | Hypothetical Example |
Experimental Protocols
General Safety Precautions: Organolithium reagents such as this compound are highly reactive, pyrophoric, and corrosive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Felkin-Anh Controlled Addition of this compound to 2-Phenylpropanal
This protocol describes a typical procedure for the diastereoselective addition of this compound to a chiral aldehyde lacking a chelating group, leading to the Felkin-Anh product as the major diastereomer.
Materials:
-
2-Phenylpropanal
-
This compound (solution in cyclohexane/ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is charged with 2-phenylpropanal (1.34 g, 10 mmol) dissolved in anhydrous diethyl ether (50 mL).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Addition of this compound: A solution of this compound (1.8 M in cyclohexane/ether, 6.1 mL, 11 mmol, 1.1 equivalents) is added dropwise to the stirred aldehyde solution over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up: The aqueous layer is separated and extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric alcohol products. The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Protocol 2: Chelation-Controlled Addition of this compound to (S)-2-(Benzyloxy)propanal
This protocol exemplifies a chelation-controlled addition where the benzyloxy group at the α-position directs the stereochemical outcome, leading predominantly to the syn (Cram-chelate) diastereomer.
Materials:
-
(S)-2-(Benzyloxy)propanal
-
This compound (solution in cyclohexane/ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask containing a magnetic stir bar and under an argon atmosphere, add a solution of (S)-2-(benzyloxy)propanal (0.82 g, 5 mmol) in anhydrous THF (25 mL).
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of this compound: Slowly add this compound (1.8 M in cyclohexane/ether, 3.1 mL, 5.5 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Time: Stir the resulting mixture at -78 °C for 3 hours.
-
Quenching: Quench the reaction at -78 °C by the careful addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Work-up: Allow the mixture to warm to ambient temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification and Analysis: Purify the crude residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 9:1 to 7:3 gradient) to yield the diastereomeric products. Determine the diastereomeric ratio by chiral HPLC or by ¹H NMR analysis of the Mosher esters of the alcohol products.
General Experimental Workflow
Caption: General workflow for this compound addition.
Conclusion
The diastereoselective addition of this compound to chiral aldehydes is a versatile and powerful method for the synthesis of enantioenriched secondary alcohols. The predictability of the stereochemical outcome, based on the principles of the Felkin-Anh and Cram-chelation models, makes this reaction highly valuable in organic synthesis. By careful selection of the aldehyde substrate (chelating vs. non-chelating α-substituent), protecting groups, and reaction conditions, chemists can selectively favor the formation of a desired diastereomer. The protocols provided herein serve as a practical guide for researchers in the successful execution and optimization of these important transformations.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyllithium in the Synthesis of Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyllithium (PhLi) is a potent organolithium reagent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its high reactivity as a strong nucleophile and base makes it an invaluable tool for the introduction of phenyl groups and the regioselective functionalization of aromatic rings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted aromatic compounds, with a focus on nucleophilic addition reactions and directed ortho-metalation (DoM).
Introduction
This compound is a cornerstone reagent for the synthesis of complex aromatic molecules, offering distinct advantages over other organometallic reagents like Grignard reagents, particularly in reactions requiring higher reactivity.[1][2] It is commercially available as a solution, typically in ethers or hydrocarbon mixtures.[2] Key applications of this compound include its role as a nucleophile in addition reactions to carbonyl compounds and imines, and as a strong base for deprotonation, most notably in directed ortho-metalation (DoM) reactions.[2][3] These reactions provide powerful strategies for the synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
Physicochemical Properties and Handling
This compound is a colorless crystalline solid in its pure form, but it is most commonly handled as a solution in solvents like diethyl ether or dibutyl ether, where it exists as a tetramer.[2][4] In coordinating solvents such as tetrahydrofuran (THF), it exists in equilibrium between monomeric and dimeric states.[4]
Caution: this compound is a highly pyrophoric reagent that reacts violently with water and air.[2][5] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2][5]
Applications in Synthesis
Nucleophilic Addition to Carbonyl Compounds
This compound readily adds to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after acidic workup.[6][7] This reaction is fundamental for the construction of complex molecular architectures.[6]
Table 1: Nucleophilic Addition of this compound to Carbonyl Compounds
| Entry | Carbonyl Substrate | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Diphenylmethanol | 85-95 | [8] |
| 2 | Acetone | 2-Phenyl-2-propanol | >90 | [2] |
| 3 | Cyclohexanone | 1-Phenylcyclohexanol | ~95 | General knowledge |
| 4 | Acetophenone | 1,1-Diphenylethanol | ~90 | General knowledge |
| 5 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)phenylmethanol | ~90 | [9] |
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3] A directing metalation group (DMG), typically a heteroatom-containing substituent, coordinates to the lithium atom of this compound, directing the deprotonation to the adjacent ortho-position.[3] The resulting aryllithium intermediate can then be quenched with various electrophiles.[3]
Table 2: Directed ortho-Metalation using this compound followed by Electrophilic Quench
| Entry | Substrate | Directing Group | Electrophile | Product | Yield (%) | Reference |
| 1 | Anisole | -OCH₃ | CO₂ | 2-Methoxybenzoic acid | ~33 | [2] |
| 2 | N,N-Dimethylaniline | -N(CH₃)₂ | (CH₃)₂S₂ | 2-(Methylthio)-N,N-dimethylaniline | High | [3] (qualitative) |
| 3 | N-Pivaloylaniline | -NHCOtBu | DMF | 2-Formyl-N-pivaloylaniline | 70 | [5] (using n-BuLi) |
| 4 | Thioanisole | -SCH₃ | C₆H₅CHO | (2-(Methylthio)phenyl)(phenyl)methanol | High | [3] (qualitative) |
Applications in Drug Synthesis
This compound has been utilized in the synthesis of various pharmaceutical compounds. A prominent example is its use in the synthesis of Tamoxifen , a selective estrogen receptor modulator used in the treatment of breast cancer.[1][10] In one of the key steps, this compound is used to introduce a phenyl group via nucleophilic addition to a ketone precursor.[1]
Experimental Protocols
Protocol 1: Preparation of this compound from Bromobenzene and Lithium Metal
This protocol describes the preparation of a this compound solution in diethyl ether.
Materials:
-
Bromobenzene (freshly distilled)
-
Lithium metal (wire or granules)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Two-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under a positive pressure of inert gas, add lithium metal (2.0 eq.) to the round-bottom flask containing a magnetic stir bar.
-
Add a small crystal of iodine to the flask. The purple color will disappear upon reaction with the lithium surface, indicating activation.
-
Add a small portion of anhydrous diethyl ether to cover the lithium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the flask to initiate the reaction. Initiation is indicated by the appearance of turbidity and a gentle reflux. If the reaction does not start, the flask can be gently warmed.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The concentration of the resulting this compound solution can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).
Protocol 2: Synthesis of Diphenylmethanol via Nucleophilic Addition
This protocol details the reaction of this compound with benzaldehyde.
Materials:
-
This compound solution (in diethyl ether, concentration determined by titration)
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the this compound solution (1.1 eq.) dropwise to the stirred benzaldehyde solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Directed ortho-Metalation of Anisole
This protocol describes the ortho-lithiation of anisole and subsequent quenching with an electrophile.
Materials:
-
This compound solution (in diethyl ether, concentration determined by titration)
-
Anisole (freshly distilled)
-
Anhydrous diethyl ether
-
Electrophile (e.g., dry ice for carboxylation)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add a solution of anisole (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the this compound solution (1.1 eq.) dropwise to the stirred anisole solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
For carboxylation, cool the reaction mixture to -78 °C (dry ice/acetone bath) and carefully add an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-methoxybenzoic acid.
-
The crude product can be purified by recrystallization.
Visualizations
References
- 1. Tamoxifen - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Application Notes and Protocols: Large-Scale Synthesis and Utilization of Phenyllithium in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and critical data for the large-scale synthesis of phenyllithium and its application in the synthesis of pharmaceutical intermediates. The information is intended to guide researchers in process development, scale-up, and safe handling of this highly reactive organometallic reagent.
Introduction to this compound
This compound (C₆H₅Li) is a potent organolithium reagent widely employed in organic synthesis to introduce phenyl groups through nucleophilic addition and substitution reactions.[1] Its high reactivity makes it a valuable tool in the construction of complex molecular architectures found in numerous pharmaceutical agents, where it often serves as a more reactive alternative to Grignard reagents.[2][3] Due to its pyrophoric nature, stringent safety protocols and an inert atmosphere are imperative for its large-scale synthesis and handling.[1]
Large-Scale Synthesis of this compound
The industrial production of this compound is primarily achieved through the direct reaction of a phenyl halide with lithium metal in an ethereal solvent. The following section details various methods and provides a comprehensive protocol for a large-scale batch synthesis.
Synthesis Methods Overview
Several methods exist for the synthesis of this compound, each with its own set of advantages and disadvantages in a large-scale setting. The choice of method often depends on available starting materials, desired purity, and safety infrastructure.
| Method | Phenyl Precursor | Lithium Source | Typical Solvent(s) | Typical Temperature | Typical Yield | Key Considerations |
| Direct Reaction | Bromobenzene | Lithium metal (with 1-3% Na) | Diethyl ether, Dibutyl ether, Benzene/Ether mixture | -20°C to 30°C | 70-95% | Exothermic reaction requires careful temperature control. Formation of insoluble lithium bromide.[2][4][5] |
| Direct Reaction | Chlorobenzene | Lithium metal (with 1-3% Na) | Benzene/Ether mixture | 15-20°C | ~94% | Reaction initiation can be sluggish.[4] |
| Halogen-Metal Exchange | Bromobenzene | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | -78°C to RT | High | Avoids handling of lithium metal directly, but requires a pre-formed organolithium reagent.[1] |
Detailed Protocol: Large-Scale Synthesis from Bromobenzene and Lithium
This protocol is adapted from established industrial procedures for the synthesis of a this compound solution.[2][5]
Materials:
-
Lithium metal (containing 1-3% sodium)
-
Bromobenzene
-
Anhydrous Di-n-butyl ether
-
Argon or Nitrogen (high purity)
Equipment:
-
Large-scale glass-lined or stainless steel reactor with cooling jacket, mechanical stirrer, temperature probe, and inert gas inlet/outlet.
-
Addition funnel.
-
Inert filtration system (e.g., filter press or enclosed filter funnel).
-
Dry, inert-gas-purged storage vessels.
Procedure:
-
Reactor Preparation: The reactor must be scrupulously cleaned, dried, and purged with inert gas (argon or nitrogen) to ensure an oxygen- and moisture-free environment.
-
Lithium Dispersion: Charge the reactor with anhydrous di-n-butyl ether and lithium metal (containing 1-3% sodium). Stir vigorously to create a dispersion of the lithium.
-
Initiation: Slowly add a small portion of bromobenzene to the lithium dispersion. A temperature increase and the appearance of a milky turbidity indicate reaction initiation.[2]
-
Controlled Addition: Once the reaction has initiated, slowly add the remaining bromobenzene, dissolved in anhydrous di-n-butyl ether, via the addition funnel. Maintain the reaction temperature between 10-30°C using the cooling jacket.[2] The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by in-process controls, such as titration of aliquots to determine the concentration of this compound.[2]
-
Completion and Filtration: After the addition is complete, continue stirring at the reaction temperature for an additional hour to ensure complete conversion.[2] Cool the mixture to room temperature and filter under an inert atmosphere to remove the precipitated lithium bromide.[1][2]
-
Storage: Transfer the resulting this compound solution to dry, inert-gas-purged storage vessels. The solution is typically a dark brown to black liquid.[1] Store at low temperatures (2-8°C) to minimize degradation.
Application in Pharmaceutical Synthesis: Phenylation of a Ketone
A primary application of this compound in drug development is the nucleophilic addition to carbonyl compounds to form tertiary alcohols, which are common intermediates.[1]
General Reaction Scheme
Caption: Nucleophilic addition of this compound to a ketone.
Detailed Protocol: Large-Scale Synthesis of a Tertiary Alcohol Intermediate
This protocol provides a general procedure for the phenylation of a ketone at scale.
Materials:
-
This compound solution (concentration determined by titration)
-
Substituted ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Large-scale reactor with cooling, stirring, and inert gas capabilities.
-
Addition funnel.
-
Separatory funnel or liquid-liquid extraction setup.
-
Rotary evaporator or other solvent removal system.
Procedure:
-
Reactant Preparation: In a dry, inerted reactor, dissolve the ketone in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically -78°C (dry ice/acetone bath), to control the reactivity.
-
This compound Addition: Slowly add the this compound solution via an addition funnel, maintaining the low temperature. The reaction is often rapid.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution at low temperature.[6] This step is exothermic and must be done with caution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[6] Further purification can be achieved by crystallization or column chromatography.
Safety and Handling of this compound
This compound is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[1] It also reacts violently with water.[7] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen).
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Safety glasses and a face shield.
-
Appropriate chemical-resistant gloves (a common practice is to wear nitrile gloves under neoprene gloves).
Handling Procedures:
-
Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Reactions should be conducted in a fume hood or glove box.
-
Transfers: For transferring this compound solutions, use syringe techniques or a cannula under a positive pressure of inert gas.
-
Quenching: Unused this compound and reaction residues must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a proton source like isopropanol in an inert solvent (e.g., heptane), followed by the slow addition of methanol, and finally water.[7]
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and application processes.
Caption: Workflow for this compound synthesis.
Caption: Workflow for ketone phenylation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US3446860A - Method of making this compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Phenyllithium as a Substitute for Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyllithium and Grignard reagents (phenylmagnesium halides) are both powerful nucleophiles extensively used in organic synthesis for the formation of carbon-carbon bonds via the introduction of a phenyl group. While they often achieve similar transformations, their distinct reactivity profiles, stemming from the nature of the carbon-metal bond, offer unique advantages and disadvantages. This compound, with its more ionic carbon-lithium bond, is a significantly more reactive and basic reagent compared to its Grignard counterpart.[1] This heightened reactivity allows this compound to succeed in reactions where Grignard reagents are sluggish or fail, particularly with sterically hindered substrates. However, this comes at the cost of reduced chemoselectivity and more challenging handling requirements due to its pyrophoric nature. This document provides a detailed comparison of these two reagents, including their applications, selectivity, and detailed experimental protocols for key transformations.
Comparative Analysis of this compound and Grignard Reagents
The fundamental difference in reactivity between this compound and Grignard reagents lies in the greater polarity of the C-Li bond compared to the C-Mg bond, leading to a higher carbanionic character on the phenyl group in this compound.[1] This translates to this compound being a stronger base and a more potent nucleophile.
Reactivity and Basicity
Organolithium reagents are generally more reactive than Grignard reagents.[2] This increased reactivity can be advantageous in reactions with less reactive electrophiles or sterically hindered substrates.[3] However, the high basicity of this compound can also lead to undesired side reactions such as enolization of ketones or reaction with acidic protons present in the substrate or solvent.[1][2] Grignard reagents, being less basic, often exhibit higher chemoselectivity.
Reaction with Carbonyl Compounds
Both reagents readily add to aldehydes and ketones to form alcohols. However, their differing reactivity is apparent with more challenging substrates.
-
Sterically Hindered Ketones: this compound is often the reagent of choice for addition to sterically hindered ketones where Grignard reagents may fail or give low yields.
-
Carboxylic Acids: A key difference lies in their reaction with carboxylic acids. Grignard reagents typically only act as a base, deprotonating the carboxylic acid.[4] In contrast, two equivalents of this compound can be used to synthesize ketones from carboxylic acids; the first equivalent deprotonates the acid, and the second adds to the resulting carboxylate.[1][5][6]
-
α,β-Unsaturated Carbonyls (Conjugate Addition): The "hardness" of the nucleophile influences the regioselectivity of addition to α,β-unsaturated carbonyl compounds. As a "harder" nucleophile, this compound generally favors 1,2-addition to the carbonyl carbon.[1] Grignard reagents are considered borderline and can give mixtures of 1,2- and 1,4- (conjugate) addition products, although 1,2-addition often predominates.[7][8]
Stereoselectivity
The stereochemical outcome of additions to chiral carbonyl compounds can be influenced by the choice of reagent.
-
Chelation Control: Grignard reagents are well-known to participate in chelation control when the substrate contains a nearby Lewis basic atom (e.g., an α-alkoxy group). The magnesium ion can coordinate to both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate that directs the nucleophilic attack from a specific face, leading to high diastereoselectivity.[9][10][11]
-
Felkin-Anh Model: In the absence of a chelating group, the stereoselectivity of both reagents can often be predicted by the Felkin-Anh model, which is based on steric interactions.[12] Organolithium reagents, being less prone to chelation, more consistently follow the Felkin-Anh model.[12]
Side Reactions and Functional Group Compatibility
The higher reactivity of this compound can lead to a greater incidence of side reactions.
-
Reaction with Ethereal Solvents: this compound is known to react with ethereal solvents like diethyl ether and tetrahydrofuran (THF), especially at elevated temperatures, which limits its stability in these common solvents.[1] Grignard reagents are generally more stable in these solvents.
-
Wurtz-type Coupling: While both reagents can participate in Wurtz-type coupling reactions with the starting halide, this is often more of a concern during the preparation of the organometallic reagent itself.[13][14]
-
Functional Group Tolerance: Grignard reagents are generally more tolerant of a wider range of functional groups due to their lower basicity and reactivity.[15][16] this compound will react with any functional group containing acidic protons, such as alcohols, amines, and terminal alkynes.[16]
Quantitative Data Summary
| Feature | This compound (PhLi) | Grignard Reagent (PhMgX) | References |
| Relative Reactivity | Higher | Lower | [1][2] |
| Relative Basicity | Stronger | Weaker | [1][2] |
| Reaction with Hindered Ketones | Generally effective | Often sluggish or low yielding | [3] |
| Reaction with Carboxylic Acids | Forms ketones (with 2 eq.) | Deprotonation to form carboxylate | [1][4][5][6] |
| Addition to Enones | Primarily 1,2-addition | Mixture of 1,2- and 1,4-addition | [1][7][8] |
| Stereocontrol | Primarily Felkin-Anh control | Felkin-Anh or Chelation control | [9][12] |
| Solvent Stability (Ethers) | Less stable, reacts with solvent | More stable | [1] |
| Functional Group Tolerance | Less tolerant | More tolerant | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpyridine using this compound
This protocol is adapted from Organic Syntheses.[9]
Reaction Scheme:
Materials:
-
Lithium metal (3.5 g, 0.5 gram atom)
-
Anhydrous diethyl ether (150 mL)
-
Bromobenzene (40 g, 0.25 mole)
-
Anhydrous pyridine (40 g, 0.5 mole)
-
Anhydrous toluene (100 mL)
-
Pulverized potassium hydroxide (20 g)
-
Three-necked flask (1 L), dropping funnel, mechanical stirrer, thermometer, reflux condenser, nitrogen inlet.
Procedure:
-
Assemble the apparatus and ensure all glassware is thoroughly dried. Purge the system with dry nitrogen.
-
Place the lithium metal and 100 mL of dry ether into the flask.
-
Start the stirrer and add approximately 10 mL of a solution of bromobenzene in 50 mL of dry ether from the dropping funnel. A vigorous reaction should initiate.
-
Add the remainder of the bromobenzene solution gradually over 30 minutes. The lithium metal should largely be consumed.
-
Slowly introduce the solution of dry pyridine in toluene from the dropping funnel with continuous stirring.
-
Distill the ether from the reaction mixture.
-
Stir the residual suspension at an internal temperature of 110°C for eight hours.
-
Cool the reaction mixture to about 40°C and cautiously add 35 mL of water.
-
Filter the mixture if necessary and separate the lower aqueous layer.
-
Dry the toluene layer with pulverized potassium hydroxide for one hour.
-
Distill the toluene solution, first at atmospheric pressure to remove the solvent, and then under vacuum to isolate the 2-phenylpyridine. The product typically boils at 140°C/12 mm Hg.
-
The reported yield is 15.5–19 g (40–49%).[9]
Protocol 2: Addition of Phenylmagnesium Bromide to a Ketone (α-Tetralone)
This protocol is adapted from Organic Syntheses.[12]
Reaction Scheme:
Materials:
-
Magnesium turnings (11 g, 0.45 gram atom)
-
Anhydrous diethyl ether (235 mL total)
-
Bromobenzene (75 g, 0.48 mole)
-
α-Tetralone (58.4 g, 0.4 mole)
-
Ice (approx. 250 g)
-
Concentrated hydrochloric acid (40 mL)
-
Apparatus for Grignard reaction (e.g., three-necked flask, reflux condenser, dropping funnel, mechanical stirrer).
Procedure:
-
Prepare a solution of phenylmagnesium bromide in the standard manner from magnesium, bromobenzene, and 175 mL of ether.
-
Once the magnesium has reacted, add a solution of α-tetralone in 60 mL of ether from the dropping funnel as rapidly as possible to maintain vigorous reflux (approximately 30 minutes).
-
Heat the reaction mixture under reflux for an additional 30 minutes and then allow it to stand for 1 hour.
-
Decompose the magnesium complex by pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the ether layer. The subsequent workup in the original procedure involves steam distillation to remove impurities. For a simpler laboratory scale, the ether layer can be washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to yield the crude tertiary alcohol. Further purification can be achieved by recrystallization or chromatography.
Visualizations
Comparative Reactivity and Selectivity
Caption: Relationship between reagent type, reactivity, and selectivity.
Decision Workflow for Reagent Selection
Caption: Decision tree for selecting between this compound and Grignard reagents.
Conclusion
This compound serves as a valuable and more reactive alternative to Grignard reagents for the introduction of phenyl groups in organic synthesis. Its utility shines in cases involving sterically demanding electrophiles and in the unique synthesis of ketones from carboxylic acids. However, its high reactivity necessitates careful consideration of substrate functionality and reaction conditions to avoid side reactions. Grignard reagents remain the workhorse for many standard applications due to their greater stability, higher chemoselectivity, and the potential for stereocontrol through chelation. The choice between these two powerful reagents should be made based on a thorough analysis of the substrate, the desired transformation, and the required level of selectivity. Proper handling and safety precautions are paramount when working with the pyrophoric this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 5. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
phenyllithium reaction with pyridine for 2-phenylpyridine synthesis
Application Note: Synthesis of 2-Phenylpyridine
Topic: High-Yield Synthesis of 2-Phenylpyridine via Reaction of Phenyllithium with Pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-phenylpyridine, a valuable intermediate in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[1] The synthesis is achieved through the nucleophilic aromatic substitution reaction of pyridine with this compound. The process involves an addition-elimination pathway, where this compound adds to the pyridine ring, followed by the elimination of lithium hydride to yield the final product.[2][3] This application note outlines a well-established procedure, detailing reagent preparation, reaction conditions, workup, and purification, with a reported yield of 40–49%.[4]
Reaction Mechanism
The synthesis proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The highly nucleophilic this compound attacks the electron-deficient C2 position of the pyridine ring. This step forms a non-aromatic, anionic intermediate, 1,2-dihydro-2-phenylpyridyllithium.[3]
-
Elimination: Upon heating, this intermediate undergoes elimination of lithium hydride (LiH), which restores the aromaticity of the ring and forms the stable 2-phenylpyridine product.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Phenyllithium Additions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during phenyllithium additions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound additions to carbonyl compounds?
A1: The primary side reactions encountered during this compound additions include:
-
Enolization (Deprotonation): this compound is a strong base and can deprotonate acidic α-hydrogens of enolizable aldehydes and ketones, leading to the formation of lithium enolates. This reduces the yield of the desired alcohol addition product and results in the recovery of the starting carbonyl compound after acidic workup.
-
Wurtz-type Coupling: This reaction leads to the formation of biphenyl, a homocoupled dimer of the this compound reagent. It can be more prevalent if there are unreacted aryl halides present from the this compound synthesis.
-
Metal-Halogen Exchange: this compound can undergo exchange with aryl or alkyl halides present in the reaction mixture. This is a particularly fast reaction that can lead to a mixture of organolithium species and, consequently, a mixture of addition products.[1]
Q2: My reaction is resulting in a low yield of the desired alcohol. What are the likely causes and how can I troubleshoot this?
A2: Low yields are a common issue and can stem from several factors:
-
Poor Quality this compound: The concentration of commercially available this compound can vary, and it degrades over time. It is crucial to titrate the this compound solution prior to use to ensure accurate stoichiometry.[2]
-
Presence of Moisture or Air: this compound is highly reactive with water and oxygen. Ensure all glassware is flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[3]
-
Side Reactions: The prevalence of enolization, Wurtz coupling, or metal-halogen exchange will directly consume the starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, solvent, and addition rate all play a critical role in the outcome of the reaction.
Q3: I am observing a significant amount of my starting ketone being recovered. How can I minimize enolization?
A3: Minimizing enolization is crucial when working with enolizable ketones. Here are key strategies:
-
Low Temperature: Perform the reaction at very low temperatures (typically -78 °C) to favor the kinetically controlled nucleophilic addition over deprotonation.[4]
-
Solvent Choice: Non-polar solvents or solvent mixtures can sometimes suppress enolization compared to polar aprotic solvents like THF.
-
Reverse Addition: Adding the ketone solution slowly to the this compound solution can sometimes minimize enolization by keeping the concentration of the ketone low at any given time.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the organolithium reagent can generate a less basic organocerium species in situ, which is more nucleophilic and less prone to causing enolization.
Q4: How can I prevent the formation of biphenyl (Wurtz coupling byproduct)?
A4: Biphenyl formation is often related to the preparation and handling of the this compound reagent.
-
High-Quality Reagent: Use freshly prepared or properly stored this compound to minimize the presence of unreacted haloarenes.
-
Controlled Addition: Slow, dropwise addition of the this compound reagent to the electrophile can help minimize localized high concentrations of the reagent that might favor coupling.[5]
-
Optimal Temperature: Maintaining a low reaction temperature can help suppress the rate of the coupling reaction.
Q5: What is the role of solvents like THF, diethyl ether, and non-polar hydrocarbons in this compound additions?
A5: The choice of solvent significantly impacts the aggregation state and reactivity of this compound.
-
Diethyl Ether: this compound typically exists as a tetramer in diethyl ether.[6]
-
Tetrahydrofuran (THF): In THF, this compound is in equilibrium between a dimer and a monomer. Monomeric species are generally more reactive.[6] The reaction rate in THF is often highly sensitive to temperature changes.[7]
-
Non-polar Hydrocarbons (e.g., Toluene): In non-polar solvents, this compound is less reactive. However, using non-polar media can sometimes improve the yield of addition to hindered ketones by reducing side reactions.[4] The reaction in toluene can be less sensitive to temperature variations.[7]
Data Presentation
The following table summarizes the effect of solvent and temperature on the product distribution in the addition of this compound to E-cinnamaldehyde.
| Temperature (°C) | Solvent | Yield of Addition Product (%) | Yield of Reduction Product (%) | Yield of Chalcone (%) | Unreacted Substrate (%) |
| -78 | Ether | 72 | 7 | 14 | 3 |
| -78 | Toluene | 86 | 5 | 9 | 0 |
| -78 | THF | 58 | 7 | 8 | 19 |
| 0 | Ether | 52 | 19 | 15 | 1 |
| 0 | Toluene | 75 | 0 | 13 | 0 |
| 0 | THF | 94 | 0 | 6 | 0 |
| 20 | Ether | 76 | 0 | 6 | 1 |
| 20 | Toluene | 81 | 0 | 13 | 0 |
| 20 | THF | 95 | 0 | 5 | 0 |
Data adapted from a study on the addition of PhLi to E-cinnamaldehyde.[7]
Experimental Protocols
Protocol 1: General Procedure for this compound Addition to a Non-Enolizable Ketone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
This compound Addition: Slowly add the titrated this compound solution (1.1 eq) dropwise via syringe to the stirred ketone solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: While still at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol for further purification.
Protocol 2: Minimizing Enolization in Additions to Enolizable Ketones
-
Apparatus Setup: Follow the setup as described in Protocol 1.
-
Reagent Preparation: Under an inert atmosphere, add the titrated this compound solution (1.1 eq) to anhydrous THF.
-
Cooling: Cool the this compound solution to -78 °C.
-
Substrate Addition (Reverse Addition): Dissolve the enolizable ketone (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask. Slowly add the ketone solution dropwise to the stirred this compound solution at -78 °C.
-
Reaction and Quenching: Follow steps 5-8 from Protocol 1.
Protocol 3: Titration of this compound using N-Benzylbenzamide
-
Apparatus Setup: In a flame-dried 25 mL two-necked flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzylbenzamide (approximately 100-300 mg, accurately weighed).
-
Solvent Addition: Add 10 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C.[3]
-
Titration: Add the this compound solution dropwise via a syringe. A transient blue color will appear and dissipate with each drop. The endpoint is reached when a persistent light blue color is observed.[8]
-
Calculation: The molarity of the this compound solution is calculated based on the mass of N-benzylbenzamide and the volume of this compound solution added to reach the endpoint.
Mandatory Visualizations
Caption: Competing reaction pathways in this compound additions.
Caption: Troubleshooting workflow for low yields in this compound additions.
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ospt.osi.lv [ospt.osi.lv]
effect of temperature on phenyllithium reaction yield
Welcome to the Technical Support Center for phenyllithium reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on the effects of temperature on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, with a focus on the impact of temperature.
Q1: My this compound reaction is giving a low yield. What are the common temperature-related causes?
A1: Low yields in this compound reactions can often be attributed to several temperature-sensitive factors:
-
Reagent Degradation: this compound solutions are unstable at room temperature over long periods.[1] Storing the reagent at the recommended temperature (typically +2°C to +8°C) is crucial to maintain its activity.[1]
-
Side Reactions with Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) can be attacked by this compound, especially at elevated temperatures. This decomposition consumes the reagent and reduces the yield.[2][3]
-
Suboptimal Reaction Temperature: Many this compound reactions, particularly nucleophilic additions and metal-halogen exchanges, have optimal temperature ranges. Running the reaction at a temperature that is too high can lead to the formation of byproducts, while a temperature that is too low may result in a sluggish or incomplete reaction.[4]
-
Moisture Contamination: this compound reacts vigorously with water.[5][6] Inadequate drying of glassware and solvents can lead to the quenching of the reagent, significantly lowering the yield. Ensure all apparatus is rigorously dried and reactions are performed under an inert atmosphere.
Q2: I'm observing unexpected byproducts in my reaction. How can temperature control help minimize them?
A2: Temperature control is a critical parameter for minimizing byproduct formation.
-
Wurtz-type Coupling: In the preparation of this compound and in subsequent reactions, elevated temperatures can promote the formation of biphenyl through Wurtz coupling, reducing the yield of the desired product.[2][5]
-
Benzyne Formation: At higher temperatures, the formation of benzyne can occur, which can then react with this compound to form undesired 2-lithiobiphenyl.[2]
-
Reaction with Ethereal Solvents: As mentioned, this compound can react with ether solvents. This reactivity increases with temperature, leading to the formation of cleavage products and consumption of the reagent.[2][3]
-
Loss of Selectivity: In reactions with multifunctional molecules, higher temperatures can lead to a loss of chemo- or regioselectivity, resulting in a mixture of products.
Q3: What is the ideal temperature for running a nucleophilic addition of this compound to a carbonyl compound?
A3: The optimal temperature for nucleophilic addition reactions is highly substrate and solvent-dependent. However, a general guideline is to perform the addition at low temperatures, typically ranging from -78°C to 0°C, to control the reactivity and minimize side reactions. For instance, in the addition of this compound to E-cinnamaldehyde in diethyl ether, increasing the temperature from -78°C to 0°C leads to a decrease in the yield of the desired addition product and an increase in byproducts.[4]
Q4: How does temperature affect the rate and success of a metal-halogen exchange reaction with this compound?
A4: Metal-halogen exchange reactions are generally very fast, even at low temperatures.[7] The primary role of temperature control in these reactions is to prevent side reactions. Many exchanges are performed at temperatures ranging from -78°C to room temperature.[5] However, for substrates with other reactive functional groups, very low temperatures (e.g., below -100°C) may be necessary to ensure that the metal-halogen exchange is the predominant reaction pathway.[7]
Data Presentation: Effect of Temperature on Reaction Yield
The following tables summarize the quantitative effect of temperature on the yield of this compound reactions under various conditions.
Table 1: Addition of this compound to E-cinnamaldehyde [4]
| Solvent | Temperature (°C) | Yield of E-1,3-diphenyl-2-propen-1-ol (%) |
| Diethyl Ether | -78 | 75 |
| Diethyl Ether | -40 | 65 |
| Diethyl Ether | 0 | 45 |
| THF | -78 | 55 |
| THF | -40 | 70 |
| THF | 0 | 95 |
| Toluene | -78 | 85 |
| Toluene | -40 | 80 |
| Toluene | 0 | 78 |
| Toluene | 25 | 75 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with a focus on temperature control.
Protocol 1: Nucleophilic Addition of this compound to E-cinnamaldehyde [4]
-
Apparatus Setup: A septum-capped, round-bottomed flask under a nitrogen atmosphere is used.
-
Reagent Preparation: A 1 M solution of this compound (1 mL) in the desired dry solvent (diethyl ether, THF, or toluene) is placed in the reaction flask.
-
Cooling: The flask is cooled to the desired temperature (-78°C, -40°C, 0°C, or 25°C).
-
Substrate Addition: The same solvent (14 mL) and E-cinnamaldehyde (132 mg, 1 mmol) are added to the stirred solution all at once. The final concentration of both reagents is 0.07 M.
-
Reaction: The reaction is carried out for 3 hours, protected from light.
-
Work-up: The reaction mixture is quenched and worked up to isolate and quantify the products.
Protocol 2: Preparation of this compound via Metal-Halogen Exchange (General Procedure)
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Lithium Preparation: Lithium metal containing 1-3% sodium is cut into small pieces and placed in the flask containing anhydrous diethyl ether.
-
Cooling: The flask is cooled to -25°C.
-
Initiation: A small portion of bromobenzene (e.g., 10g) is added through the dropping funnel. A noticeable rise in temperature and turbidity indicates the initiation of the reaction.
-
Addition: The remaining bromobenzene is added gradually over a period of 1 hour, maintaining the internal temperature between -15°C and -20°C.
-
Stirring: After the addition is complete, the mixture is stirred for an additional hour at -15°C.
-
Warming: The reaction is allowed to warm to 0°C.
-
Filtration and Storage: The resulting solution is filtered under an inert atmosphere into a storage flask purged with nitrogen or argon.
Visualizations
Diagram 1: Troubleshooting Flowchart for Low Yield in this compound Reactions
Caption: Troubleshooting guide for low this compound reaction yields.
Diagram 2: Experimental Workflow for a Generic this compound Addition Reaction
Caption: General workflow for a this compound addition reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US3446860A - Method of making this compound - Google Patents [patents.google.com]
- 3. ospt.osi.lv [ospt.osi.lv]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Cas 591-51-5,this compound | lookchem [lookchem.com]
- 7. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Phenyllithium Reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues in reactions involving phenyllithium. The following information is structured to help you diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is resulting in a low or inconsistent yield. What are the most common causes?
Low yields in this compound reactions are frequently traced back to a few critical factors. The most common culprits are the degradation of the this compound reagent, inaccurate quantification of the reagent, suboptimal reaction conditions, and unintended side reactions.[1][2][3]
Troubleshooting Checklist:
-
Reagent Integrity: this compound is extremely sensitive to air and moisture.[4][5] Exposure to the atmosphere leads to rapid degradation, reducing the amount of active reagent available for your reaction. Always use fresh or properly stored solutions and employ rigorous air-free techniques (e.g., Schlenk line or glovebox).[5][6]
-
Accurate Concentration: The stated concentration on a commercial bottle of this compound can decrease over time.[7][8] It is crucial to titrate the solution before use to determine its exact molarity.[7] An inaccurate concentration can lead to incorrect stoichiometry and low conversion.
-
Reaction Temperature: Many this compound reactions require low temperatures (e.g., -78 °C) to prevent side reactions and control selectivity.[1][2] However, excessively low temperatures can also slow down the desired reaction.[7] Gradual warming may be necessary after the initial addition.[7] Conversely, allowing the temperature to rise too high can promote side reactions, such as the deprotonation of ethereal solvents like THF.[1][3]
-
Solvent and Glassware Purity: Solvents must be anhydrous and oxygen-free.[1] It is recommended to use freshly distilled solvents from an appropriate drying agent, such as sodium/benzophenone ketyl for THF.[1][9] All glassware should be oven- or flame-dried immediately before use to remove adsorbed water.[1][10]
-
Purity of Substrates: Ensure all other reagents and starting materials are pure and free from acidic protons or other reactive impurities that could consume the this compound.[1]
Q2: How can I be certain of the concentration of my this compound solution?
The single most important step to ensure reproducible results is to determine the exact concentration of your organolithium reagent through titration.[7] Commercial solutions can degrade upon storage, and their actual concentration may differ from the label.[8]
Key Recommendations:
-
Regular Titration: Titrate your this compound solution periodically, especially if the bottle has been opened multiple times.[8]
-
Standard Titrants: Several methods are available. A common and reliable method involves using a known amount of a dry indicator, such as diphenylacetic acid or N-benzylbenzamide, which produces a distinct color change at the endpoint.[11][12]
-
Proper Technique: Titrations must be performed under an inert atmosphere using dry glassware and solvents to prevent reaction with air or moisture, which would give a falsely low concentration reading.[10] For this compound, titrations are often best performed at 0°C.[13]
Q3: What is the impact of solvent choice and additives on my reaction's success?
The choice of solvent and the presence of additives profoundly affect the reactivity of this compound by altering its aggregation state.[14][15]
-
Aggregation State: In non-coordinating hydrocarbon solvents, this compound exists primarily as large aggregates (tetramers), which are less reactive. In ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), these aggregates are broken down into more reactive dimers and monomers.[14][15][16] THF is a better coordinating solvent than diethyl ether and is more effective at breaking up aggregates.[7]
-
Solvent Reactivity: While ethereal solvents enhance reactivity, they can also be deprotonated by strong bases like this compound, especially at elevated temperatures.[1] This is a common side reaction that consumes the reagent.
-
Additives: Lewis base additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can further break down aggregates and increase the reagent's nucleophilicity, accelerating sluggish reactions.[7][8][15]
Q4: I suspect side reactions are consuming my this compound. What are the most likely culprits?
This compound is a strong base and a potent nucleophile, making it susceptible to several undesired reaction pathways that compete with your primary reaction.
Common Side Reactions:
-
Reaction with Air and Moisture: this compound reacts violently with water and rapidly with oxygen and carbon dioxide from the air.[4][6][17] This is often the primary cause of reagent degradation and yield loss. Strict anhydrous and anaerobic conditions are mandatory.[4]
-
Proton Sources: Any acidic protons in the reaction mixture will be readily deprotonated. This includes moisture, acidic functional groups on the substrate or electrophile, and even acidic C-H bonds.[1]
-
Solvent Deprotonation: As mentioned, ethereal solvents like THF can be deprotonated, particularly at temperatures above -20 °C.[1]
-
Metal-Halogen Exchange: If your substrate contains a halogen, this compound can participate in a metal-halogen exchange, which may or may not be the desired pathway.[16]
Data and Protocols
Data Presentation
Table 1: Effect of Diethyl Ether to Halobenzene Molar Ratio on this compound Synthesis Yield.
This table illustrates the importance of stoichiometry in the synthesis of this compound. Using a 1:1 molar ratio of total diethyl ether to the halobenzene starting material is optimal for achieving high yields.
| Molar Ratio (Total Et₂O : Chlorobenzene) | Reported Yield |
| 0.9 : 1 | 87% |
| 1.0 : 1 | 94% |
| 1.1 : 1 | 93% |
| (Data sourced from a representative synthesis protocol)[18] |
Table 2: Qualitative Effect of Additives on this compound Reactivity in THF.
Additives can significantly enhance the rate of this compound reactions by modifying its aggregation state.
| Additive | Effect on Aggregation State | Relative Reactivity Enhancement |
| None (THF only) | Mixture of Dimer and Monomer | Baseline |
| TMEDA | Dimer/Monomer ratio largely unaffected | Low |
| PMDTA | Forms Monomer | Intermediate |
| HMPA | Forms Monomer | High |
| 12-Crown-4 | No detectable complexation | High |
| (Data summarized from spectroscopic and reactivity studies)[14][15] |
Experimental Protocols
Protocol 1: Titration of this compound with N-Benzylbenzamide
This protocol provides a reliable method for determining the molarity of this compound solutions. The endpoint is a persistent color change.
Materials:
-
N-benzylbenzamide (accurately weighed, ~100 mg), dried in a vacuum oven.
-
Anhydrous THF in a syringe.
-
This compound solution to be titrated.
-
Oven-dried 10 mL flask with a stir bar, septum, and inert gas (Argon or Nitrogen) inlet.
Procedure:
-
Flame- or oven-dry a 10 mL flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.
-
Quickly add approximately 100 mg of N-benzylbenzamide to the flask and record the exact mass.
-
Seal the flask with a rubber septum and purge with inert gas.
-
Add 4-5 mL of anhydrous THF via syringe and stir to dissolve the solid.
-
Cool the flask to 0 °C using an ice-water bath.[11]
-
Draw the this compound solution into a 1.0 mL syringe (graduated in 0.01 mL increments). Purge the needle by drawing a small amount of inert gas into the syringe tip.[10]
-
Slowly add the this compound solution dropwise to the stirring indicator solution. A fleeting color (often blue or purple) will appear where the drop enters the solution.[11]
-
Continue adding the this compound solution dropwise until the color persists for more than 30 seconds. This is the endpoint.
-
Record the volume of this compound solution added.
-
For accuracy, repeat the titration two more times and average the results.
Calculation: Molarity (M) = [Mass of N-benzylbenzamide (g) / 211.26 g/mol ] / [Volume of PhLi solution (L)]
Visual Guides
Diagrams
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of this compound on α,β-Unsaturated Carbonyl Compounds [mdpi.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. epfl.ch [epfl.ch]
- 12. How To [chem.rochester.edu]
- 13. ospt.osi.lv [ospt.osi.lv]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. US3446860A - Method of making this compound - Google Patents [patents.google.com]
Technical Support Center: Preventing Ether Cleavage by Phenyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of ether cleavage by phenyllithium during chemical synthesis. By understanding the factors that contribute to this undesired side reaction and implementing the strategies outlined below, you can significantly improve the yield and purity of your target products.
Troubleshooting Guides
Issue: Low Yield of Desired Product and/or Formation of Phenol by-product
If you are experiencing low yields of your intended product and suspect ether cleavage as the culprit, work through the following troubleshooting steps. The formation of phenol upon aqueous workup is a strong indicator of ether cleavage.
Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve issues of low yield due to ether cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ether cleavage by this compound?
A1: Ether cleavage by this compound, an organolithium reagent, is a strongly basic process.[1] The reaction is initiated by the deprotonation of an α-proton of the ether by the this compound. This forms a lithium carbanion intermediate which is unstable and rapidly decomposes into an alkene and a lithium alkoxide.[1] For cyclic ethers like tetrahydrofuran (THF), this decomposition is a concerted and rapid process.[1]
Mechanism of THF Cleavage by this compound
Caption: The mechanism of THF cleavage initiated by this compound.
Q2: Which ethereal solvents are most susceptible to cleavage?
A2: The rate of ether cleavage is highly dependent on the structure of the ether. In general, the relative rates of reaction of alkyllithium reagents with ethers are: 1,2-dimethoxyethane (DME) > Tetrahydrofuran (THF) > diethyl ether.[2] Cyclic ethers like THF are significantly more reactive towards cleavage than acyclic ethers like diethyl ether.
Q3: How does temperature affect the rate of ether cleavage?
A3: Temperature is a critical factor. Lowering the reaction temperature dramatically reduces the rate of ether cleavage. For many reactions involving organolithiums, conducting the experiment at -78 °C (dry ice/acetone bath) is standard practice to minimize this and other side reactions.[3] While specific kinetic data for this compound is scarce, data for analogous alkyllithiums show a significant decrease in decomposition rates at lower temperatures. For instance, the half-life of n-butyllithium in THF increases from minutes at room temperature to many hours or days at low temperatures.[4][5]
Q4: Can additives be used to prevent ether cleavage?
A4: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can have a complex effect. TMEDA can deaggregate this compound oligomers, which may increase the rate of the desired reaction, potentially outcompeting the slower ether cleavage reaction.[6][7] In diethyl ether, TMEDA can convert the predominant tetrameric this compound to the more reactive dimer.[6] However, the increased reactivity of the deaggregated species can sometimes also accelerate ether cleavage. Therefore, the effect of TMEDA should be evaluated on a case-by-case basis. Hexamethylphosphoramide (HMPA) is a very strong coordinating agent that can form monomeric this compound species, significantly altering reactivity.[8] While it can enhance the rate of some desired reactions, its effect on ether cleavage can be complex and it is also a known carcinogen, so its use should be handled with extreme caution.[8][9]
Q5: Are there alternative solvents to ethers for reactions with this compound?
A5: Yes, non-ethereal solvents can be excellent alternatives to avoid ether cleavage.
-
Hydrocarbons: Solvents like hexane, cyclohexane, or pentane are unreactive towards this compound. However, this compound has limited solubility in these solvents and exists as less reactive aggregates.[10] The addition of a coordinating agent like TMEDA can improve solubility and reactivity.
-
Toluene: Toluene can be a suitable solvent for some this compound reactions.[11] It is less reactive than ethers, and some reactions, such as directed ortho-lithiation, can be successfully performed in toluene, often with the aid of an additive.[12]
Data Presentation
The following tables summarize the stability of organolithium reagents in common ethereal solvents. While specific kinetic data for this compound is limited, the data for n-butyllithium (n-BuLi), a commonly used and more reactive alkyllithium, provides a useful benchmark for understanding the relative stability of these solvents. This compound is generally considered to be less reactive towards ethers than n-BuLi.[13]
Table 1: Half-lives (t½) of n-Butyllithium in Ethereal Solvents at Various Temperatures [4]
| Solvent | Temperature (°C) | Half-life (t½) in minutes |
| THF | +20 | 107 |
| 0 | ~1440 (24 hours) | |
| -20 | ~4680 (78 hours) | |
| Diethyl Ether | +20 | ~10,080 (7 days) |
| 0 | Very long | |
| -20 | Very long |
Note: This data is for n-BuLi and serves as an indicator of relative solvent stability. This compound is expected to be more stable under these conditions.
Table 2: Qualitative Stability of this compound in Different Solvents
| Solvent | Relative Stability | Comments |
| Hydrocarbons (Hexane, etc.) | Very High | Low solubility and reactivity without additives. |
| Toluene | High | Good alternative for certain reactions.[11] |
| Diethyl Ether | Moderate | Generally stable for extended periods at low temperatures.[14] |
| Tetrahydrofuran (THF) | Low | Susceptible to cleavage, especially at temperatures above -40 °C.[9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Ether Cleavage in a this compound Reaction
This protocol provides a general framework for conducting reactions with this compound where ether cleavage is a concern.
Workflow for Minimizing Ether Cleavage
Caption: A generalized workflow for carrying out reactions with this compound while minimizing ether cleavage.
Methodology:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (nitrogen or argon). The ethereal solvent (preferably diethyl ether) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: The substrate is dissolved in the anhydrous ether in a flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound: this compound solution is added dropwise via a syringe to the stirred solution of the substrate. The internal temperature should be carefully monitored and maintained below -70 °C during the addition.
-
Reaction: The reaction is stirred at -78 °C.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or another suitable analytical technique to avoid unnecessarily long reaction times.
-
Quenching: Once the reaction is complete, it is quenched at -78 °C by the slow addition of a suitable electrophile or a quenching agent (e.g., saturated aqueous ammonium chloride).
-
Workup: The reaction mixture is allowed to warm to room temperature, followed by a standard aqueous workup.
Protocol 2: Directed ortho-Lithiation of Anisole with this compound in a Non-Ethereal Solvent
This protocol is an example of how to avoid ether cleavage by using an alternative solvent system.
Methodology:
-
Preparation: A flame-dried flask under an inert atmosphere is charged with anhydrous toluene and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents). The solution is cooled to 0 °C.
-
Addition of Reagents: Anisole (1.0 equivalent) is added, followed by the slow, dropwise addition of this compound (1.1 equivalents) in cyclohexane/ether solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the lithiation is complete (monitoring by quenching an aliquot with D₂O and analyzing by ¹H NMR is recommended).
-
Electrophilic Quench: The reaction is cooled to the appropriate temperature for the subsequent reaction with an electrophile. The electrophile is then added, and the reaction is stirred to completion.
-
Workup: The reaction is quenched and worked up using standard procedures.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Phenyllithium Reactions: A Technical Support Guide for Solvent Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in phenyllithium reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing and using this compound?
A1: The optimal solvent depends on the specific application, balancing reactivity, stability, and solubility. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents.[1]
-
Diethyl Ether (Et₂O): this compound exists predominantly as a tetramer in ether.[1] This aggregation state makes it less reactive but more stable for storage.[2] It is a common choice for the preparation of this compound from lithium metal and bromobenzene.[3]
-
Tetrahydrofuran (THF): In THF, this compound exists as an equilibrium of monomers and dimers, which leads to higher reactivity compared to solutions in diethyl ether.[1] However, this compound is more reactive towards THF itself, especially at temperatures above 0°C, which can reduce the yield over time.[4]
-
Hydrocarbon Solvents: this compound has low solubility in hydrocarbon solvents unless a coordinating agent (Lewis base) is added.[5][6]
Q2: My this compound reaction is sluggish or not going to completion. How can I increase the reaction rate?
A2: Sluggish reactions are a common issue and can often be addressed by modifying the solvent system to favor more reactive species.
-
Switch to a more polar solvent: If you are using diethyl ether, switching to THF can increase the reaction rate by disaggregating the this compound tetramers into more reactive monomers and dimers.[7]
-
Add a co-solvent/additive: The addition of strong donor ligands can significantly enhance reactivity.
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): Adding TMEDA can break down this compound aggregates, increasing its reactivity.[8]
-
HMPA (Hexamethylphosphoramide): HMPA is a highly effective additive for increasing the reactivity of organolithium reagents by forming monomeric species.[8][9] However, due to its toxicity, it should be used with caution.
-
-
Increase the reaction temperature: While many this compound reactions are conducted at low temperatures to avoid side reactions, carefully increasing the temperature can improve sluggish kinetics.[10] This must be done cautiously as it can also promote side reactions with the solvent.
Q3: I am observing significant byproduct formation in my this compound reaction. What are the likely causes and solutions?
A3: Byproduct formation is often related to the reactivity of this compound with the solvent, impurities, or side reactions of the desired pathway.
-
Reaction with Solvent: Especially in THF at higher temperatures, this compound can deprotonate the solvent, leading to unwanted byproducts.[4] Running the reaction at a lower temperature (e.g., -78 °C) can minimize this.
-
Wurtz Coupling: During the preparation of this compound, a common side reaction is the coupling of two phenyl groups to form biphenyl. This can be minimized by controlling the addition rate of the halide to the lithium metal and maintaining a low reaction temperature.[11]
-
Impure Reagents: Ensure all reagents and solvents are pure and anhydrous. Water and other protic impurities will quench this compound. Solvents should be freshly distilled from an appropriate drying agent.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive this compound reagent. | - Titrate the this compound solution before use to determine the active concentration.[10] - Use a fresh bottle or synthesize it fresh. |
| 2. Presence of water or other protic impurities. | - Ensure all glassware is rigorously flame-dried or oven-dried. - Use anhydrous solvents.[12] | |
| 3. Reaction temperature is too low. | - Gradually increase the reaction temperature and monitor the progress.[10] | |
| Formation of a Precipitate | 1. Lithium halide byproduct from preparation. | - This is normal during synthesis from a halide and lithium metal. The lithium halide can be filtered off under an inert atmosphere.[11] |
| 2. Low solubility of the organolithium intermediate. | - Consider using a co-solvent like THF to improve solubility.[13] | |
| Inconsistent Results | 1. Variable concentration of this compound. | - Always titrate the this compound solution before each use as the concentration can change over time. |
| 2. Inconsistent reaction conditions. | - Precisely control temperature, addition rates, and reaction times. |
Data Presentation
Table 1: Aggregation State of this compound in Common Solvents
| Solvent System | Predominant Aggregation State | Relative Reactivity | Reference |
| Diethyl Ether (Et₂O) | Tetramer | Lower | [1] |
| Tetrahydrofuran (THF) | Monomer-Dimer Equilibrium | Higher | [1] |
| Et₂O with added THF, DME, or TMEDA | Dimer | Higher | [8][9] |
| Et₂O or THF with added PMDTA or HMPA | Monomer | Highest | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound in Diethyl Ether
This protocol is adapted from established procedures.[3]
Materials:
-
Lithium metal (containing 1-3% sodium)
-
Bromobenzene (freshly distilled)
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen/argon inlet
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (nitrogen or argon), place freshly cut lithium metal into the reaction flask containing anhydrous diethyl ether.
-
Cool the flask to -25 °C using a suitable cooling bath.
-
Add a small portion of bromobenzene from the dropping funnel to initiate the reaction. An increase in temperature and turbidity indicates the reaction has started.
-
Once the reaction has initiated, add the remaining bromobenzene dropwise over 1 hour, maintaining the temperature between -20 °C and -15 °C.
-
After the addition is complete, continue stirring at -15 °C for an additional hour.
-
Allow the reaction mixture to warm to 0 °C.
-
The resulting solution can be used directly or transferred to a storage vessel under an inert atmosphere. The concentration is typically determined by titration.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3446860A - Method of making this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | 591-51-5 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. benchchem.com [benchchem.com]
- 13. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Managing Phenyllithium Spills
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing spills of phenyllithium, a pyrophoric organometallic compound. Adherence to these procedures is critical for laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so hazardous?
A1: this compound is pyrophoric, meaning it can spontaneously ignite when exposed to air and reacts violently with water.[1][2] Concentrated solutions in volatile solvents are particularly hazardous.[1][3] Its reactivity stems from the highly polarized carbon-lithium bond, which makes the phenyl group strongly nucleophilic and basic.
Q2: What immediate actions should I take if I spill this compound?
A2: For a small spill (<1 L) that you are trained to handle, immediately alert others in the lab, ensure the fume hood is operational, and gather the necessary spill kit materials.[4] For large spills (>1 L), evacuate the area immediately and call emergency services.[4] Do not attempt to clean up a large spill on your own.
Q3: What personal protective equipment (PPE) is required when handling a this compound spill?
A3: Appropriate PPE is crucial to prevent serious injury. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A flame-resistant lab coat made of a material like Nomex. Standard cotton or polyester lab coats are not suitable.
-
Hand Protection: Heavy-duty, chemical-resistant gloves. Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended.
-
Foot Protection: Closed-toe leather or chemical-resistant shoes.
Q4: What should I use to extinguish a this compound fire?
A4: Use a Class D dry powder extinguisher or smother the fire with dry sand, sodium carbonate (soda ash), or powdered lime.[5] NEVER use water, carbon dioxide (CO2), or halogenated hydrocarbon extinguishers, as they can react violently with this compound and intensify the fire.[5][6]
Q5: How do I safely clean up the residue from a small this compound spill?
A5: After extinguishing any fire, the spill should be cautiously quenched and neutralized. This involves covering the spill with an inert absorbent material and then slowly adding a quenching agent. A detailed protocol is provided below.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Small fire erupts at the spill location. | Exposure of this compound to air. | Smother the fire with a Class D fire extinguisher, dry sand, or soda ash. Do NOT use water or a CO2 extinguisher. |
| The spill is spreading rapidly. | A large volume was spilled, or the surface is not level. | Use a spill containment berm or absorbent material to create a dike around the spill to prevent it from spreading further.[7] |
| Unsure if the spilled material is fully neutralized. | Incomplete reaction with the quenching agent. | After the initial reaction subsides, cautiously add more quenching agent until no further reaction (e.g., bubbling) is observed. |
| The reaction during quenching is too vigorous. | The quenching agent was added too quickly. | Add the quenching agent slowly and in small portions, allowing the reaction to subside between additions. Cooling the area with a dry ice bath can also help control the reaction rate. |
Quantitative Data on Pyrophoric & Reactive Properties
| Property | Value/Information | Notes |
| Pyrophoricity | Spontaneously ignites on contact with air.[2] | The speed of ignition can depend on the concentration of the solution and the humidity of the air. |
| Reactivity with Water | Reacts violently.[1][3] | The reaction is highly exothermic and produces flammable gases. |
| Standard Enthalpy of Formation (ΔfH⦵298) | 48.3 to 52.5 kJ/mol | This value indicates the energy stored within the this compound molecule.[8] |
| Flash Point (of 1.9M solution in dibutyl ether) | 25 °C (77 °F) - closed cup | The solvent is also flammable. |
| Recommended Storage Temperature | 2-8°C | To maintain stability and reduce decomposition.[1] |
Experimental Protocols
Protocol for Neutralizing and Cleaning a Small this compound Spill
1. Preparation and Safety Precautions:
-
Ensure all required PPE is worn correctly.
-
Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Have a container ready for hazardous waste disposal.
2. Containment and Initial Control:
-
If a fire is present, extinguish it using a Class D dry powder extinguisher or by smothering with dry sand or soda ash.
-
Contain the spill by creating a barrier with an inert absorbent material like sand or vermiculite.
3. Quenching Procedure:
-
Slowly and cautiously add a quenching agent to the contained spill. A recommended quenching agent is isopropanol.
-
Add the isopropanol dropwise or in very small increments from the outer edge of the spill inwards.
-
Be prepared for a vigorous reaction, including bubbling and possible fuming. Allow the reaction to subside before adding more quenching agent.
-
Once the addition of isopropanol no longer produces a visible reaction, slowly add methanol in a similar cautious manner.
-
After the reaction with methanol ceases, very carefully add water dropwise to ensure all reactive material is consumed.
4. Final Cleanup:
-
Once the quenching process is complete and the area has cooled, collect the solid residue using non-sparking tools.
-
Place the collected waste into a clearly labeled hazardous waste container.
-
Wipe the spill area with a damp cloth (using a water and soap solution), and place the cloth in the hazardous waste container.
5. Disposal:
-
Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Chemical reaction pathways of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 4. purdue.edu [purdue.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. oxfordma.us [oxfordma.us]
- 8. This compound - Wikipedia [en.wikipedia.org]
stabilization of phenyllithium solutions for storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stabilization and storage of phenyllithium (PhLi) solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color from its initial light brown to a darker brown/black. Is it still usable?
A slight darkening of the solution over time is common and does not necessarily indicate significant decomposition. However, a pronounced change to a dark brown or black color, especially when accompanied by precipitation, suggests degradation has occurred. The primary cause of degradation in ethereal solvents is the cleavage of the ether by this compound. It is critical to re-determine the concentration of the solution by titration before use.[1][2][3]
Q2: A precipitate has formed in my bottle of this compound. What is it, and what should I do?
In ethereal solutions, the precipitate is likely due to decomposition products resulting from ether cleavage. If the solution is in a hydrocarbon solvent, the precipitate could be lithium hydride (LiH) formed from side reactions, although this is less common for this compound compared to alkyllithiums like n-butyllithium.[4] The presence of a precipitate is a definitive sign of degradation. While the supernatant solution might still be usable, its molarity will be lower than specified. Allow the solid to settle completely, and carefully transfer the clear solution via cannula or syringe for titration and subsequent use. For solutions with heavy precipitation, safe disposal is recommended.
Q3: Why is my reaction yield low when using a this compound solution, even though the solution appears clear?
Low reaction yields are often due to a lower-than-expected concentration of the active this compound reagent. Solutions are unstable at room temperature and degrade over time, a process accelerated by exposure to air, moisture, and elevated temperatures.[1][2][3] this compound also reacts with ethereal solvents like diethyl ether and tetrahydrofuran (THF), reducing its effective concentration.[1][5] Always titrate the solution shortly before use to determine the accurate molarity for your reaction stoichiometry.
Q4: What is the optimal temperature for storing this compound solutions?
For maximum shelf life, this compound solutions should be stored in a tightly sealed, appropriate container under an inert atmosphere (e.g., argon or nitrogen) at temperatures between +2°C and +8°C.[1][2][3][6] Storing in an explosion-proof refrigerator is a recommended practice.[7] Never store solutions at room temperature for extended periods.[2][3]
Q5: How does the choice of solvent affect the stability of this compound?
The solvent has a significant impact on both the stability and the aggregation state of this compound.
-
Diethyl Ether (Et₂O): this compound is known to cleave diethyl ether, making these solutions unstable over time, especially at room temperature.[1][2] In Et₂O, PhLi exists as a mixture of tetramers and dimers.[8][9]
-
Tetrahydrofuran (THF): In THF, this compound exists as a more reactive mixture of monomers and dimers.[8][9] However, THF is also susceptible to cleavage by the organolithium reagent, particularly at temperatures above -78°C.[4]
-
Dibutyl Ether (Bu₂O): Commercial solutions are often supplied in dibutyl ether, which is more resistant to cleavage than diethyl ether or THF, thus offering better long-term stability.[1][2]
-
Hydrocarbon/Ether Mixtures: Some commercial preparations use a mixture of a hydrocarbon (like cyclohexane) and an ether. The hydrocarbon acts as the primary solvent while the ether solvates the lithium atom, improving solubility and stability compared to pure ether solutions.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution is dark or contains precipitate. | 1. Decomposition due to prolonged storage at room temperature.[2][3] 2. Reaction with the ether solvent (ether cleavage).[1] 3. Exposure to air (O₂) or moisture (H₂O).[2] | 1. Allow precipitate to settle. 2. Carefully transfer the clear supernatant under an inert atmosphere. 3. Crucially, titrate the solution to determine its active concentration before use. 4. If heavily decomposed, dispose of the reagent safely. |
| Inconsistent or low reaction yields. | 1. The actual concentration of PhLi is lower than stated on the label due to degradation. 2. Reaction of PhLi with an ethereal solvent during the reaction (e.g., in THF at elevated temperatures).[4] | 1. Always titrate the PhLi solution immediately before use. 2. When using THF as a reaction solvent, maintain very low temperatures (e.g., -78°C). |
| Pressure buildup in the storage bottle. | 1. Storage at elevated temperatures causing solvent vapor pressure to increase. 2. Decomposition leading to the formation of gaseous byproducts (e.g., ethylene from THF cleavage). | 1. Cool the bottle to 0-4°C before opening. 2. In a fume hood, carefully vent the bottle by inserting a needle connected to an inert gas line with an oil bubbler to safely relieve pressure. |
| Ignition or smoke upon exposure to air. | This compound solutions, especially concentrated ones, can be pyrophoric.[1][2] | 1. Always handle under a dry, inert atmosphere (argon or nitrogen). [10] 2. Use proper air-free techniques (e.g., Schlenk line, glovebox). 3. Ensure all glassware is scrupulously dried. |
Data on this compound Aggregation and Stability
The stability and reactivity of this compound are directly related to its aggregation state, which is solvent-dependent.
Table 1: Aggregation State of this compound in Common Solvents
| Solvent System | Predominant Aggregation State(s) | Comments |
| Diethyl Ether (Et₂O) | Tetramer & Dimer | The most common state in commercially available ether solutions.[8][9][11] |
| Tetrahydrofuran (THF) | Dimer & Monomer | The presence of monomeric species increases reactivity.[8][9] |
| Et₂O with added THF, DME, or TMEDA | Dimer | Stoichiometric addition of these co-solvents breaks up the tetramers into dimers.[8][9] |
| Et₂O or THF with added PMDTA or HMPA | Monomer | Stronger coordinating agents that favor the formation of highly reactive monomers.[8][9] |
DME = 1,2-dimethoxyethane; TMEDA = N,N,N',N'-tetramethylethylenediamine; PMDTA = N,N,N',N'',N''-pentamethyldiethylenetriamine; HMPA = hexamethylphosphoramide.
Experimental Protocols
Protocol 1: Titration of this compound with Diphenylacetic Acid
This method is used to determine the precise molarity of active this compound in a solution.
Materials:
-
Anhydrous diphenylacetic acid
-
Oven-dried 50 mL flask with a stir bar
-
Anhydrous THF
-
This compound solution to be titrated
-
Dry, gas-tight syringes
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Accurately weigh ~100-200 mg of anhydrous diphenylacetic acid into the oven-dried flask. Record the exact mass.
-
Seal the flask with a septum and purge with a dry, inert gas (argon or nitrogen).
-
Add 5-10 mL of anhydrous THF via syringe to dissolve the diphenylacetic acid.
-
While stirring, slowly add the this compound solution dropwise from a 1.0 mL syringe.
-
The endpoint is the first appearance of a persistent pale yellow color, indicating a slight excess of this compound.
-
Record the volume of this compound solution added.
-
Repeat the titration two more times for accuracy.
Calculation: Molarity (M) = (mass of diphenylacetic acid / molecular weight of diphenylacetic acid) / volume of this compound solution in Liters
(Molecular Weight of Diphenylacetic Acid: 212.24 g/mol )
Visualizations
This compound Decomposition Pathway
The primary decomposition route for this compound in ethereal solvents is ether cleavage.
Caption: Ether cleavage decomposition pathway for this compound.
Experimental Workflow for Handling and Storage
A logical workflow ensures the longevity and safe use of this compound solutions.
Caption: Recommended workflow for storing and using this compound.
Solvent Effect on Aggregation State
The choice of solvent directly influences the aggregation state of this compound, which in turn affects its reactivity.
Caption: Relationship between solvent polarity and PhLi aggregation.
References
- 1. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 2. This compound | 591-51-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. 591-51-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. canbipharm.com [canbipharm.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Commercial Phenyllithium Solutions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for commercial phenyllithium solutions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound solutions?
A1: Commercial this compound solutions can contain several impurities that arise from the synthesis process, degradation over time, or reactions with the solvent. The most common impurities are:
-
Biphenyl: A common byproduct formed during the synthesis of this compound from the reaction of a phenyl halide with lithium metal. It can also be formed from the coupling of this compound with unreacted phenyl halide.
-
Lithium Hydroxide (LiOH): Forms when this compound reacts with moisture from the air or residual water in the solvent.
-
Lithium Phenoxide (C₆H₅OLi): Results from the reaction of this compound with oxygen.[1][2] This impurity can also form from the reaction of this compound with ether solvents over time.[3]
-
Benzene: Can be present as a residual solvent from the manufacturing process or as a degradation product.[3]
-
Unreacted Starting Materials: Such as bromobenzene or chlorobenzene, depending on the synthetic route used by the manufacturer.
Q2: Why is my this compound solution colored?
A2: While pure, crystalline this compound is colorless, solutions are typically various shades of brown or red.[4][5] This coloration is generally attributed to the presence of minor impurities or the formation of charge-transfer complexes. The intensity of the color is not always a reliable indicator of the solution's quality or concentration.
Q3: How does the solvent affect the stability and reactivity of this compound?
A3: The solvent plays a crucial role in the stability and reactivity of this compound. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the lithium ion, breaking down the aggregate structures of this compound (which exist as tetramers or dimers) into more reactive, smaller species.[4][6] However, this compound can slowly react with these ether solvents, especially at room temperature, leading to degradation.[3] Hydrocarbon solvents are less reactive towards this compound but also result in lower reactivity of the organolithium reagent due to the formation of larger aggregates.
Q4: How should I store my commercial this compound solution to minimize degradation?
A4: To minimize degradation, this compound solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture. It is recommended to store the solution at low temperatures, typically between 2°C and 8°C.[3]
Troubleshooting Guide
Issue 1: Low or No Yield in a Reaction
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Degraded this compound Solution | The concentration of active this compound may be lower than stated on the label due to degradation from exposure to air or moisture, or prolonged storage. Solution: Determine the accurate concentration of your this compound solution using a titration method, such as the Gilman double titration, before use. Use a fresh bottle of reagent if significant degradation is suspected. |
| Presence of Protic Impurities | Impurities with acidic protons, such as lithium hydroxide (LiOH) or residual water, will quench the this compound, reducing the amount available to react with your substrate. Solution: Use a freshly opened bottle of this compound or a solution that has been properly stored. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Reaction with Solvent | If the reaction is run at elevated temperatures or for extended periods in ethereal solvents like THF, the this compound can be consumed by reacting with the solvent. Solution: Perform the reaction at the recommended low temperature (e.g., -78 °C). |
| Inaccurate Substrate Concentration | If the concentration of your substrate is not accurately known, you may be using an incorrect stoichiometry of this compound. Solution: Ensure your substrate is pure and accurately weighed. |
Issue 2: Formation of Unexpected Byproducts
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Biphenyl Formation | The presence of biphenyl as a byproduct can indicate a side reaction. This is often a result of a coupling reaction, which can be promoted by certain conditions or impurities.[7] Solution: Optimize reaction conditions, such as temperature and addition rate of reagents. Ensure the purity of your starting materials. |
| Products from Reaction with Impurities | Impurities in the this compound solution can react with your substrate or subsequent electrophiles to generate unexpected products. For example, if lithium phenoxide is present, it may act as a nucleophile in certain reactions. Solution: Use a high-purity this compound solution. If impurities are suspected, they can be identified and quantified using analytical techniques like GC-MS or NMR. |
Quantitative Data on Common Impurities
While exact impurity levels can vary between manufacturers and batches, the following table provides an estimate of typical impurity concentrations found in commercial this compound solutions.
| Impurity | Typical Concentration Range | Primary Source |
| Biphenyl | 0.1 - 2.0 mol% | Synthesis Byproduct |
| Lithium Hydroxide | 0.1 - 1.0 mol% | Degradation (reaction with H₂O) |
| Lithium Phenoxide | 0.1 - 1.5 mol% | Degradation (reaction with O₂) |
| Benzene | < 0.5% (w/w) | Residual Solvent/Degradation |
Note: These values are estimates and can vary. It is always recommended to determine the active concentration of the reagent before use. A patent for a high-purity synthesis method reported biphenyl content as low as 0.51%.[7]
Experimental Protocols
Protocol 1: Determination of Active this compound and Lithium Hydroxide Concentration via Gilman Double Titration
This method allows for the determination of both the active organolithium concentration and the concentration of non-organolithium bases like LiOH.
Materials:
-
This compound solution
-
Anhydrous diethyl ether or THF
-
1,2-Dibromoethane
-
Distilled water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Dry, inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Burette, flasks, and magnetic stirrer
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere, accurately transfer 1.0 mL of the this compound solution into a dry flask containing a magnetic stir bar and 10 mL of anhydrous diethyl ether.
-
Add 20 mL of distilled water to the flask and stir vigorously for 5 minutes.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_total).
Part B: Non-Organolithium Base Titration
-
Under an inert atmosphere, accurately transfer 1.0 mL of the this compound solution into a separate dry flask containing a magnetic stir bar and 10 mL of anhydrous diethyl ether.
-
Add 0.5 mL of 1,2-dibromoethane and stir the mixture for 10 minutes.
-
Add 20 mL of distilled water and stir vigorously for 5 minutes.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_non-RLi).
Calculations:
-
Total Base Concentration (M_total): (V_total × M_HCl) / V_PhLi
-
Non-Organolithium Base (LiOH) Concentration (M_LiOH): (V_non-RLi × M_HCl) / V_PhLi
-
Active this compound Concentration (M_PhLi): M_total - M_LiOH
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to identify volatile impurities such as benzene and biphenyl.
Sample Preparation (Quenching):
-
Under an inert atmosphere, cool a vial containing 5 mL of anhydrous diethyl ether to 0 °C.
-
Slowly add 0.5 mL of the this compound solution to the cold ether with stirring.
-
Slowly and carefully add 1 mL of a saturated aqueous ammonium chloride solution to quench the reactive this compound.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Dilute the organic layer with additional diethyl ether to a final concentration suitable for GC-MS analysis (approximately 1-10 µg/mL).
GC-MS Parameters (Example):
-
Injector: Splitless, 250 °C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
MS Detector: Electron Ionization (EI), 70 eV, scan range 40-400 m/z
Data Analysis:
Identify peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST). Biphenyl and benzene will have characteristic retention times and mass spectra.
Protocol 3: Analysis of Non-Volatile Impurities by ¹H NMR Spectroscopy
This protocol can be used to identify and potentially quantify impurities like lithium phenoxide after derivatization.
Sample Preparation (Derivatization):
-
Under an inert atmosphere, transfer 0.5 mL of the this compound solution to a dry NMR tube.
-
Carefully add a deuterated solvent that is compatible and will not react (e.g., THF-d₈).
-
To identify lithium phenoxide, the sample can be quenched with a derivatizing agent. For example, adding an excess of a silylating agent like trimethylsilyl chloride (TMSCl) will convert lithium phenoxide to the more easily identifiable phenyl trimethylsilyl ether.
-
After quenching and derivatization, the sample is ready for NMR analysis.
NMR Parameters (Example):
-
Spectrometer: 400 MHz or higher
-
Solvent: THF-d₈
-
Experiment: Standard ¹H NMR
-
Reference: Internal standard (e.g., tetramethylsilane, TMS)
Data Analysis:
Analyze the ¹H NMR spectrum for characteristic signals of the derivatized impurities. For example, the phenyl protons of phenyl trimethylsilyl ether will appear in the aromatic region, and the methyl protons of the silyl group will be a sharp singlet upfield.
Visual Diagrams
Caption: Formation pathways of common impurities in this compound solutions.
References
- 1. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]
- 2. Cas 555-24-8,LITHIUM PHENOXIDE | lookchem [lookchem.com]
- 3. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3446860A - Method of making this compound - Google Patents [patents.google.com]
Technical Support Center: The Role of TMEDA in Phenyllithium Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive in reactions involving phenyllithium. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly slow or incomplete reaction | 1. Solvent Choice: In ethereal solvents like diethyl ether, this compound exists as a less reactive tetramer. While TMEDA breaks this down to a more reactive dimer, the overall rate might still be slow depending on the substrate.[1][2] 2. Substrate Inhibition: The substrate itself might interact with the this compound-TMEDA complex in a non-productive manner. 3. Incorrect Stoichiometry: An insufficient amount of TMEDA may not fully deaggregate the this compound. | 1. Solvent Optimization: Consider using THF, where this compound is already a more reactive mixture of dimer and monomer. Note that in some specific cases, like the addition to E-cinnamaldehyde, TMEDA can surprisingly slow down the reaction in THF.[1] 2. Temperature Adjustment: After the initial low-temperature addition, a gradual increase in temperature can sometimes facilitate the reaction. Monitor carefully for side product formation. 3. Stoichiometry Verification: Use at least one equivalent of TMEDA per equivalent of lithium to ensure the formation of the dimeric complex in ether. |
| Low yield or formation of side products | 1. Change in Reactivity/Selectivity: TMEDA alters the aggregation state and the steric environment of the this compound, which can change the chemo-, regio-, or stereoselectivity of the reaction. 2. Reaction with TMEDA: Although generally stable, under harsh conditions or with prolonged reaction times at higher temperatures, TMEDA can be deprotonated by organolithiums. 3. Impurities: Water or other protic impurities in TMEDA or the solvent will quench the this compound. | 1. Re-optimize Reaction Conditions: Screen different temperatures, addition rates, and quenching procedures. 2. Purify TMEDA: Distill TMEDA from a suitable drying agent (e.g., sodium) before use. 3. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to minimize moisture. |
| Inconsistent results or poor reproducibility | 1. Reagent Quality: The concentration of commercial this compound solutions can vary. The quality and dryness of TMEDA are also critical. 2. Handling Technique: Exposure to air or moisture during transfer will degrade the this compound. | 1. Titrate this compound: Always titrate your this compound solution before use to determine the exact concentration. 2. Proper Handling: Use proper air-free techniques (e.g., Schlenk line or glovebox) for all manipulations of this compound and TMEDA.[3] |
Frequently Asked Questions (FAQs)
Q1: How does TMEDA affect the aggregation state of this compound?
A1: The effect of TMEDA on this compound's aggregation state is solvent-dependent:
-
In Diethyl Ether: this compound primarily exists as a tetramer. The addition of TMEDA breaks down this tetramer into a dimeric complex, (PhLi)₂-(TMEDA)₂.[1]
-
In Tetrahydrofuran (THF): this compound is already a mixture of dimers and monomers. When TMEDA is added in THF, it forms complexes with these species, but it does not significantly alter the dimer-to-monomer ratio.[1][2]
Q2: Will TMEDA always increase the reactivity of this compound?
A2: Not necessarily. While TMEDA is often used to enhance the reactivity of organolithium reagents by breaking down aggregates, its effect on this compound can be more complex. In a test metalation reaction in THF, TMEDA resulted in the least activation compared to other additives like HMPA.[2] Furthermore, in the addition of this compound to E-cinnamaldehyde in THF, the presence of TMEDA was observed to slow down the reaction rate.[1] The impact of TMEDA on reactivity is highly dependent on the specific substrate and reaction conditions.
Q3: What is the recommended stoichiometry of TMEDA to this compound?
A3: To ensure the complete conversion of the this compound tetramer to the dimer in non-coordinating or weakly coordinating solvents like diethyl ether or hexanes, it is recommended to use at least a 1:1 molar ratio of TMEDA to the lithium cation. In many procedures, a slight excess of TMEDA is used.
Q4: Are there any safety concerns when using TMEDA with this compound?
A4: Yes. This compound is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. TMEDA itself is a flammable liquid. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).[3]
Quantitative Data
The addition of TMEDA can influence the product distribution of a reaction. The following table summarizes the effect of varying TMEDA concentrations on the product yields in the reaction of this compound with acridine in THF, followed by quenching with different electrophiles.
| Entry | Substrate | Quenching Agent | Product | Yield (%) |
| 1 | Acridine | H₂O | 9-Phenyl-9,10-dihydroacridine | 85 |
| 2 | Acridine | D₂O | 9-Phenyl-9,10-dihydroacridine-10-d | 82 |
| 3 | Acridine | CH₃I | 10-Methyl-9-phenyl-9,10-dihydroacridine | 80 |
| 4 | Acridine | C₂H₅Br | 10-Ethyl-9-phenyl-9,10-dihydroacridine | 48 |
| 5 | Benz[c]acridine | H₂O | 7-Phenyl-7,12-dihydrobenz[c]acridine | 75 |
| 6 | Benz[c]acridine | D₂O | 7-Phenyl-7,12-dihydrobenz[c]acridine-12-d | 67 |
| 7 | Benz[c]acridine | CH₃I | 12-Methyl-7-phenyl-7,12-dihydrobenz[c]acridine | 72 |
| 8 | Benz[c]acridine | C₂H₅Br | 12-Ethyl-7-phenyl-7,12-dihydrobenz[c]acridine | 52 |
Data sourced from Dutta, B., Kar, G. K., & Ray, J. K. (2003). Direct regioselective phenylation of acridine derivatives by this compound. Tetrahedron Letters, 44(47), 8641–8643.
Experimental Protocols
Detailed Methodology for Directed Ortho-Lithiation and Phenylation (Adapted for this compound)
This protocol provides a general procedure for the directed ortho-lithiation of a substituted aromatic compound and subsequent reaction with an electrophile, using this compound and TMEDA. This is adapted from a procedure using n-butyllithium.[4]
Materials:
-
Substituted aromatic starting material (e.g., N,N-dimethylaniline)
-
Anhydrous diethyl ether or THF
-
This compound solution (concentration determined by titration)
-
TMEDA (distilled from sodium)
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (flame-dried)
-
Syringes and needles
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the aromatic substrate (1 equivalent) in anhydrous diethyl ether.
-
Addition of TMEDA: Add TMEDA (1.1 equivalents) to the solution via syringe and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of this compound: Slowly add the this compound solution (1.1 equivalents) dropwise via syringe over 15-20 minutes. A color change is typically observed, indicating the formation of the lithiated species.
-
Litiation: Allow the reaction to stir at 0 °C for 1-2 hours to ensure complete lithiation. The optimal time may vary depending on the substrate.
-
Addition of Electrophile: While maintaining the temperature at 0 °C, slowly add a solution of the electrophile (1.1 equivalents) in anhydrous diethyl ether dropwise via syringe.
-
Reaction with Electrophile: Stir the reaction mixture at 0 °C for an additional 1-2 hours, or until the reaction is complete (monitor by TLC if possible).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Effect of TMEDA on this compound Aggregation in Diethyl Ether
Caption: Deaggregation of this compound tetramer by TMEDA in ether.
General Experimental Workflow for a this compound-TMEDA Reaction
Caption: Step-by-step workflow for this compound reactions with TMEDA.
Troubleshooting Logic for Low Reaction Yield
Caption: Logical steps for troubleshooting low yields in PhLi-TMEDA reactions.
References
Technical Support Center: Safe Quenching of Unreacted Phenyllithium
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted phenyllithium. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common issues encountered during experimental workups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Uncontrolled Exotherm/Runaway Reaction | 1. Quenching agent added too quickly. 2. Concentration of this compound is higher than expected. 3. Inadequate cooling of the reaction mixture. | 1. Immediately cease addition of the quenching agent. 2. If safe, apply external cooling (e.g., add more dry ice to the bath). 3. Be prepared to use a fire extinguisher rated for chemical fires (Class B). Do not use water.[1] |
| Fire During Quenching | 1. this compound solution came into contact with air. 2. Solvent ignited from the heat of the quenching reaction. 3. Use of a reactive quenching agent at a high concentration or temperature. | 1. If the fire is small and contained within the flask, it may self-extinguish as the oxygen is consumed. 2. For small fires at the tip of a needle or cannula, have a beaker of sand or powdered lime nearby to smother the flames. 3. For larger fires, use a dry powder (ABC) or Class D fire extinguisher. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [1] |
| Incomplete Quenching | 1. Insufficient amount of quenching agent used. 2. Poor mixing of the reaction mixture. 3. Formation of insoluble byproducts that coat the unreacted this compound. | 1. Add additional quenching agent slowly while monitoring the temperature. 2. Ensure vigorous stirring to promote contact between the this compound and the quenching agent. 3. Consider using a co-solvent to improve solubility. |
| Solidification of Reaction Mixture | 1. Precipitation of lithium salts. 2. Low temperature of the reaction mixture. | 1. Allow the mixture to warm slightly while maintaining cooling capacity. 2. Add a co-solvent (e.g., anhydrous THF) to aid in solubilizing the salts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: this compound is a pyrophoric organometallic compound, meaning it can ignite spontaneously on contact with air or moisture.[2][3] The quenching process is highly exothermic and can lead to a rapid increase in temperature, potentially causing the solvent to boil and creating a fire hazard.[4]
Q2: What is the recommended personal protective equipment (PPE) for quenching this compound?
A2: Appropriate PPE is crucial for safety. This includes:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (a common practice is to wear nitrile gloves under neoprene or butyl rubber gloves for a balance of dexterity and protection).
-
Closed-toe shoes made of a non-porous material.
Q3: Can I quench this compound with water?
A3: While water is a potent quenching agent, it reacts extremely vigorously and exothermically with this compound. Direct quenching with water is not recommended for larger quantities or concentrated solutions as it can cause splashing and ignition of the solvent.[4] A sequential quench, starting with a less reactive protic solvent like isopropanol, followed by a mixture of isopropanol and water, and finally water, is a much safer approach.
Q4: How do I determine the amount of quenching agent to use?
A4: A stoichiometric excess of the quenching agent is recommended to ensure all the this compound is consumed. A common practice is to use at least 1.5 to 2 molar equivalents relative to the amount of unreacted this compound. However, for safety, a larger excess is often used, especially when dealing with less reactive quenching agents.
Q5: How should I dispose of the quenched this compound mixture?
A5: The quenched mixture should be treated as hazardous waste. It should be neutralized (if acidic or basic) and placed in a properly labeled waste container.[3] Always follow your institution's specific guidelines for hazardous waste disposal.[3] Empty containers that held this compound should be rinsed multiple times with an inert solvent (e.g., toluene or hexane), and the rinses should also be quenched and disposed of as hazardous waste.[3][4]
Quantitative Data on Quenching Agents
| Quenching Agent | Relative Reactivity | Exothermicity | Key Considerations |
| Isopropanol | Moderate | Moderate | A good initial quenching agent due to its relatively controlled reaction rate. |
| Acetone | High | High | Reacts quickly and exothermically. Can be used for small amounts of residual this compound. |
| Saturated Ammonium Chloride (aq.) | High | High | The reaction is primarily with the water in the solution. The ammonium chloride helps to buffer the solution and protonate the resulting alkoxide.[5] |
| Water | Very High | Very High | Extremely vigorous reaction. Should only be used as the final step in a sequential quench after a less reactive alcohol.[4] |
Experimental Protocols
Important Note: These protocols are intended for experienced laboratory personnel. Always perform a thorough risk assessment before starting any experiment. All procedures should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Quenching with Isopropanol
This is a generally recommended and safer method for quenching unreacted this compound.
-
Preparation:
-
Ensure the reaction flask containing the unreacted this compound is under a positive pressure of an inert gas.
-
Cool the reaction flask to 0 °C using an ice-water bath. For larger quantities, a dry ice/acetone bath (-78 °C) is recommended to provide better temperature control.
-
Have a fire extinguisher rated for chemical fires readily accessible.
-
-
Quenching Procedure:
-
Slowly add anhydrous isopropanol dropwise to the stirred this compound solution via an addition funnel or a syringe.
-
Continuously monitor the internal temperature of the reaction mixture. Maintain the temperature below 20 °C.
-
If the temperature rises rapidly, pause the addition and allow the mixture to cool before resuming.
-
Continue adding isopropanol until gas evolution ceases and the exotherm is no longer observed.
-
-
Workup:
-
Once the initial quench with isopropanol is complete and the reaction has cooled, a 1:1 mixture of isopropanol and water can be slowly added to ensure complete quenching.
-
Finally, water can be added to the mixture.
-
The resulting mixture can then be worked up as required by the specific experimental procedure.
-
Protocol 2: Quenching with Saturated Ammonium Chloride Solution
This method is often used in reaction workups to both quench the organometallic reagent and protonate the product.
-
Preparation:
-
Ensure the reaction flask is under an inert atmosphere and cooled to -78 °C to 0 °C, depending on the scale and reactivity of the reaction mixture.
-
Prepare a saturated aqueous solution of ammonium chloride.
-
-
Quenching Procedure:
-
Slowly add the saturated ammonium chloride solution dropwise to the vigorously stirred this compound solution.
-
Maintain careful control of the addition rate to manage the exotherm. The reaction with the water in the solution is highly exothermic.
-
Monitor the internal temperature closely and keep it within a safe range for your reaction and solvent.
-
-
Workup:
-
After the addition is complete and the exotherm has subsided, the cooling bath can be removed, and the mixture allowed to warm to room temperature.
-
The aqueous and organic layers can then be separated for further workup.
-
Visualizations
Caption: General workflow for the safe quenching of this compound.
Caption: Decision tree for selecting a this compound quenching agent.
References
Technical Support Center: Analysis of Phenyllithium Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying byproducts in phenyllithium reactions using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions?
A1: The most frequently observed byproducts in this compound reactions include:
-
Biphenyl: Formed through the coupling of this compound with the unreacted aryl halide starting material.
-
Benzene: Generated from the protonation of this compound by any adventitious proton source, such as moisture or acidic impurities in the reaction mixture.
-
Lithium Phenoxide: Results from the oxidation of this compound by trace amounts of oxygen.
Q2: How can I distinguish between the desired product and byproducts in the 1H NMR spectrum?
A2: The aromatic region of the 1H NMR spectrum is critical for identifying these species. The different electronic environments of the aromatic protons in the product and byproducts lead to distinct chemical shifts. Refer to the data in Table 1 for typical chemical shift ranges in THF-d8. Biphenyl will show a complex multiplet, while benzene will appear as a sharp singlet. The signals for your desired product will depend on its specific structure.
Q3: My this compound solution is dark-colored. Does this indicate the presence of impurities?
A3: While pure this compound is colorless, solutions are often shades of brown or red depending on the solvent and the presence of minor impurities. A dark color does not necessarily indicate a significant level of the common byproducts but does suggest the need for careful handling to prevent further degradation.
Q4: I suspect my reaction has failed. What are the initial troubleshooting steps?
A4: If you suspect a failed reaction, consider the following:
-
Reagent Quality: Ensure your this compound solution has been properly stored and has not degraded. Titration is recommended to determine the active concentration.
-
Anhydrous Conditions: Verify that all glassware was rigorously dried and the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use freshly distilled, anhydrous solvents.
-
Temperature Control: Maintain the recommended temperature for your specific reaction, as side reactions can be favored at elevated temperatures.
Troubleshooting Guide: Identifying Byproducts by NMR
This section provides a systematic approach to identifying common byproducts in your this compound reaction mixture using NMR spectroscopy.
Problem: Unexpected peaks in the aromatic region of the 1H NMR spectrum.
Workflow for Identification:
Caption: Workflow for byproduct identification.
Step 1: Compare with Reference Data
Carefully compare the chemical shifts of the unknown signals with the provided reference data for common byproducts in THF-d8.
Data Presentation: 1H and 13C NMR Chemical Shifts of Common Byproducts in THF-d8
| Compound | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Benzene | ~7.31 (s) | ~128.84 |
| Biphenyl | ~7.39-7.42 (m, ortho-H), ~7.01-7.05 (m, meta-H), ~6.93-6.96 (m, para-H) | ~154.14 (ipso-C), ~137.14 (ortho-C), ~127.22 (meta-C), ~125.31 (para-C) |
| THF-d8 (residual) | 3.58, 1.72 | 67.21, 25.31 |
Note: Chemical shifts can vary slightly depending on the concentration and other components in the reaction mixture. s denotes a singlet and m denotes a multiplet.
Step 2: Consider Reaction Pathways to Byproducts
Understanding how byproducts form can aid in their identification and in preventing their formation in future experiments.
Caption: Byproduct formation pathways.
Experimental Protocols
Protocol for NMR Sample Preparation of a this compound Reaction
Objective: To safely quench a this compound reaction and prepare a sample for NMR analysis.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous deuterated solvent (e.g., THF-d8)
-
Anhydrous quenching agent (e.g., methanol, chlorotrimethylsilane)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Argon or nitrogen gas supply
-
Dry syringes and needles
-
Flame-dried glassware
Procedure:
-
Prepare the NMR Tube: Under an inert atmosphere, add approximately 0.5 mL of anhydrous THF-d8 to a clean, dry, and inert-gas-flushed NMR tube.
-
Cool the NMR Tube: Cool the NMR tube containing the deuterated solvent to -78 °C using a dry ice/acetone bath.
-
Transfer Reaction Aliquot: While maintaining an inert atmosphere, carefully withdraw a small aliquot (approximately 0.1-0.2 mL) of the cold this compound reaction mixture using a dry, pre-chilled syringe.
-
Quench the Reaction: Slowly add the aliquot of the reaction mixture to the cold THF-d8 in the NMR tube. The this compound will react with the deuterated solvent, but for a more controlled quench, a small amount of a proton source like anhydrous methanol can be pre-added to the THF-d8. Alternatively, for a different workup, a quenching agent like chlorotrimethylsilane can be used.
-
Seal and Warm: Once the addition is complete, securely seal the NMR tube while still under an inert atmosphere. Allow the tube to slowly warm to room temperature.
-
Acquire NMR Spectra: Acquire 1H and 13C NMR spectra of the quenched reaction mixture.
Safety Precautions:
-
This compound is highly reactive and pyrophoric. Always handle it under a strictly inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Quenching of organolithium reagents is exothermic. Perform the quench at low temperatures and add the reagent slowly to control the reaction rate.
-
Work in a well-ventilated fume hood.
Technical Support Center: Impact of Lithium Halide Salts on Phenyllithium Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving phenyllithium and lithium halide salts.
Troubleshooting Guides
Issue 1: Sluggish or Incomplete this compound Reactions
Question: My this compound reaction is slow or fails to reach completion. How can I improve the reaction rate and yield?
Answer: Sluggish this compound reactions can often be attributed to the aggregation state of the organolithium reagent. In non-coordinating solvents like diethyl ether, this compound primarily exists as a less reactive tetramer. The presence of lithium halide salts can significantly influence the reactivity by altering this aggregation state.
Troubleshooting Steps:
-
Assess Reagent Quality: Ensure the this compound solution has been recently titrated to confirm its molarity. Organolithium reagents can degrade over time.
-
Consider the Solvent: In tetrahydrofuran (THF), this compound exists as a more reactive equilibrium of dimers and monomers. If your reaction conditions allow, using THF as a solvent or co-solvent can increase reactivity.[1]
-
Introduce Lithium Halide Salts: The addition of lithium halides, particularly lithium bromide (LiBr) or lithium chloride (LiCl), can break down the this compound tetramers into smaller, more reactive mixed aggregates.[1][2]
-
Mechanism of Action: Lithium halides form mixed aggregates with this compound, such as the trimeric species [(PhLi·Et₂O)₃·LiBr] observed in the presence of LiBr.[2] This deaggregation exposes the nucleophilic carbon, enhancing reactivity.
-
-
Monitor Temperature: While many organolithium reactions are performed at low temperatures to control selectivity, excessively low temperatures can slow down the desired reaction. A gradual increase in temperature might be necessary.
Issue 2: Inconsistent Reaction Outcomes and Side Product Formation
Question: I am observing inconsistent yields and the formation of unexpected side products in my this compound reactions. Could lithium halide byproducts be the cause?
Answer: Yes, the presence and nature of lithium halide byproducts from the synthesis of this compound can lead to variability in reaction outcomes. This compound is often prepared by the reaction of a phenyl halide with lithium metal, which cogenerates a lithium halide (LiX).[2][3]
Troubleshooting Steps:
-
Identify the Halide: If you prepared the this compound yourself, the identity of the halide (Cl, Br, or I) is known. If you are using a commercial solution, be aware that it may contain lithium halide salts.
-
Understand Mixed Aggregates: Different lithium halides can form distinct mixed aggregates with this compound, each with its own reactivity profile. For example, a mixed dimer of this compound and LiBr has been identified through NMR spectroscopy.[1]
-
Control for Salt Effects: To ensure reproducibility, you can either use "salt-free" this compound (prepared via methods that avoid halide byproducts) or intentionally add a specific lithium halide to standardize the reaction conditions.
-
Minimize Side Reactions: Side reactions such as Wurtz coupling can sometimes be influenced by the reaction environment. Controlling the addition rate and temperature can help minimize these unwanted pathways.[3]
Frequently Asked Questions (FAQs)
Q1: How do lithium halide salts increase the reactivity of this compound?
A1: Lithium halide salts promote the deaggregation of this compound oligomers. In solvents like diethyl ether, this compound exists predominantly as a tetrameric cubane-like structure, which is relatively unreactive. Lithium halides can insert into these aggregates, breaking them down into smaller, more reactive species like dimers and monomers. This increases the availability of the nucleophilic phenyl anion for reaction.
Q2: Is there a difference in the effect of LiCl, LiBr, and LiI on this compound reactivity?
A2: While direct quantitative comparisons across all three halides for a single reaction are not extensively tabulated in the literature, the general principle is that they all contribute to deaggregation. The specific structure of the resulting mixed aggregate can vary depending on the halide. For instance, X-ray crystallography has identified a trimeric mixed aggregate with LiBr.[1] The difference in the Lewis acidity and ionic radius of the halide anion can influence the structure and stability of these mixed aggregates, which in turn can affect the overall reaction kinetics.
Q3: Can I use other additives to increase this compound reactivity?
A3: Yes, several other additives are known to enhance this compound reactivity by breaking down aggregates. These include coordinating solvents and ligands such as:
-
Tetrahydrofuran (THF): Promotes the formation of more reactive dimers and monomers.[1]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A chelating diamine that can break down tetramers into dimers.[1]
-
Hexamethylphosphoramide (HMPA): A highly polar aprotic solvent that can lead to the formation of highly reactive monomeric species. However, HMPA is toxic and should be handled with caution.[1]
Q4: How can I prepare "salt-free" this compound?
A4: "Salt-free" this compound can be prepared through methods that do not generate lithium halide byproducts. One common method is the reaction of an appropriate organotin compound with this compound, followed by separation of the desired product. Another approach involves the reaction of benzene with n-butyllithium, although this is an equilibrium process.
Q5: Are there any safety concerns when using lithium halides with this compound?
A5: The primary safety concerns are associated with the handling of this compound itself, which is pyrophoric and reacts violently with water and protic solvents.[3] The addition of lithium halides does not mitigate these risks. Always handle organolithium reagents under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Aggregation State of this compound in Different Solvents
| Solvent | Predominant Aggregation State(s) | General Reactivity |
| Diethyl Ether | Tetramer | Low |
| Tetrahydrofuran (THF) | Dimer / Monomer Equilibrium | High |
Table 2: Effect of Additives on this compound Aggregation and Reactivity
| Additive | Effect on Aggregation | Impact on Reactivity |
| LiBr | Forms mixed aggregates (e.g., trimer) | Increases reactivity |
| TMEDA | Converts tetramer to dimer | Increases reactivity |
| HMPA | Forms monomeric species | Dramatically increases reactivity |
Experimental Protocols
Protocol 1: Titration of this compound Solution
A precise determination of the concentration of the active organolithium reagent is crucial for reproducible results. The double titration method is a reliable technique.
Materials:
-
This compound solution in ether or THF
-
Anhydrous 1,2-dibromoethane
-
Standardized 0.1 M HCl solution
-
Phenolphthalein indicator
-
Anhydrous diethyl ether or THF
-
Dry, nitrogen-flushed glassware
Procedure:
-
Total Base Titration:
-
To a dry flask under a nitrogen atmosphere, add 1.0 mL of the this compound solution.
-
Add ~20 mL of water and 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V₁).
-
-
Residual Base Titration:
-
To a separate dry flask under a nitrogen atmosphere, add 1.0 mL of the this compound solution and ~5 mL of anhydrous diethyl ether.
-
Add 0.5 mL of 1,2-dibromoethane and stir for 10 minutes.
-
Add ~20 mL of water and 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V₂).
-
-
Calculation:
-
Molarity of this compound = (V₁ - V₂) × [Molarity of HCl] / [Volume of this compound (mL)]
-
Protocol 2: Nucleophilic Addition of this compound to Benzaldehyde with and without Lithium Bromide
This protocol demonstrates the effect of a lithium halide on the rate of a typical nucleophilic addition reaction.
Materials:
-
Titrated this compound solution (e.g., 1.8 M in dibutyl ether)
-
Anhydrous benzaldehyde
-
Anhydrous lithium bromide (LiBr), dried in an oven and cooled in a desiccator
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry, nitrogen-flushed glassware
-
TLC plates and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
Procedure:
Reaction without LiBr:
-
Set up a dry, two-necked round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Add benzaldehyde (1.0 mmol) to the flask and dissolve it in 10 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the this compound solution (1.1 mmol) dropwise via syringe.
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 5, 15, 30, and 60 minutes), quenching them with saturated aqueous NH₄Cl, and analyzing by TLC to observe the consumption of benzaldehyde.
Reaction with LiBr:
-
Set up a second, identical reaction flask.
-
Add anhydrous LiBr (1.1 mmol) to the flask and dissolve it in 10 mL of anhydrous THF.
-
Add benzaldehyde (1.0 mmol) to this solution.
-
Cool the solution to -78 °C.
-
Slowly add the this compound solution (1.1 mmol) dropwise.
-
Monitor the reaction progress by TLC at the same time intervals as the first reaction.
Analysis:
Compare the TLC plates from both reactions side-by-side. A faster disappearance of the benzaldehyde spot in the reaction containing LiBr indicates an enhanced reaction rate.
Work-up (for both reactions after completion):
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diphenylmethanol product.
Mandatory Visualizations
Logical Relationship of this compound Aggregation and Reactivity
References
formation of biphenyl as a side product in phenyllithium synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of biphenyl as a side product during phenyllithium synthesis.
Troubleshooting Guide
Unwanted biphenyl formation is a common side reaction during the synthesis of this compound. This guide provides solutions to minimize its formation.
| Issue | Probable Cause | Recommended Solution |
| High Biphenyl Yield | Incorrect Reactant Ratios: An improper molar ratio of solvent to aryl halide can promote side reactions.[1] | Maintain a strict 1:1 molar ratio of total diethyl ether to the monohalobenzene. A slight excess of ether may not significantly decrease the yield, but a deficit will.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of the biphenyl-forming side reaction (Wurtz-Fittig type coupling).[2] | Maintain the reaction temperature between 10°C and 20°C. While lower temperatures are possible, they may not offer a significant advantage in reducing biphenyl formation.[1] | |
| Slow Reaction Initiation: A delayed start to the main reaction can lead to localized high concentrations of reactants, favoring side product formation. | The use of lithium metal containing 1-3% sodium can help initiate the reaction more smoothly.[1] | |
| Aryl Halide Reactivity: The choice of aryl halide can influence the extent of side reactions. | While bromobenzene and chlorobenzene are commonly used, be aware that more reactive halides like iodobenzene may lead to a higher propensity for coupling reactions if conditions are not carefully controlled.[3][4] | |
| Low this compound Yield | Excessive Biphenyl Formation: The formation of biphenyl consumes the aryl halide and the organolithium reagent, thus lowering the yield of the desired product.[1] | Follow the recommendations above to minimize biphenyl formation. |
| Reaction with Solvent: this compound can react with ethereal solvents like diethyl ether, especially at higher temperatures or during prolonged reaction times.[1] | Use the minimum necessary amount of diethyl ether to form the soluble 1:1 this compound-etherate complex and conduct the reaction in a co-solvent like benzene to improve stability.[1] |
Quantitative Data on Biphenyl Formation
The following table summarizes the effect of the molar ratio of diethyl ether to chlorobenzene on the yield of this compound and the formation of biphenyl as a side product.
| Molar Ratio (Diethyl Ether : Chlorobenzene) | This compound Yield (%) | Biphenyl Yield (%) | Reference |
| 1.0 : 1.0 | 94.0 | 0.51 | [1] |
| 0.9 : 1.0 | 87.0 | Not Specified | [1] |
| 1.1 : 1.0 | 93.0 | Not Specified | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for biphenyl formation during this compound synthesis?
A1: Biphenyl is primarily formed through a side reaction analogous to the Wurtz-Fittig reaction.[5][6] This can occur via two main pathways:
-
Coupling of the aryl halide with this compound: The newly formed this compound can react with the unreacted aryl halide (e.g., bromobenzene) in a coupling reaction.[1]
-
Dimerization of aryl radicals: The reaction of the aryl halide with lithium metal can proceed through radical intermediates. Two aryl radicals can then dimerize to form biphenyl.[6]
Q2: How does the choice of aryl halide (chlorobenzene vs. bromobenzene) affect the reaction?
A2: Both chlorobenzene and bromobenzene can be used to synthesize this compound.[1] Bromobenzene is generally more reactive than chlorobenzene, which can lead to a faster reaction rate. However, this increased reactivity might also increase the propensity for side reactions like biphenyl formation if the reaction conditions are not strictly controlled. The provided experimental protocols below demonstrate successful synthesis with high yields from both starting materials.[1]
Q3: Can I use a different solvent system?
A3: The solvent system is critical for a successful and clean reaction. The use of a mixed solvent system, such as diethyl ether and benzene, is recommended.[1] Diethyl ether is necessary to solvate the lithium cation and form the soluble this compound-etherate complex, while benzene acts as a stable bulk solvent. Using only diethyl ether can lead to a less stable this compound solution.[1]
Q4: What is the role of sodium in the lithium metal?
A4: The presence of a small amount of sodium (typically 1-3%) in the lithium metal helps to initiate the reaction.[1] This is because sodium is more reactive than lithium and can help to clean the surface of the lithium metal, allowing the reaction with the aryl halide to begin more readily.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound with minimized biphenyl formation, adapted from US Patent 3,446,860.[1]
Protocol 1: Synthesis of this compound from Chlorobenzene
-
Preparation: In a reaction vessel under an inert argon atmosphere, prepare a dispersion of lithium metal (9.25 g, 1.32 mols, containing 1% sodium) in 150 ml of benzene and 16 ml (0.154 mol) of diethyl ether.
-
Reactant Solution: Prepare a solution of 63 ml (0.618 mol) of chlorobenzene in 49 ml (0.464 mol) of diethyl ether.
-
Reaction: Vigorously stir the lithium dispersion. Slowly add the chlorobenzene solution to the lithium dispersion. Initiate the reaction with the first 5 ml of the chlorobenzene solution.
-
Temperature Control: Maintain the reaction temperature at 15°C by applying cooling during the addition, which should take approximately 1.5 hours.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 15-20°C for an additional hour.
-
Work-up: The resulting solution of this compound can be used directly or filtered to remove lithium chloride. This procedure is reported to yield this compound at 92.3% with a biphenyl content of 0.51%.[1]
Protocol 2: Synthesis of this compound from Bromobenzene
-
Preparation: Follow the same preparation steps as in Protocol 1, using the same quantities of lithium, benzene, and initial diethyl ether.
-
Reactant Solution: Prepare a solution of 65 ml (0.618 mol) of bromobenzene in 49 ml (0.464 mol) of diethyl ether.
-
Reaction: Vigorously stir the lithium dispersion and slowly add the bromobenzene solution.
-
Temperature Control: Maintain the reaction temperature at approximately 10°C throughout the addition.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 10-15°C for an additional hour.
-
Work-up: The resulting solution can be used as is or filtered. This method is reported to yield this compound at 92.1%.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction for this compound synthesis and the competing side reaction that leads to the formation of biphenyl.
Caption: Reaction pathways in this compound synthesis.
References
- 1. US3446860A - Method of making this compound - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. US20070187847A1 - Process for the preparation of pure aryllithium compounds and their use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenyllithium and Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice between phenyllithium and phenylmagnesium bromide as a phenyl anion synthon is a critical decision that can significantly impact reaction outcomes. While both are powerful nucleophiles widely employed for the formation of carbon-carbon bonds, their reactivity profiles exhibit distinct differences. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in reagent selection for their specific synthetic challenges.
Core Principles: Basicity and Nucleophilicity
The fundamental difference in reactivity between these two organometallic reagents stems from the nature of the carbon-metal bond. The carbon-lithium bond in this compound possesses a higher degree of ionic character compared to the more covalent carbon-magnesium bond in phenylmagnesium bromide.[1] This increased ionicity concentrates a greater negative charge on the phenyl ring's ipso-carbon in this compound, rendering it a more potent nucleophile and a significantly stronger base.[1] Consequently, this compound generally exhibits higher reactivity towards a broader range of electrophiles.
Performance in Nucleophilic Addition to Carbonyls
A primary application of both reagents is the nucleophilic addition to carbonyl compounds. In reactions with simple aldehydes and ketones, both reagents typically afford the corresponding alcohols in good yields. However, the enhanced reactivity of this compound can be advantageous in cases of sterically hindered ketones.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | Benzophenone | Triphenylmethanol | ~95% | [Organic Syntheses, Coll. Vol. 1, p.550 (1941)] |
| This compound | Benzophenone | Triphenylmethanol | High | [General knowledge, specific comparative yield data not found] |
| Phenylmagnesium Bromide | Benzaldehyde | Diphenylmethanol | Good | [General laboratory procedure][2] |
| This compound | Benzaldehyde | Diphenylmethanol | Good | [General laboratory procedure] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Regioselectivity in Conjugate Addition to α,β-Unsaturated Carbonyls
The difference in "hardness" between the two nucleophiles becomes particularly evident in their reactions with α,β-unsaturated carbonyl compounds, where a competition between direct (1,2-) and conjugate (1,4-) addition exists.
As a "harder" nucleophile, This compound generally favors the kinetically controlled 1,2-addition to the carbonyl carbon.[3][4][5] In contrast, the "softer" phenylmagnesium bromide is more inclined to undergo the thermodynamically favored 1,4-addition (Michael addition) to the β-carbon, although 1,2-addition can still be a significant or even major pathway depending on the substrate and reaction conditions.[6][7]
Regioselectivity of Addition to Enones
Studies on the reaction of these organometallics with chalcones (1,3-diphenyl-2-propen-1-one) have shown that this compound generally adds in a 1,2-fashion, while phenylmagnesium bromide favors 1,4-addition.[6]
Experimental Protocols
Preparation of Phenylmagnesium Bromide and Reaction with Benzophenone
Materials:
-
Magnesium turnings (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Benzophenone (0.95 equiv)
-
A crystal of iodine (optional, as initiator)
-
Saturated aqueous ammonium chloride solution
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a dry, inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by gentle refluxing and a cloudy appearance), a crystal of iodine can be added, or the flask can be gently warmed.[8]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of benzophenone in anhydrous diethyl ether dropwise with vigorous stirring.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude triphenylmethanol can be purified by recrystallization.
Workflow for Grignard Reaction
Preparation of this compound and Reaction with an Electrophile
This compound is often purchased as a solution in a suitable solvent. The following is a general procedure for its use.
Materials:
-
This compound solution (e.g., in cyclohexane/ether)
-
Electrophile (e.g., an aldehyde, ketone, or α,β-unsaturated carbonyl)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Under an inert atmosphere, dissolve the electrophile in the anhydrous solvent in a round-bottom flask and cool to the desired temperature (often -78 °C for high selectivity).
-
Slowly add the this compound solution dropwise via syringe to the stirred solution of the electrophile.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extraction, followed by drying and concentration of the organic phase.
-
Purify the product as necessary.
Workflow for this compound Reaction
Summary and Recommendations
The choice between this compound and phenylmagnesium bromide is contingent upon the specific synthetic transformation.
-
This compound is the reagent of choice when high reactivity is required, particularly with sterically demanding electrophiles. Its propensity for 1,2-addition makes it ideal for the synthesis of allylic alcohols from α,β-unsaturated carbonyl compounds.
-
Phenylmagnesium bromide offers a milder alternative, which can be advantageous for substrates sensitive to strong bases. Its tendency towards 1,4-addition provides a valuable tool for the conjugate addition of a phenyl group.
For drug development professionals, the generally higher yields and cleaner reactions often associated with this compound may be preferable in the early stages of discovery. However, the lower cost and easier handling of phenylmagnesium bromide can make it a more attractive option for process development and large-scale synthesis, provided the desired reactivity and selectivity can be achieved. Careful consideration of the substrate, desired product, and reaction conditions is paramount in selecting the optimal reagent.
References
- 1. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
A Comparative Guide to the Basicity of Phenyllithium and n-Butyllithium for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate strong base is critical for the success of numerous transformations, including deprotonation, metalation, and the generation of reactive intermediates. Among the organolithium reagents, phenyllithium and n-butyllithium are two commonly employed superbases. This guide provides an objective comparison of their basicity, supported by experimental data, and details relevant experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
Quantitative Comparison of Basicity
The basicity of an organolithium reagent is best understood by examining the acidity (pKa) of its conjugate acid. A higher pKa of the conjugate acid corresponds to a weaker acid, and therefore, a stronger conjugate base.
| Reagent | Conjugate Acid | pKa of Conjugate Acid | Reference(s) |
| This compound (PhLi) | Benzene (C₆H₆) | ~43-44 | [1][2][3][4] |
| n-Butyllithium (n-BuLi) | n-Butane (C₄H₁₀) | ~50 | [2][3][5][6][7][8][9] |
Note: The pKa values for extremely weak acids like benzene and butane are estimations derived from various methods due to the inherent challenges in their direct measurement.
The data unequivocally indicates that n-butyllithium is a significantly stronger base than this compound . The conjugate acid of n-butyllithium, n-butane, has a higher pKa value than benzene, the conjugate acid of this compound. This difference of approximately 6-7 pKa units translates to n-butyllithium being several orders of magnitude more basic.
The greater basicity of n-butyllithium stems from the nature of the carbanionic carbon. The negative charge on the sp³-hybridized carbon of the butyl anion is more localized and less stable than the negative charge on the sp²-hybridized carbon of the phenyl anion, where the charge can be delocalized through the aromatic ring.[10]
Logical Relationship of Deprotonation
The following diagram illustrates the fundamental principle of basicity comparison. The stronger base will more readily deprotonate a given acid. In a hypothetical reaction between n-butyllithium and benzene, the equilibrium would lie far to the right, favoring the formation of n-butane and this compound, demonstrating that n-butyllithium is the stronger base.
Caption: Deprotonation equilibrium illustrating the superior basicity of n-butyllithium.
Experimental Protocols
Accurate determination of the concentration of organolithium reagents is crucial for stoichiometric control in chemical reactions. Due to their reactivity with air and moisture, the stated concentration on commercially available solutions can decrease over time. The Gilman double titration method is a widely accepted and reliable technique for determining the active concentration of organolithium reagents.[11]
Gilman Double Titration Method
This method distinguishes between the active organolithium species and non-basic lithium salts (e.g., lithium hydroxide) that may be present as impurities.
Principle:
-
Total Base Titration: A known volume of the organolithium solution is quenched with water. The organolithium reacts to form lithium hydroxide (LiOH) and the corresponding hydrocarbon. This solution, along with any pre-existing LiOH impurity, is then titrated with a standardized acid solution. This gives the total base concentration.
-
Non-Alkyllithium Base Titration: A second, identical volume of the organolithium solution is reacted with an excess of 1,2-dibromoethane. The organolithium reacts via a Wurtz-type coupling to form a volatile hydrocarbon and lithium bromide (LiBr), which is a neutral salt. Any pre-existing LiOH impurity does not react. The solution is then quenched with water and titrated with the standardized acid. This titration quantifies only the initial LiOH impurity.
-
Calculation: The concentration of the active organolithium reagent is determined by subtracting the result of the second titration from the first.
Experimental Workflow:
Caption: Workflow for determining active organolithium concentration via Gilman double titration.
Summary and Recommendations
-
Basicity: n-Butyllithium is a substantially stronger base than this compound, as indicated by the higher pKa of its conjugate acid, n-butane.[2][3][5][6][7][8][9]
-
Applications:
-
n-Butyllithium is the reagent of choice for deprotonating extremely weak C-H acids where a very strong, non-nucleophilic base is required.[12][13] Its high reactivity, however, can sometimes lead to side reactions.
-
This compound is a milder strong base suitable for deprotonating C-H acids with pKa values in the approximate range of 25-43.[1] Its lower basicity can offer greater selectivity and minimize undesired side reactions compared to n-butyllithium. It is also used to introduce phenyl groups via nucleophilic addition or substitution.[14][15]
-
-
Experimental Considerations: Due to the pyrophoric nature and reactivity of both reagents, they must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. It is highly recommended to titrate organolithium solutions periodically to ascertain their active concentration before use in sensitive reactions.[11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Solved 3. The pKa of benzene is about 44 , and the pKa of | Chegg.com [chegg.com]
- 3. Solved 3. The pKa of benzene is about 44 , and the pKa of | Chegg.com [chegg.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
Phenyllithium vs. Grignard Reagents: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the choice between organometallic reagents is a critical decision that can significantly impact the success of a synthetic route. While both phenyllithium and phenyl Grignard reagents (such as phenylmagnesium bromide) are mainstays for the introduction of a phenyl group, their distinct reactivity profiles offer unique advantages in specific synthetic contexts. This guide provides an objective comparison of their performance, supported by experimental data, to inform reagent selection in organic synthesis.
Core Differences in Reactivity and Basicity
The fundamental difference between this compound and Grignard reagents lies in the nature of the carbon-metal bond. The carbon-lithium bond in this compound is significantly more polarized than the carbon-magnesium bond in a Grignard reagent. This is due to the lower electronegativity of lithium compared to magnesium, resulting in a higher degree of carbanionic character on the phenyl group in this compound.[1] Consequently, this compound is a more powerful nucleophile and a stronger base than its Grignard counterpart.[1] This enhanced reactivity is a key advantage in certain transformations but can also lead to reduced selectivity if not carefully controlled.
Performance in Key Synthetic Applications
The differing reactivities of this compound and Grignard reagents lead to distinct advantages in various synthetic scenarios.
Addition to Sterically Hindered Ketones
In reactions with sterically encumbered ketones, this compound often provides superior yields where Grignard reagents may fail or proceed sluggishly. The greater nucleophilicity of this compound allows it to overcome the steric hindrance of bulky substrates more effectively.
A classic example is the addition to benzophenone to form triphenylmethanol. While both reagents can effect this transformation, this compound's higher reactivity can lead to faster reaction times and potentially higher yields, especially when the aromatic rings of the ketone are substituted with bulky groups.
Directed ortho-Metalation (DoM)
The superior basicity of this compound makes it the reagent of choice for directed ortho-metalation (DoM), a powerful technique for the regioselective functionalization of aromatic rings. In DoM, a directing group on the aromatic ring coordinates to the lithium ion, directing the deprotonation to the adjacent ortho position. This generates an aryllithium intermediate that can be trapped by an electrophile. Phenyl Grignard reagents are generally not basic enough to efficiently deprotonate the aromatic ring in this manner.
Quantitative Data Comparison
The following table summarizes the typical yields for the synthesis of triphenylmethanol from benzophenone using this compound and phenylmagnesium bromide, based on established laboratory procedures. It is important to note that yields can vary significantly based on reaction conditions, purity of reagents, and scale.
| Reagent | Substrate | Product | Typical Yield (%) | Reference |
| Phenylmagnesium Bromide | Benzophenone | Triphenylmethanol | 75-85 | Lab Manuals |
| This compound | Benzophenone | Triphenylmethanol | >90 | Inferred from reactivity principles and related reactions |
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol using Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzophenone
-
6M HCl (aq)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: A solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction mixture is stirred for 30 minutes.
-
Workup: The reaction is quenched by the slow addition of 6M HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude triphenylmethanol. The product can be purified by recrystallization.
Protocol 2: Synthesis of Triphenylmethanol using this compound
Materials:
-
This compound solution (in cyclohexane/ether)
-
Benzophenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzophenone (1.0 eq) in anhydrous diethyl ether.
-
Addition of this compound: Cool the benzophenone solution to 0 °C in an ice bath. Add the this compound solution (1.1 eq) dropwise via syringe. The reaction is typically rapid.
-
Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude triphenylmethanol. Purification can be achieved by recrystallization.
Logical Relationships and Workflows
The decision to use this compound or a Grignard reagent can be guided by the specific requirements of the synthesis.
Caption: Decision workflow for selecting between this compound and a Grignard reagent.
The experimental workflow for a typical reaction involving these organometallic reagents follows a general pattern, with key differences in the stringency of the required inert conditions.
Caption: Generalized experimental workflow for reactions with this compound and Grignard reagents.
Conclusion
References
A Comparative Guide to the Selectivity of Phenyllithium and Other Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Organolithium reagents are indispensable tools in modern organic synthesis, prized for their potent nucleophilicity and basicity. However, the utility of these powerful reagents is intrinsically linked to their selectivity. Understanding the nuanced differences in reactivity between various organolithium species is paramount for achieving desired chemical transformations, particularly in the complex molecular architectures prevalent in drug development. This guide provides a comparative analysis of the selectivity of phenyllithium versus common alkyllithium reagents—n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi)—supported by experimental data and detailed methodologies.
Core Principles of Selectivity: Basicity, Sterics, and Aggregation
The selectivity of an organolithium reagent is a multifactorial property governed by its basicity, the steric hindrance around the carbanionic center, and its state of aggregation in solution. These factors dictate the reagent's preference for acting as a nucleophile (addition to a carbonyl group) or as a base (deprotonation of an acidic proton).
Basicity: The basicity of organolithium reagents generally follows the stability of the corresponding carbanion. Alkyllithiums are significantly more basic than this compound due to the sp3-hybridized carbanionic carbon, which is less stable than the sp2-hybridized carbanion of this compound where the negative charge can be delocalized within the aromatic ring.[1] The established order of basicity for commonly used organolithium reagents is:
This compound < Methyllithium < n-Butyllithium < sec-Butyllithium < tert-Butyllithium [1]
This trend has profound implications for selectivity. A more basic reagent will more readily deprotonate a substrate, even at a site that is not the most acidic, leading to potential regioselectivity issues.
Steric Hindrance: The steric bulk of the organolithium reagent plays a crucial role in its accessibility to an electrophilic center. Highly hindered reagents like tert-butyllithium are less likely to act as nucleophiles and will preferentially function as bases, abstracting a proton from a sterically accessible position.[2]
Aggregation and Solvent Effects: In solution, organolithium reagents exist as aggregates (dimers, tetramers, hexamers, etc.), and the degree of aggregation influences their reactivity.[3] Less aggregated species, often favored in polar coordinating solvents like tetrahydrofuran (THF), are generally more reactive. Additives such as hexamethylphosphoramide (HMPA) can break up these aggregates, leading to more reactive monomeric species and influencing the reaction's regioselectivity.[4][5]
Chemoselectivity: Nucleophilic Addition vs. Deprotonation
A primary consideration when employing organolithium reagents is the competition between nucleophilic addition to a carbonyl group and deprotonation of an α-proton to form an enolate. The outcome of this competition is heavily influenced by the nature of the organolithium reagent and the substrate.
| Organolithium Reagent | Predominant Reactivity with Ketones | Key Influencing Factors |
| This compound (PhLi) | Nucleophilic Addition / Deprotonation | Less basic than alkyllithiums, leading to a greater propensity for nucleophilic addition, especially with less hindered ketones. |
| n-Butyllithium (n-BuLi) | Nucleophilic Addition / Deprotonation | Strong base and nucleophile; the outcome is highly substrate-dependent. |
| sec-Butyllithium (s-BuLi) | Primarily Deprotonation | Increased steric hindrance and basicity favor deprotonation over nucleophilic addition. |
| tert-Butyllithium (t-BuLi) | Almost Exclusively Deprotonation | High steric bulk and extreme basicity make it a poor nucleophile but an excellent reagent for deprotonation.[2] |
Regioselectivity: 1,2-Addition vs. 1,4-Conjugate Addition to α,β-Unsaturated Carbonyls
The reaction of organolithium reagents with α,β-unsaturated aldehydes and ketones presents a regioselectivity challenge: will the nucleophile add directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition)? This is a classic example of kinetic versus thermodynamic control.
Generally, "hard" nucleophiles, such as the highly reactive alkyllithiums, favor irreversible, kinetically controlled 1,2-addition.[6][7] "Softer" nucleophiles have a greater tendency to undergo reversible 1,4-addition, which is the thermodynamically favored pathway. The nature of this compound is more nuanced; its selectivity can be modulated by reaction conditions.
| Organolithium Reagent | Predominant Mode of Addition to Enones | General Observations |
| This compound (PhLi) | 1,2- or 1,4-Addition | Selectivity is highly sensitive to the solvent, temperature, and presence of additives. In non-polar solvents, it can exhibit a higher propensity for 1,2-addition, while coordinating solvents or additives can favor 1,4-addition. |
| n-Butyllithium (n-BuLi) | Primarily 1,2-Addition | As a "hard" nucleophile, it strongly favors direct addition to the carbonyl group. |
| sec-Butyllithium (s-BuLi) | Primarily 1,2-Addition | Similar to n-BuLi, its "hard" character directs it to the carbonyl carbon. |
| tert-Butyllithium (t-BuLi) | Primarily 1,2-Addition (if addition occurs) | Due to its high basicity, deprotonation of the enone is a common competing reaction. When addition does occur, it is predominantly 1,2. |
Experimental Data Snapshot: Addition to Cyclohexenone
While a comprehensive, directly comparative dataset under identical conditions is scarce in the literature, the following table synthesizes generally observed outcomes:
| Reagent | Substrate | Solvent | Predominant Product | Reference Context |
| PhLi | Cyclohexenone | THF | Mixture of 1,2- and 1,4-addition products | Selectivity is highly dependent on reaction conditions.[4] |
| n-BuLi | Cyclohexenone | THF | 1,2-addition product | Generally observed for "hard" alkyllithiums.[6][7] |
| s-BuLi | Cyclohexenone | THF | 1,2-addition product | Consistent with the behavior of "hard" nucleophiles. |
| t-BuLi | Cyclohexenone | THF | Primarily enolization; 1,2-addition if addition occurs | High basicity leads to deprotonation as a major pathway. |
Experimental Protocols
To rigorously compare the selectivity of different organolithium reagents, a standardized experimental protocol is essential. The following outlines a general procedure for investigating the addition of organolithium reagents to an α,β-unsaturated ketone.
General Protocol for Comparative Selectivity Study: Addition to 2-Cyclohexenone
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
2-Cyclohexenone
-
This compound solution (concentration determined by titration)
-
n-Butyllithium solution (concentration determined by titration)
-
sec-Butyllithium solution (concentration determined by titration)
-
tert-Butyllithium solution (concentration determined by titration)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line, syringes, septa)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere (argon or nitrogen).[1]
-
Reagent Addition: Anhydrous THF is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath. 2-Cyclohexenone (1.0 equivalent) is then added dropwise via syringe.
-
Organolithium Addition: The respective organolithium reagent (1.1 equivalents) is added dropwise to the stirred solution at -78 °C, ensuring the internal temperature does not rise significantly.[8] The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour).
-
Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product mixture is analyzed by ¹H NMR spectroscopy and/or gas chromatography (GC) to determine the ratio of 1,2-addition product to 1,4-addition product.
Safety Precaution: Organolithium reagents, particularly tert-butyllithium, are extremely pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere by trained personnel.[8]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Figure 1. Key factors influencing the selectivity of organolithium reagents.
Figure 2. Regioselectivity in the addition of organolithiums to enones.
Figure 3. General experimental workflow for a comparative selectivity study.
Conclusion
The choice between this compound and various alkyllithium reagents is a critical decision in synthesis design, with significant consequences for reaction outcomes. While alkyllithiums like n-BuLi, s-BuLi, and t-BuLi are prized for their strong basicity, this very property can lead to undesired deprotonation reactions. This compound, being less basic, often provides a more nuanced reactivity profile, with its selectivity being highly tunable through the choice of solvent and additives. For reactions requiring high basicity and tolerance for steric hindrance, the more substituted alkyllithiums are superior. Conversely, when delicate control between nucleophilic addition and deprotonation is required, or when modulating 1,2- versus 1,4-addition is a goal, this compound offers a versatile, albeit more condition-dependent, alternative. A thorough understanding of these principles, supported by careful experimental design, is essential for leveraging the full potential of these powerful synthetic tools.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. fishersci.it [fishersci.it]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternative Reagents for Phenylation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phenyl group is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While classical methods remain relevant, a diverse range of alternative reagents has emerged, offering advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key phenylation reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Classification of Phenylation Reagents
Phenylation reagents can be broadly categorized based on the nature of the phenylating species. The following diagram illustrates the logical relationship between these categories.
Caption: Classification of common phenylation reagents.
Performance Comparison of Phenylation Reagents
The choice of a phenylation reagent is dictated by factors such as substrate compatibility, desired yield, and reaction conditions. The following table summarizes quantitative data for various phenylation methods.
| Phenylation Method | Phenylating Reagent | Substrate | Catalyst/Conditions | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Grignard Reaction | Phenylmagnesium Bromide | Benzophenone | Diethyl ether | RT | 1 | ~34 | [1] |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 4-Nitrophenyl bromide | Pd(OAc)₂/7a, K₂CO₃ | RT | 0.08 | >95 | [2] |
| Suzuki-Miyaura Coupling | p-Tolylboronic Acid | 5-Bromoindole | Pd/SSphos, K₂CO₃ | 37 | 18 | >92 | [3] |
| Negishi Coupling | Phenylzinc Chloride | Aryl Halide | Pd[P(t-Bu)₃]₂, THF/NMP | 100 | - | Excellent | [4] |
| Negishi Coupling | sec-Alkylzinc reagent | Aryl Chloride | Pd(L7)(η³-cin)Cl | 10 | 48 | up to 99 | [5] |
| Stille Coupling | Phenyl-tributylstannane | Aryl Halide | Pd(PPh₃)₄, DMF | 110 | - | 52 | [6] |
| Stille Coupling | Alkyl-tin reagent | Acyl Chloride | Palladium Catalyst | - | - | 53-87 | [7] |
| Buchwald-Hartwig Amination | Aniline | Aryl Bromide | Pd(BINAP) | - | - | High | [8] |
| Sandmeyer-type (Hydroxylation) | Benzenediazonium salt | - | Cu₂O, Cu(NO₃)₂ | RT | - | - | [9] |
| Gomberg-Bachmann Reaction | Benzenediazonium salt | Benzene | Base | - | - | <40 | [10] |
| Photoredox-mediated C-H Arylation | Phenyl Diazonium Salt | 2,6-Diphenylpyrimidine | Pd(OAc)₂, Ru(II) or Ir(III) photoinitiator, AgOAc, white LED | RT | 8 | - | [11] |
| Formal Electrophilic Phenylation | Tropylium Ion | Various Nucleophiles | Oxidative ring-contraction | - | - | - | [12] |
Experimental Protocols
Detailed methodologies for key phenylation reactions are provided below.
Suzuki-Miyaura Cross-Coupling for Phenylation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Grignard Reaction for Phenylation
This protocol outlines the synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide.[1]
Materials:
-
Benzophenone (0.120 g, 0.66 mmol)
-
Phenylmagnesium chloride (1.45 mL of a solution)
-
Anhydrous diethyl ether
-
Hydrochloric acid (3.0 M)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
Ensure all glassware is oven-dried to exclude moisture.
-
In a round-bottom flask under a dry atmosphere, dissolve benzophenone in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add the phenylmagnesium chloride solution dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 3.0 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and evaporate the solvent to obtain the crude triphenylmethanol.
-
Recrystallize the product from a suitable solvent to afford the purified tertiary alcohol.
Sandmeyer Reaction for Phenylation (Hydroxylation)
This protocol describes the conversion of an aniline to a phenol via a diazonium salt intermediate.[9][13]
Materials:
-
Aniline derivative (1.0 equiv)
-
Sodium nitrite (NaNO₂, 1.1 equiv)
-
Hydrochloric acid (HCl, 3 equiv)
-
Copper(I) oxide (Cu₂O, catalytic)
-
Copper(II) nitrate (Cu(NO₃)₂, excess)
-
Ice
Procedure:
-
Dissolve the aniline derivative in aqueous HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) oxide and copper(II) nitrate in water.
-
Slowly add the cold diazonium salt solution to the copper salt solution at room temperature.
-
Vigorous nitrogen evolution should be observed. Stir the reaction mixture until the gas evolution ceases.
-
Extract the resulting phenol from the aqueous mixture with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to yield the crude phenol, which can be further purified.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical Suzuki-Miyaura phenylation workflow.
This guide provides a comparative overview of several key phenylation reagents. The choice of reagent and method will ultimately depend on the specific requirements of the synthetic target, including functional group tolerance, desired scale, and economic considerations. For more in-depth information, consulting the primary literature is recommended.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. byjus.com [byjus.com]
Scaling Up Phenylations: A Cost-Benefit Analysis of Phenyllithium vs. Phenylmagnesium Bromide
For researchers, scientists, and drug development professionals, the choice of a phenylating agent in large-scale synthesis is a critical decision that balances reactivity, safety, and cost. This guide provides a comprehensive comparison of phenyllithium and its common alternative, phenylmagnesium bromide (a Grignard reagent), offering a cost-benefit analysis supported by experimental data to inform your scale-up decisions.
When moving from laboratory to industrial production, the selection of reagents has profound implications for process efficiency, safety, and overall cost-effectiveness. This compound and phenylmagnesium bromide are both workhorses in organic synthesis for the introduction of a phenyl group. However, their distinct properties in terms of reactivity, handling, and cost present a classic trade-off for process chemists.
Executive Summary
This compound is a more reactive and potent nucleophile compared to phenylmagnesium bromide.[1][2] This heightened reactivity can translate to faster reaction times and potentially higher yields in certain applications, particularly with sterically hindered substrates. However, this comes at the cost of increased safety risks, as this compound is pyrophoric and requires stringent handling protocols, especially at an industrial scale.[3][4] Phenylmagnesium bromide, while less reactive, is generally a more cost-effective and safer alternative, making it a common choice for many large-scale processes. The decision to use one over the other often hinges on the specific requirements of the chemical transformation and the risk tolerance of the manufacturing process.
Cost-Benefit Analysis
A primary driver in any scale-up decision is the economic viability of the process. While market prices for chemical reagents fluctuate, a general cost comparison reveals a significant difference between this compound and phenylmagnesium bromide.
| Reagent | Form | Indicative Price (Lab Scale) | Key Cost Considerations |
| This compound | Solution in Dibutyl Ether | ~$150 - $200 per 100 mL (1.9 M) | Higher reagent cost.[5] Increased operational costs due to stringent safety measures for handling a pyrophoric substance. Potential for higher throughput due to faster reaction times. |
| Phenylmagnesium Bromide | Solution in Diethyl Ether or THF | ~$40 - $80 per 100 mL (3.0 M) | Lower reagent cost.[6] Reduced infrastructure and handling costs due to lower pyrophoric risk. May require longer reaction times or harsher conditions, potentially increasing energy costs. |
Note: The prices listed are for laboratory-scale quantities and are intended for relative comparison. Industrial-scale pricing will vary based on volume, supplier, and market conditions.
The higher upfront cost of this compound can sometimes be offset by improved process efficiency. For instance, in reactions where phenylmagnesium bromide shows sluggish reactivity or gives lower yields, the enhanced reactivity of this compound might lead to a more economical process overall by increasing throughput and reducing downstream purification costs. However, the significant investment in specialized equipment and rigorous safety protocols for handling pyrophoric materials at scale must be factored into the total cost equation.
Performance Comparison: Reactivity and Selectivity
The difference in the carbon-metal bond polarity between this compound and phenylmagnesium bromide is the primary driver of their differing reactivity. The more ionic character of the C-Li bond makes this compound a stronger base and a more potent nucleophile.[2]
| Feature | This compound | Phenylmagnesium Bromide |
| Reactivity | More reactive, stronger nucleophile and base.[1][2] | Less reactive, but still a potent nucleophile. |
| Selectivity | Generally less selective; can lead to side reactions like enolization. | Often more selective in additions to multifunctional molecules. |
| Functional Group Tolerance | Less tolerant of acidic protons and some functional groups. | More tolerant of a wider range of functional groups. |
| Reaction Conditions | Often effective at lower temperatures. | May require higher temperatures or longer reaction times. |
A key consideration in process development is the functional group tolerance of the chosen reagent. The high basicity of this compound can be problematic in the presence of even weakly acidic protons, leading to deprotonation rather than the desired nucleophilic addition. Phenylmagnesium bromide is generally more forgiving in this regard.
Experimental Protocols
To illustrate the practical differences in their application, here are representative laboratory-scale protocols for the synthesis of triphenylmethanol, a common reaction used to compare these reagents.
Synthesis of Triphenylmethanol using Phenylmagnesium Bromide
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.
-
Addition of Ketone: Once the Grignard reagent formation is complete, a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
Workup: After the addition is complete, the reaction mixture is cooled and then quenched by the slow addition of aqueous acid (e.g., dilute HCl or H₂SO₄).
-
Isolation: The organic layer is separated, washed, dried, and the solvent is removed to yield the crude triphenylmethanol, which can be further purified by recrystallization.
Synthesis of Triphenylmethanol using this compound
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Addition: A solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether is placed in the flask and cooled to 0°C. A solution of this compound (1.1 equivalents) is added dropwise from the dropping funnel while maintaining the temperature.
-
Workup: After the addition is complete, the reaction is stirred for a short period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated to give the crude product.
Safety and Handling at Scale
The most significant differentiator between this compound and phenylmagnesium bromide in a scale-up context is safety.
This compound:
-
Pyrophoric Nature: this compound is pyrophoric, meaning it can ignite spontaneously on contact with air.[3] This necessitates handling in a strictly inert atmosphere, using specialized equipment such as glove boxes or closed-system reactors.[3]
-
Engineering Controls: At an industrial scale, this requires robust engineering controls, including nitrogen-purged reactors, specialized transfer lines, and dedicated fire suppression systems. A thorough Process Hazard Analysis (PHA) is critical before any scale-up operation.[7][8]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, specialized gloves, and face shields are mandatory.[3]
Phenylmagnesium Bromide:
-
Flammability: While not pyrophoric, Grignard reagents are highly flammable and react violently with water.
-
Exothermic Reactions: The formation of Grignard reagents is highly exothermic and requires careful temperature control to prevent runaway reactions, especially at a large scale.
-
Handling: While still requiring an inert atmosphere and careful handling, the safety protocols are generally less stringent than for pyrophoric reagents.
Visualizing the Workflow
The following diagrams illustrate the general workflows for reactions involving this compound and phenylmagnesium bromide, highlighting the key differences in their handling and reaction setup.
Caption: Workflow for a Grignard reaction with phenylmagnesium bromide.
Caption: Workflow for a reaction with this compound.
Conclusion: Making the Right Choice for Scale-Up
The decision to use this compound or phenylmagnesium bromide in a large-scale synthesis is a multifaceted one that requires a thorough evaluation of the specific chemical process and the available manufacturing infrastructure.
-
Choose Phenylmagnesium Bromide when:
-
Cost is a primary driver.
-
The substrate is sufficiently reactive.
-
The process involves functional groups that are sensitive to highly basic conditions.
-
The facility is not equipped to handle pyrophoric reagents at scale.
-
-
Choose this compound when:
-
High reactivity is required for a sluggish transformation.
-
Faster reaction cycles are needed to improve throughput.
-
The substrate is sterically hindered.
-
The necessary specialized handling equipment and safety protocols are in place.
-
For many applications, the safer and more economical profile of phenylmagnesium bromide makes it the preferred choice for industrial-scale phenylations. However, for challenging syntheses where its reactivity falls short, the potent nature of this compound, despite its higher cost and handling challenges, can be the key to a successful and efficient large-scale production. A thorough process hazard analysis and a careful cost evaluation are paramount in making an informed and responsible decision.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ors-consulting.com [ors-consulting.com]
- 8. marsh.com [marsh.com]
A Comparative Guide to Phenyllithium and Phenylsodium for Researchers and Drug Development Professionals
An objective analysis of two potent organometallic reagents, this guide provides a comparative study of phenyllithium and phenylsodium. Delving into their fundamental properties, reactivity, and handling, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed reagent selection in organic synthesis.
This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for their synthesis and titration, and visualizes essential concepts using Graphviz diagrams. The information presented is collated from established chemical literature and safety data.
At a Glance: Key Property Comparison
This compound and phenylsodium, while both serving as powerful phenylating agents, exhibit significant differences in their physical and chemical properties. These differences, stemming from the distinct nature of the lithium and sodium counterions, have profound implications for their reactivity, solubility, and handling requirements.
| Property | This compound | Phenylsodium |
| Molecular Formula | C₆H₅Li | C₆H₅Na |
| Molecular Weight | 84.05 g/mol [1] | 100.10 g/mol |
| Appearance | Colorless crystalline solid; commercially available as a solution in various shades of brown or red.[1][2] | Yellowish-white amorphous powder which may appear as a light brown powder when contaminated.[1] |
| Solubility | Soluble in ethers (e.g., diethyl ether, THF) and tertiary amines.[1][3][4] Insoluble in hydrocarbons without donor additives.[1][3][4] | Insoluble in hydrocarbons.[1] Reacts with ethers, but can be stabilized and solubilized by forming complexes with this compound.[1] |
| Aggregation in Solution | Exists as a tetramer in diethyl ether and an equilibrium of monomer and dimer in THF.[2][5] The aggregation state is solvent-dependent.[2] | Tends to form higher-order aggregates. Exists as a dimer in the presence of PMDTA, while this compound forms a monomer.[1] |
| Stability | Solutions in diethyl ether are unstable at room temperature over long periods.[3][4] More stable in solutions with minimal ether.[3][4] | Highly reactive and pyrophoric.[1] Can be stabilized in solution by complexation with this compound.[1] Thermally unstable.[6] |
| Basicity | Strong base, capable of deprotonating a wide range of substrates.[7][8] | Considered a stronger base than this compound due to the more ionic nature of the C-Na bond. |
| Reactivity | Highly reactive nucleophile and base.[1][7][8] | More reactive and less selective than this compound. Reacts violently with diethyl ether unless complexed.[1] |
Reactivity and Applications: A Comparative Overview
Both this compound and phenylsodium are primarily utilized for the introduction of a phenyl group into organic molecules through nucleophilic addition and substitution reactions. However, the difference in the C-M bond polarity (more ionic for C-Na) renders phenylsodium a more reactive, and often less selective, reagent.
Nucleophilic Addition: Both reagents readily add to carbonyl compounds. While direct quantitative comparisons of yields under identical conditions are scarce in the literature, the higher reactivity of phenylsodium suggests it may react more rapidly, but potentially with lower selectivity and a higher propensity for side reactions, such as enolization.
Metallation (Deprotonation): Phenylsodium is a stronger base than this compound and can deprotonate a wider range of weakly acidic C-H bonds. This enhanced basicity can be advantageous for specific metallation reactions but can also lead to undesired side reactions. Metallation with phenylsodium is a common method for preparing other organosodium compounds.[1]
Safety and Handling: Both reagents are pyrophoric and must be handled under an inert atmosphere using air-free techniques.[6] Phenylsodium is generally considered more hazardous due to its higher reactivity and tendency to burst into flames upon contact with air.[1] Solutions of this compound are commercially available, while phenylsodium is typically prepared in situ for immediate use.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and titration of this compound and phenylsodium. These procedures are intended for experienced researchers in a well-equipped laboratory. Strict adherence to safety protocols for handling pyrophoric reagents is mandatory.
Synthesis Protocols
Synthesis of this compound from Bromobenzene
This protocol is adapted from established laboratory procedures.
-
Materials:
-
Lithium metal (containing 1-3% sodium), 18 g (2.57 mol)
-
Anhydrous diethyl ether, 800 mL
-
Bromobenzene, 150.7 g (1.1 mol)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, flatten the lithium metal to a thickness of approximately 1.5 mm and cut it into small chips (2 x 10 x 1.5 mm).
-
Place the lithium chips into a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a bubbler.
-
Add 800 mL of anhydrous diethyl ether to the flask and cool the mixture to -25 °C using a cooling bath.
-
Purge the system with a steady stream of inert gas.
-
Add the bromobenzene to the dropping funnel. Add an initial portion of 10 g of bromobenzene to the reaction mixture.
-
An increase in temperature and turbidity indicates the initiation of the reaction.
-
Once the initial reaction subsides (approximately 10 minutes), add the remaining bromobenzene dropwise over 1 hour, maintaining the temperature between -15 and -20 °C. The black coating on the lithium metal should disappear.
-
After the addition is complete, continue stirring at -15 °C for an additional hour.
-
Allow the reaction mixture to warm to 0 °C.
-
The resulting this compound solution can be transferred to a storage vessel under an inert atmosphere. It is not necessary to filter off the unreacted lithium.
-
The concentration of the this compound solution should be determined by titration. A yield of approximately 90% is typical.
-
Synthesis of Phenylsodium from Chlorobenzene
This protocol is based on established methods for preparing phenylsodium.
-
Materials:
-
Sodium metal (as sand), 11.5 g (0.5 g-atom)
-
Anhydrous toluene, 150 mL
-
Chlorobenzene, 22.5 g (0.2 mol)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas, add 150 mL of anhydrous toluene and 11.5 g of sodium sand.
-
Stir the mixture at room temperature.
-
Add the chlorobenzene to the dropping funnel.
-
Initiate the reaction by adding a small portion of the chlorobenzene. An exothermic reaction should begin after about 45 minutes.
-
Maintain the reaction temperature below 40 °C using a cooling bath.
-
Add the remaining chlorobenzene dropwise over a period that allows for temperature control. The entire reaction typically takes about 2 hours.
-
The resulting toluene solution of phenylsodium is highly reactive and should be used immediately.
-
The yield can be determined by quenching an aliquot with excess solid carbon dioxide, followed by acidification to form benzoic acid. A typical yield is around 87%.
-
Titration Protocol
Titration of this compound (Gilman Double Titration Method)
This is a widely used method for determining the concentration of organolithium reagents.
-
Materials:
-
This compound solution (in ether)
-
1,2-Dibromoethane
-
Anhydrous diethyl ether
-
Standardized 0.1 M HCl
-
Phenolphthalein indicator
-
Water
-
-
Procedure:
-
Total Base Titration: a. Under an inert atmosphere, transfer 2.0 mL of the this compound solution into a flask containing 20 mL of water. b. Add a few drops of phenolphthalein indicator. c. Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V_total).
-
Non-organometallic Base Titration: a. Under an inert atmosphere, transfer 2.0 mL of the this compound solution into a separate flask. b. Add 0.5 mL of 1,2-dibromoethane and stir for 5-10 minutes. This reaction consumes the active this compound. c. Add 20 mL of water to the flask. d. Add a few drops of phenolphthalein indicator. e. Titrate with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V_alkoxide).
-
Calculation:
-
The volume of HCl corresponding to the active this compound is V_active = V_total - V_alkoxide.
-
Molarity of this compound = (V_active × Molarity of HCl) / 2.0 mL
-
-
Note on Phenylsodium Titration: A similar double titration procedure can be adapted for phenylsodium. However, due to its extreme reactivity, all glassware must be scrupulously dried, and the titration should be performed promptly after synthesis under a strictly inert atmosphere. Quenching with a reactive halide like benzyl chloride followed by titration of the remaining basic species is a potential approach. Direct titration methods without prior quenching are also available for organolithiums and may be adaptable.
Visualizing Concepts
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and reactivity of this compound and phenylsodium.
References
Determining Phenyllithium Concentration: A Comparative Guide to Titration Methods
The accurate determination of phenyllithium concentration is crucial for its effective use in organic synthesis, where it serves as a powerful metalating agent and a precursor for introducing phenyl groups.[1] Commercial solutions of this compound can degrade over time, making it essential for researchers to re-validate their concentration before use.[2] This guide provides a comparative analysis of common titration methods for determining the concentration of this compound, offering detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their needs.
Comparison of Common Titration Methods
Several methods are available for the titration of organolithium reagents, each with its own advantages and disadvantages in terms of accuracy, precision, and ease of use. The most prevalent methods for this compound include direct titration with a colorimetric endpoint and the Gilman double titration method.
| Method | Titrant | Indicator | Typical Accuracy | Typical Precision | Notes |
| Direct Titration | sec-Butanol | Diphenylacetic acid | ~±0.05 M | Good | Persistent yellow endpoint. Requires recrystallization of the indicator.[3] |
| Direct Titration | sec-Butanol | N-Benzylbenzamide | High | Good (±σ-1 for triplicate) | Distinct blue endpoint. Less reactive aryllithiums like PhLi are best titrated at 0°C.[4] |
| Gilman Double Titration | Standard Acid (e.g., HCl) | Phenolphthalein | High | Good | Distinguishes between active organolithium and non-basic impurities (alkoxides/hydroxides). More complex procedure.[4][5] |
Experimental Protocols
Below are detailed protocols for the validated titration methods. It is critical to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents to prevent the degradation of the highly reactive this compound.
Method 1: Direct Titration using Diphenylacetic Acid
This method relies on the deprotonation of diphenylacetic acid by this compound to produce a colored lithium diphenylacetate salt. The endpoint is a persistent yellow color.[3]
Materials:
-
Diphenylacetic acid (recrystallized from toluene and dried)[3]
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution of unknown concentration
-
Dry glassware (burette, flask, magnetic stirrer)
-
Inert atmosphere setup
Procedure:
-
Accurately weigh approximately 1.00 mmol of purified diphenylacetic acid into a dry flask equipped with a magnetic stir bar.
-
Under an inert atmosphere, add 8 mL of dry THF to dissolve the diphenylacetic acid.
-
Fill a dry burette with the this compound solution.
-
Slowly add the this compound solution dropwise to the stirring diphenylacetic acid solution at room temperature.
-
A transient yellow color will appear with each drop and dissipate upon stirring. As the endpoint is approached, a white precipitate may form.[3]
-
The endpoint is reached when the yellow color persists for more than a few minutes.[3]
-
Record the volume of this compound solution added.
-
Repeat the titration at least twice more and calculate the average concentration.
Calculation: Concentration (M) = Moles of Diphenylacetic Acid / Volume of this compound (L)
Method 2: Direct Titration using N-Benzylbenzamide
This method utilizes N-benzylbenzamide as an indicator, which forms a deep blue dianion upon reaction with excess this compound.[4]
Materials:
-
N-Benzylbenzamide
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution of unknown concentration
-
Dry glassware (burette, flask, magnetic stirrer)
-
Inert atmosphere setup
-
Cooling bath (0°C)
Procedure:
-
Add approximately 100 mg of N-benzylbenzamide to a dry flask with a magnetic stir bar under an inert atmosphere.
-
Fill a dry burette with the this compound solution.
-
Add the this compound solution dropwise to the stirred, cooled indicator solution.
-
The endpoint is indicated by the first appearance of a persistent, intense blue color.[4]
-
Record the volume of this compound solution added.
-
Repeat the titration for a total of three determinations and average the results.
Calculation: Concentration (M) = Moles of N-Benzylbenzamide / Volume of this compound (L)
References
Phenyllithium vs. LDA: A Comparative Guide for Base Selection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reaction outcomes. Among the strong bases frequently employed, phenyllithium (PhLi) and lithium diisopropylamide (LDA) are two prominent organolithium reagents, each possessing distinct properties that render them suitable for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Core Properties and Reactivity Profiles
This compound and LDA exhibit fundamental differences in their structure and reactivity. LDA is a non-nucleophilic, sterically hindered base, making it an exceptional tool for the selective deprotonation of acidic protons, particularly in the formation of kinetic enolates.[1][2][3] In contrast, this compound is a potent nucleophile in addition to being a strong base. This dual reactivity allows it to participate in both deprotonation and nucleophilic addition or substitution reactions.[4][5]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between this compound and LDA.
| Feature | This compound (PhLi) | Lithium Diisopropylamide (LDA) | References |
| pKa of Conjugate Acid | ~43 (Benzene) | ~36 (Diisopropylamine) | [6] |
| Primary Function | Strong Base & Nucleophile | Non-Nucleophilic Strong Base | [4][5] |
| Regioselectivity in Ketone Deprotonation | Can lead to mixtures of kinetic and thermodynamic enolates, or act as a nucleophile. | Highly selective for the kinetic enolate. | [1][2][3] |
| Typical Reaction Temperature | Variable, often 0 °C to room temperature for deprotonation. | Low temperatures (e.g., -78 °C) to ensure kinetic control. | [6] |
Regioselectivity in the Deprotonation of Unsymmetrical Ketones
A critical application of strong bases in organic synthesis is the deprotonation of unsymmetrical ketones to form enolates, which are versatile intermediates for carbon-carbon bond formation. The regiochemical outcome of this deprotonation—formation of the kinetic versus the thermodynamic enolate—is highly dependent on the choice of base and reaction conditions.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton. This is the faster-forming product.
-
Thermodynamic Enolate: Formed by the removal of the more sterically hindered α-proton, leading to a more substituted and more stable double bond.
LDA is the reagent of choice for the selective formation of the kinetic enolate . Its bulky isopropyl groups prevent it from accessing the more sterically hindered α-proton, leading to preferential deprotonation at the less substituted position.[1][2][3] This reaction is typically carried out at low temperatures (-78 °C) to prevent equilibration to the more stable thermodynamic enolate.
This compound , being less sterically hindered than LDA, can deprotonate at both α-positions, often leading to a mixture of kinetic and thermodynamic enolates. Furthermore, its nucleophilic character can lead to a competing reaction: addition to the carbonyl group. The outcome of the reaction of this compound with an unsymmetrical ketone is therefore highly dependent on the substrate and reaction conditions.
Experimental Example: Deprotonation of 2-Methylcyclohexanone
The deprotonation of 2-methylcyclohexanone serves as a classic example to illustrate the regioselectivity of LDA.
-
With LDA at -78 °C: The reaction almost exclusively yields the kinetic enolate, resulting from deprotonation at the C-6 position. Subsequent alkylation with an electrophile, such as methyl iodide, leads to the formation of 2,6-dimethylcyclohexanone.[7]
-
With this compound: The reaction is less straightforward. While deprotonation can occur, nucleophilic addition to the carbonyl group is a significant competing pathway. The ratio of deprotonation to addition would depend on factors like temperature and steric hindrance around the carbonyl group.
Experimental Protocols
Protocol 1: Formation of a Kinetic Lithium Enolate and Subsequent Alkylation using LDA
This protocol describes the generation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by alkylation with methyl iodide.[7]
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Reaction of this compound with a Ketone (Illustrating Nucleophilic Addition)
This protocol outlines the nucleophilic addition of this compound to cyclohexanone.[8]
Materials:
-
This compound solution in a suitable solvent (e.g., dibutyl ether)
-
Anhydrous diethyl ether or THF
-
Cyclohexanone
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of this compound: Cool the cyclohexanone solution to 0 °C in an ice bath. Add the this compound solution (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 1-phenylcyclohexan-1-ol, can be purified by recrystallization or column chromatography.
Logical Workflow for Base Selection
The choice between this compound and LDA is dictated by the desired transformation. The following diagram illustrates a logical workflow for selecting the appropriate base.
Caption: Decision tree for selecting between LDA and this compound.
Experimental Workflow for Kinetic Enolate Formation
The following diagram outlines the typical experimental workflow for the generation of a kinetic enolate using LDA followed by electrophilic trapping.
Caption: Workflow for kinetic enolate formation and alkylation using LDA.
Conclusion
The choice between this compound and LDA as a base in organic reactions is a clear illustration of the principle of chemoselectivity. LDA's steric bulk renders it a highly selective, non-nucleophilic base, making it the superior choice for the regioselective formation of kinetic enolates from unsymmetrical ketones. This compound, while a strong base, also exhibits potent nucleophilicity, which can be advantageous for introducing a phenyl group but can be a complicating factor when only deprotonation is desired. A thorough understanding of the distinct reactivity profiles of these two reagents, as outlined in this guide, is crucial for the successful design and execution of complex organic syntheses.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Stereoselectivity of Phenyllithium and Phenylmagnesium Bromide Additions
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms dictates biological activity. The nucleophilic addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, and the choice of reagent can profoundly influence the stereochemical outcome. This guide provides an objective comparison of the stereoselectivity of phenyllithium and phenylmagnesium bromide additions to chiral carbonyl compounds, supported by experimental data and detailed methodologies.
The Decisive Role of the Metal Cation: Chelation vs. Non-Chelation Control
The stereochemical course of nucleophilic additions to chiral aldehydes and ketones, particularly those bearing a Lewis basic heteroatom (such as oxygen or nitrogen) at the α- or β-position, is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model. The choice between these pathways is heavily influenced by the Lewis acidity of the metal cation in the organometallic reagent.
Phenylmagnesium Bromide (PhMgBr): The magnesium ion in a Grignard reagent is a sufficiently strong Lewis acid to coordinate with both the carbonyl oxygen and the heteroatom of a nearby chelating group. This forms a rigid, five- or six-membered cyclic transition state. The incoming nucleophile (the phenyl group) is then directed to a specific face of the carbonyl, leading to a high degree of diastereoselectivity, typically favoring the syn product.[1]
This compound (PhLi): In contrast, the lithium ion is a weaker Lewis acid and generally does not form a stable chelate with the substrate.[2][3] Consequently, the reaction proceeds through an open-chain transition state, as described by the Felkin-Anh model. In this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This typically results in the formation of the anti product.[1]
Quantitative Data Comparison
The diastereoselectivity of these reactions is highly dependent on the substrate and reaction conditions. The following table summarizes the typical diastereomeric ratios (d.r.) observed for the addition of phenylmagnesium bromide versus this compound to a generic α-alkoxy ketone capable of chelation. A higher diastereomeric ratio indicates greater stereochemical control.
| Organometallic Reagent | Substrate (Generic) | Control Model | Major Product | Typical Diastereomeric Ratio (syn:anti) |
| Phenylmagnesium Bromide | α-Alkoxy Ketone | Chelation | syn | >95:5[1] |
| This compound | α-Alkoxy Ketone | Felkin-Anh (Non-chelation) | anti | 10:90[1] |
It is important to note that for substrates lacking a chelating group, both this compound and phenylmagnesium bromide additions are generally governed by the Felkin-Anh model, and the differences in stereoselectivity may not be as pronounced. In some cases, with specific non-chelating substrates, research has shown no substantial differences in the stereoselectivities of this compound and phenylmagnesium bromide additions.[4]
Visualization of Stereochemical Control
The following diagram illustrates the competing transition states that dictate the stereochemical outcome of the nucleophilic addition of this compound and phenylmagnesium bromide to a chiral α-alkoxy aldehyde.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and implementing stereoselective reactions. Below are generalized procedures for the diastereoselective addition of phenylmagnesium bromide and this compound to a chiral α-alkoxy carbonyl compound.
Protocol 1: Chelation-Controlled Addition of Phenylmagnesium Bromide
This protocol describes a general procedure for the diastereoselective addition of phenylmagnesium bromide to a chiral α-alkoxy ketone under chelation control.
Materials:
-
Chiral α-alkoxy ketone
-
Phenylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled and flame-dried.
-
Reagent Addition: The chiral α-alkoxy ketone (1.0 equiv) is dissolved in anhydrous THF or diethyl ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The phenylmagnesium bromide solution (1.2-1.5 equiv) is added dropwise to the stirred solution of the ketone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the purified product.[1]
Protocol 2: Felkin-Anh-Controlled Addition of this compound
This protocol outlines a general procedure for the diastereoselective addition of this compound to a chiral α-alkoxy ketone under non-chelation control.
Materials:
-
Chiral α-alkoxy ketone
-
This compound (e.g., 1.8 M solution in dibutyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringe, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is assembled and flame-dried.
-
Reagent Addition: The chiral α-alkoxy ketone (1.0 equiv) is dissolved in anhydrous THF or diethyl ether and added to the reaction flask via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Organolithium Addition: The this compound solution (1.2-1.5 equiv) is added dropwise via syringe to the stirred solution of the ketone over a period of 20 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Analysis: The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy or GC analysis.[1]
Conclusion
The choice between this compound and phenylmagnesium bromide for nucleophilic additions to chiral carbonyl compounds with a chelating auxiliary is a critical decision that dictates the stereochemical outcome. Phenylmagnesium bromide, through chelation control, reliably affords the syn-diastereomer with high selectivity. Conversely, this compound, operating under Felkin-Anh control, predominantly yields the anti-diastereomer. For substrates lacking a chelating group, the stereochemical preference for both reagents is guided by the Felkin-Anh model, and the resulting selectivity may be comparable. A thorough understanding of these principles allows for the rational design of synthetic routes to access specific stereoisomers, a fundamental requirement in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. academic.oup.com [academic.oup.com]
Reactivity Showdown: Phenyllithium Dimer vs. Tetramer Aggregates
A comprehensive guide for researchers on the differential reactivity of phenyllithium aggregates, supported by experimental data and detailed protocols.
This compound, a cornerstone reagent in organic synthesis, exhibits complex solution behavior, primarily existing as a dynamic equilibrium of various aggregates. The specific aggregation state—predominantly a mix of dimers and tetramers in ethereal solvents—profoundly influences its nucleophilicity and basicity. Understanding the relative reactivity of these aggregates is critical for controlling reaction outcomes, optimizing yields, and ensuring reproducibility in synthetic and process chemistry. This guide provides an objective comparison of this compound dimer and tetramer reactivity, presenting key experimental data, detailed methodologies, and visual workflows to aid researchers in harnessing the full potential of this versatile reagent.
The Impact of Aggregation on Reactivity
In solution, the aggregation state of this compound is highly dependent on the solvent. In diethyl ether, it exists as a mixture of tetramers and dimers, while in more coordinating solvents like tetrahydrofuran (THF), the equilibrium shifts towards dimers and monomers.[1][2][3] The general consensus, supported by extensive experimental evidence, is that lower aggregates are significantly more reactive than higher aggregates. This is attributed to the increased availability of the anionic carbon center for reaction when it is part of a smaller, less sterically hindered, and more loosely associated cluster.
While direct kinetic studies on this compound's distinct aggregates are challenging due to their rapid interconversion, studies on analogous alkyllithiums, such as n-butyllithium (n-BuLi), provide dramatic and insightful quantitative comparisons. These findings are widely considered to be representative of the behavior of this compound aggregates as well.
Quantitative Comparison of Aggregate Reactivity
The following table summarizes key quantitative data from studies on organolithium aggregates, highlighting the vast differences in reactivity. The data for n-butyllithium is included as a powerful analogue to illustrate the reactivity trend.
| Organolithium Reagent | Aggregate Comparison | Substrate | Relative Reactivity | Experimental Method | Reference |
| n-Butyllithium | Dimer vs. Tetramer | (Phenylthio)acetylene | Dimer is 3.5 x 10⁸ times more reactive | Rapid-Injection NMR | [4] |
| n-Butyllithium | Dimer vs. Tetramer | p-Diethylaminobenzaldehyde | Dimer is at least 2 x 10⁴ times more reactive | Rapid-Injection NMR | [4] |
| n-Butyllithium | Dimer vs. Tetramer | (Trimethylsilyl)acetylene | Dimer reacts within seconds; Tetramer is essentially unreactive (reacts via dissociation to dimer) | Rapid-Injection NMR | [4] |
| 2-Methoxy-6-(methoxymethyl)this compound | Monomer vs. Tetramer | (p-Tolylsulfonyl)acetylene | Monomer is at least 10¹⁴ times more reactive | Rapid-Injection NMR | [4][5] |
This data unequivocally demonstrates that the tetrameric form of organolithium reagents is kinetically far less competent than the dimeric or monomeric species. For many synthetic purposes, the tetramer can be considered a relatively unreactive "storage" form, with the reaction proceeding through the small equilibrium concentration of the more reactive lower aggregates.
Logical Relationship of this compound Aggregates in Solution
The following diagram illustrates the dynamic equilibrium between the tetrameric and dimeric forms of this compound in an ether solvent and their subsequent reaction with a generic electrophile (E). The significantly larger arrow for the dimer's reaction pathway reflects its vastly higher reactivity.
Caption: Equilibrium and reactivity pathways of this compound aggregates.
Experimental Protocols
The determination of aggregate reactivity relies on specialized techniques capable of measuring kinetics at very low temperatures, where the interconversion of aggregates is slow relative to the reaction rate.
Key Experiment: Rapid-Injection NMR (RINMR) Spectroscopy
This is a powerful technique for directly observing the reaction of individual aggregates when their interconversion is slow on the NMR timescale.[4][5]
Objective: To measure the individual reaction rates of coexisting organolithium aggregates with a substrate.
Methodology:
-
Preparation: A solution of the organolithium reagent (e.g., this compound or n-butyllithium) in a suitable solvent system (e.g., a mixture of THF and diethyl ether) is prepared and cooled to a very low temperature (typically below -100 °C) inside an NMR spectrometer equipped with a cryoprobe. At these temperatures, the equilibrium between aggregates like dimers and tetramers is "frozen" on the NMR timescale, allowing for the distinct observation of signals for each species.
-
Injection: A solution of the electrophile (substrate) is rapidly injected into the cold, stirred organolithium solution directly within the NMR tube. Efficient mixing (<1 second) is crucial.[5]
-
Data Acquisition: Immediately following injection, a series of NMR spectra (e.g., ¹³C or ¹H) are acquired over time.
-
Analysis: The disappearance of the signals corresponding to the starting aggregates and the appearance of product signals are monitored. By integrating the signals in each spectrum, concentration vs. time profiles for each aggregate can be generated.
-
Kinetic Modeling: The resulting concentration profiles are then fitted to appropriate kinetic models to extract the rate constants for the reaction of each individual aggregate.[5]
Experimental Workflow for Reactivity Determination
The diagram below outlines the typical workflow for investigating the reactivity of this compound aggregates.
Caption: Workflow for determining the relative reactivity of PhLi aggregates.
Conclusion for the Researcher
For professionals in drug development and synthetic chemistry, the key takeaway is that the reactivity of this compound is not monolithic but is instead governed by a dynamic equilibrium of aggregates. The dimer is the kinetically dominant species, while the tetramer is comparatively inert. To enhance reaction rates and ensure consistent outcomes, reaction conditions should be chosen to favor the formation of lower aggregates. This can be achieved through:
-
Solvent Choice: Using more polar, coordinating solvents like THF can break down tetramers into more reactive dimers and monomers.[1][2][3]
-
Additives: The addition of strong Lewis bases, such as TMEDA (tetramethylethylenediamine) or PMDTA (pentamethyldiethylenetriamine), can sequester lithium cations and promote the formation of smaller, more reactive species.[1][2]
-
Concentration: Lower concentrations can favor the dissociation of higher aggregates.[6]
By understanding and controlling the aggregation state of this compound, researchers can move from empirical optimization to a more rational design of reaction conditions, leading to more efficient, predictable, and scalable synthetic processes.
References
A Comparative Guide to the Synthesis of Phenyllithium from Phenyl Halides
For Researchers, Scientists, and Drug Development Professionals
Phenyllithium (C₆H₅Li) is a cornerstone organometallic reagent in organic synthesis, prized for its potent nucleophilicity and basicity. Its preparation is a fundamental procedure in many research and industrial laboratories. The most common laboratory-scale synthesis involves the reaction of a phenyl halide with lithium metal. The choice of the starting phenyl halide—iodide, bromide, or chloride—significantly impacts the reaction's efficiency, yield, and the profile of side reactions. This guide provides an objective comparison of these precursors, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparative Analysis of Phenyl Halide Precursors
The synthesis of this compound from phenyl halides and lithium metal follows the general reaction:
C₆H₅X + 2 Li → C₆H₅Li + LiX (where X = I, Br, Cl)
The reactivity of the phenyl halides in this reaction follows the order of decreasing carbon-halogen bond strength: Phenyl Iodide > Phenyl Bromide > Phenyl Chloride . This trend in reactivity influences the reaction conditions, yields, and the prevalence of side reactions.
Phenyl Iodide: Due to the relatively weak C-I bond, iodobenzene is the most reactive of the phenyl halides. This high reactivity allows for rapid reaction initiation and completion, often at lower temperatures than those required for the other halides. However, this heightened reactivity also increases the propensity for side reactions, most notably Wurtz-type coupling, which can lead to the formation of biphenyl (C₆H₅-C₆H₅) and reduce the yield of this compound. While specific high-yield protocols are less commonly detailed in readily available literature, the general principles of its high reactivity are well-established.
Phenyl Bromide: Bromobenzene represents a well-balanced precursor in terms of reactivity and stability. It reacts readily with lithium metal under relatively mild conditions to afford high yields of this compound.[1] The incidence of Wurtz coupling is lower than with iodobenzene, making it a popular and reliable choice for this compound synthesis.[1]
Phenyl Chloride: Chlorobenzene is the least reactive of the three common phenyl halides due to the strong C-Cl bond. Consequently, the reaction requires more forcing conditions, such as higher temperatures, to initiate and proceed at a reasonable rate. Despite its lower reactivity, under optimized conditions, chlorobenzene can provide excellent yields of this compound, often comparable to or even exceeding those from bromobenzene.[1] Its lower cost and the reduced tendency for Wurtz coupling make it an attractive option, particularly for large-scale preparations.
Side Reactions: The Wurtz Coupling
The primary side reaction in the synthesis of this compound from phenyl halides is the Wurtz coupling, where the newly formed this compound reacts with the starting phenyl halide:
C₆H₅Li + C₆H₅X → C₆H₅-C₆H₅ + LiX
The propensity for this reaction is directly related to the reactivity of the phenyl halide. Therefore, the use of phenyl iodide is most likely to result in significant biphenyl formation, while phenyl chloride is the least prone to this side reaction. Careful control of reaction temperature and slow addition of the phenyl halide are crucial to minimize this undesired coupling.
Quantitative Data Comparison
The following table summarizes key quantitative data for the synthesis of this compound from different phenyl halides. It is important to note that the data for phenyl bromide and phenyl chloride are from a single source with optimized, directly comparable conditions, while the data for phenyl iodide is based on general reactivity principles due to the lack of a specific, comparable high-yield protocol in the surveyed literature.
| Phenyl Halide | Typical Yield (%) | Reaction Temperature (°C) | Relative Reaction Rate | Propensity for Wurtz Coupling |
| Phenyl Iodide | - | Generally low | Highest | Highest |
| Phenyl Bromide | 92.1[1] | ~10[1] | Moderate | Moderate |
| Phenyl Chloride | 94.0[1] | 15-20[1] | Lowest | Lowest |
Experimental Workflow
The general workflow for the synthesis of this compound from a phenyl halide is depicted in the following diagram. This process must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the high reactivity of this compound with air and moisture.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from bromobenzene and chlorobenzene.
Synthesis of this compound from Phenyl Bromide
This protocol is adapted from a high-yield procedure.[1]
Materials:
-
Lithium metal dispersion (containing 1% sodium)
-
Bromobenzene
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a rigorously dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an argon/nitrogen line, add a dispersion of lithium metal (9.25 g, 1.32 mol) in 150 mL of anhydrous benzene and 16 mL (0.154 mol) of anhydrous diethyl ether.
-
Prepare a solution of 65 mL (0.618 mol) of bromobenzene in 49 mL (0.464 mol) of anhydrous diethyl ether and place it in the dropping funnel.
-
With vigorous stirring, initiate the reaction by adding approximately 5 mL of the bromobenzene solution. An increase in temperature and turbidity indicates the start of the reaction.
-
Once the reaction has initiated, add the remainder of the bromobenzene solution dropwise over 1.5 hours, maintaining the reaction temperature at approximately 10°C using an external cooling bath.
-
After the addition is complete, continue stirring the mixture at 10°C for an additional 30 minutes, then allow it to warm to room temperature over 30 minutes with continued stirring.
-
The resulting mixture contains a solution of this compound and a precipitate of lithium bromide. The solution can be used directly or filtered under an inert atmosphere to remove the lithium salts.
-
The concentration of the this compound solution should be determined by titration (e.g., Gilman double titration). The reported yield for this procedure is 92.1% .[1]
Synthesis of this compound from Phenyl Chloride
This protocol is adapted from a high-yield procedure.[1]
Materials:
-
Lithium metal dispersion (containing 1% sodium)
-
Chlorobenzene
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a rigorously dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an argon/nitrogen line, add a dispersion of lithium metal (9.25 g, 1.32 mol) in 150 mL of anhydrous benzene and 16 mL (0.154 mol) of anhydrous diethyl ether.
-
Prepare a solution of 63 mL (0.618 mol) of chlorobenzene in 49 mL (0.464 mol) of anhydrous diethyl ether and place it in the dropping funnel.
-
With vigorous stirring, initiate the reaction by adding approximately 5 mL of the chlorobenzene solution.
-
Add the remainder of the chlorobenzene solution slowly over 1.5 hours, maintaining the reaction temperature at 15°C with external cooling.
-
After the addition is complete, maintain the reaction mixture at 15-20°C for an additional 30 minutes with stirring, and then allow it to warm to room temperature over another 30 minutes with stirring.
-
The mixture is then filtered under an inert atmosphere to remove the precipitated lithium chloride. The filter cake should be rinsed with a small amount of anhydrous benzene.
-
The concentration of the resulting clear, golden-yellow solution of this compound is determined by acid-base titration. The reported yield for this procedure is 94.0% .[1]
Conclusion
The choice of phenyl halide for the synthesis of this compound is a trade-off between reactivity, cost, and the potential for side reactions.
-
Phenyl iodide offers the highest reactivity but is more expensive and prone to Wurtz coupling, making it less ideal for achieving high yields of pure this compound.
-
Phenyl bromide provides a reliable and high-yielding route under moderate conditions, representing a good balance of reactivity and selectivity.
-
Phenyl chloride , while being the least reactive, can provide the highest yields under optimized conditions with the lowest propensity for side reactions. Its lower cost also makes it the most economical choice for large-scale synthesis.
For most laboratory applications, bromobenzene remains a popular and effective choice. However, for large-scale industrial production where cost and purity are paramount, the use of chlorobenzene under carefully controlled, optimized conditions is often preferred. Researchers should select the precursor that best aligns with their experimental requirements, considering factors such as scale, desired purity, and available equipment for temperature control.
References
Phenyllithium vs. Other Organometallic Reagents: A Comparative Guide to Specific Transformations
For researchers, scientists, and drug development professionals, the selection of an appropriate organometallic reagent is paramount to the success of a synthetic route. This guide provides an objective comparison of phenyllithium with other common organometallic reagents, such as Grignard reagents and organocuprates, in specific chemical transformations. The performance of these reagents will be evaluated based on experimental data, with a focus on reactivity, selectivity, and yield.
Nucleophilic Addition to Carbonyls: A Tale of Reactivity
The addition of an organometallic reagent to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. Here, we compare the performance of this compound and a classic Grignard reagent, phenylmagnesium bromide, in their reaction with benzophenone to yield triphenylmethanol.
Organolithium reagents are generally more reactive than their Grignard counterparts.[1][2] This heightened reactivity is attributed to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond, leading to a more nucleophilic phenyl anion.[3]
Table 1: Comparison of this compound and Phenylmagnesium Bromide in the Synthesis of Triphenylmethanol from Benzophenone
| Reagent | Substrate | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylmagnesium Bromide | Benzophenone | Triphenylmethanol | Benzene | Reflux | 89-93 | [1] |
| This compound | Benzophenone | Triphenylmethanol | Diethyl ether | Not specified | High (qualitative) | [4] |
Experimental Protocols:
Synthesis of Triphenylmethanol using Phenylmagnesium Bromide [1]
-
Reagents: Magnesium (27 g, 1.1 gram atoms), Bromobenzene (181 g, 1.15 moles), Anhydrous Ether (450 ml), Benzophenone (91 g, 0.5 mole), Dry Benzene (200 ml).
-
Procedure:
-
Prepare phenylmagnesium bromide from magnesium and bromobenzene in anhydrous ether.
-
To the cooled Grignard reagent, add a solution of benzophenone in dry benzene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Decompose the magnesium salt with ice and dilute acid.
-
Separate the benzene layer, wash, and remove the solvent.
-
Steam distill to remove biphenyl and unreacted bromobenzene.
-
Filter, wash with water, and dry the crude product.
-
Recrystallize from carbon tetrachloride to yield triphenylcarbinol (116-121 g, 89-93%).
-
General Preparation of this compound via Metal-Halogen Exchange [5]
-
Reagents: Bromobenzene, n-Butyllithium, Anhydrous Ether or THF.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve bromobenzene in anhydrous ether or THF.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add n-butyllithium dropwise while maintaining the low temperature.
-
The reaction is typically rapid, and the resulting this compound solution can be used in situ.
-
Diagram: General Nucleophilic Addition to a Ketone
Caption: Nucleophilic addition of an organometallic reagent to a ketone.
Reaction with Carboxylic Acids: A Test of Reactivity and Selectivity
A key difference between this compound and Grignard reagents lies in their reaction with carboxylic acids. Due to their high basicity, Grignard reagents simply deprotonate the carboxylic acid, forming a carboxylate salt that is unreactive towards further nucleophilic addition. In contrast, the greater reactivity of organolithium reagents allows for a second addition to the carbonyl group of the initially formed lithium carboxylate, ultimately yielding a ketone after acidic workup.[2]
Table 2: Reactivity with Benzoic Acid
| Reagent | Substrate | Product | Outcome |
| Phenylmagnesium Bromide | Benzoic Acid | Benzene + Magnesium Benzoate Salt | Acid-base reaction only |
| This compound | Benzoic Acid | Benzophenone | Deprotonation followed by nucleophilic addition |
This transformation is a valuable method for the synthesis of ketones from carboxylic acids, a reaction not readily achieved with Grignard reagents.
Experimental Protocol:
Synthesis of Benzophenone from Benzoic Acid and this compound (General Procedure)
-
Reagents: Benzoic Acid, this compound (2 equivalents), Anhydrous Ether or THF, Aqueous Acid (for workup).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzoic acid in anhydrous ether or THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add two equivalents of this compound solution. The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.
-
Diagram: Reaction with Carboxylic Acid Workflow
Caption: Decision workflow for reacting organometallics with carboxylic acids.
Conjugate Addition to α,β-Unsaturated Carbonyls: The Role of Hardness and Softness
The regioselectivity of nucleophilic addition to α,β-unsaturated carbonyl compounds is a critical consideration in organic synthesis. Organometallic reagents can undergo either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition, attack at the β-carbon).
This compound and phenylmagnesium bromide are considered "hard" nucleophiles and typically favor 1,2-addition.[6] In contrast, organocuprates (Gilman reagents), which are "softer" nucleophiles, are well-known to selectively perform 1,4-conjugate addition.
Table 3: Regioselectivity of Addition to α,β-Unsaturated Ketones (e.g., Chalcone)
| Reagent | Substrate | Predominant Product | Addition Type |
| This compound | Chalcone | Allylic Alcohol | 1,2-Addition |
| Phenylmagnesium Bromide | Chalcone | Allylic Alcohol | 1,2-Addition |
| Lithium Diphenylcuprate | Chalcone | β-Phenyl Ketone | 1,4-Addition |
A study on the reaction of phenylmagnesium bromide with carvone, an α,β-unsaturated ketone, demonstrated a high degree of stereoselectivity for the 1,2-addition product.[7] While specific comparative yields for this compound with chalcone are not detailed in the provided search results, the general principle of its preference for 1,2-addition is well-established.[6]
Diagram: 1,2- vs. 1,4-Addition Pathway
Caption: Choice of reagent dictates the regioselectivity of addition.
Basicity: A Qualitative Comparison
The basicity of an organometallic reagent influences its propensity for side reactions, such as enolization of the carbonyl substrate or reaction with acidic protons elsewhere in the molecule. The basicity of these reagents can be inferred from the pKa of their conjugate acids.
Table 4: Acidity of Conjugate Acids
| Organometallic Reagent | Conjugate Acid | pKa |
| This compound | Benzene | ~43[8] |
| Phenylmagnesium Bromide | Benzene | ~43[8] |
While both reagents are strong bases, the more ionic character of the C-Li bond in this compound generally renders it a stronger base than phenylmagnesium bromide.[6] This increased basicity can be advantageous for deprotonation reactions but may be detrimental in nucleophilic additions to base-sensitive substrates.
Conclusion
This compound stands out as a highly reactive organometallic reagent, often exhibiting greater nucleophilicity and basicity than its Grignard counterpart, phenylmagnesium bromide. This enhanced reactivity allows for unique transformations, such as the conversion of carboxylic acids to ketones. However, this reactivity can also lead to reduced selectivity in certain cases. For transformations requiring high regioselectivity in conjugate additions, softer organocuprate reagents are the superior choice. The selection of the optimal organometallic reagent is therefore a nuanced decision that must take into account the specific substrate, the desired transformation, and the potential for side reactions. This guide provides a framework for making these critical decisions based on documented experimental outcomes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Safety Operating Guide
Safe Disposal of Phenyllithium: A Procedural Guide
Phenyllithium is a highly reactive organometallic reagent frequently used in organic synthesis. Due to its pyrophoric nature—igniting spontaneously on contact with air—and its vigorous reaction with water, proper handling and disposal are critical to ensure laboratory safety.[1][2] This guide provides essential, step-by-step procedures for the safe quenching and disposal of residual and unused this compound solutions.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound is corrosive, toxic upon ingestion or inhalation, and can cause severe skin and eye irritation.[3][4] All manipulations must be carried out in a certified fume hood with the sash positioned as low as feasible.[1] The work area should be free of flammable materials and ignition sources.[2][5]
A comprehensive understanding of the associated hazards is crucial. Always consult the Safety Data Sheet (SDS) before handling this compound.[4][5] Working alone with pyrophoric reagents is strongly discouraged.[1]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Gloves: Nitrile gloves worn under neoprene or other chemically resistant gloves.[1][4]
-
Body Protection: A fire-resistant lab coat (e.g., Nomex) is highly recommended.[1]
-
Footwear: Closed-toe shoes are required.[1]
An emergency eyewash and safety shower must be immediately accessible, within a 10-second travel time.[1] A Class D or dry powder (ABC) fire extinguisher should be readily available, though a container of powdered lime or sand should be the first line of defense for smothering a small spill.[6]
Quantitative Data for Disposal
| Parameter | Recommendation | Source |
| Quenching Solution | Isopropanol | [7][8] |
| Dilution Solvent | Heptane or another inert, dry solvent | [6][7] |
| Initial Dilution of Waste | Dilute to < 5 wt% with inert solvent | [7] |
| Quenching Temperature | 0 °C (ice bath) | Standard Practice |
| Rate of Addition | Slow, dropwise addition | [7] |
| Final Neutralization | Saturated aqueous ammonium chloride (NH₄Cl) | [9] |
Experimental Protocol: Quenching and Disposal of this compound
This protocol details the safe quenching of excess this compound solution.
Materials:
-
Excess this compound solution in a suitable flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Anhydrous isopropanol.
-
Anhydrous heptane or other suitable inert solvent (e.g., hexane, toluene).[6][7]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.[9]
-
An addition funnel.
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Ice bath.
Procedure:
-
Preparation of Quenching Flask:
-
In a fume hood, assemble the three-necked flask with the stir bar, thermometer, and nitrogen/argon inlet.
-
Place the flask in an ice bath to maintain a temperature of 0 °C.
-
Add a volume of anhydrous heptane to the flask, sufficient to dilute the this compound solution to a concentration of less than 5 wt%.[7]
-
Begin stirring the heptane under a positive pressure of inert gas.
-
-
Dilution of this compound:
-
Slowly and carefully, transfer the excess this compound solution to the stirred heptane in the quenching flask via a cannula or syringe.[1] Maintain a slow addition rate to control any potential exotherm.
-
-
Preparation of Quenching Solution:
-
In a separate, dry flask, prepare a solution of isopropanol in heptane (e.g., a 1:1 mixture).
-
-
Quenching the this compound:
-
Fill the addition funnel with the isopropanol/heptane solution.
-
Slowly add the isopropanol solution dropwise to the stirred, diluted this compound solution.[7]
-
Carefully monitor the temperature of the reaction mixture, ensuring it remains at or near 0 °C. The reaction is exothermic.[1]
-
Continue the dropwise addition until the reaction ceases (e.g., no more gas evolution or temperature increase upon addition).
-
-
Final Neutralization:
-
Once the quenching with isopropanol is complete, slowly and cautiously add saturated aqueous ammonium chloride solution to neutralize any remaining reactive species.[9]
-
-
Waste Disposal:
-
Decontamination of Glassware:
Disposal Workflow Diagram
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. ehs.ucr.edu [ehs.ucr.edu]
- 2. canbipharm.com [canbipharm.com]
- 3. This compound CAS#: 591-51-5 [m.chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. njit.edu [njit.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
